molecular formula C10H10N2O B2878242 1-benzyl-1H-pyrazol-4-ol CAS No. 226989-35-1

1-benzyl-1H-pyrazol-4-ol

Cat. No.: B2878242
CAS No.: 226989-35-1
M. Wt: 174.203
InChI Key: BELUNASLYMZLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazol-4-ol (CAS 226989-35-1) is an aromatic heterocyclic compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol . This compound features a pyrazole ring, a five-membered structure with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . As a key chemical intermediate, it serves as a versatile building block for the synthesis of more complex molecules for research and development. The pyrazole nucleus is recognized for its significant pharmacological potential. Scientific literature indicates that pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Furthermore, the pyrazole structure is a key component in research targeting adenosine receptors, which are implicated in conditions such as inflammation, cancer, and neurodegenerative disorders . The 1-benzyl substitution on this core structure is a common modification explored in drug discovery to modulate the potency and selectivity of potential therapeutic agents . For handling and storage, this compound should be kept sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUNASLYMZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226989-35-1
Record name 1-benzyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1-benzyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates a robust and efficient two-step synthetic pathway, commencing with a cyclocondensation reaction to construct the core pyrazole scaffold, followed by a strategic decarboxylation to yield the target molecule. This guide is designed to be a practical resource for laboratory scientists, offering detailed experimental protocols, mechanistic insights, and comparative analysis of synthetic strategies. The content is grounded in established chemical principles and supported by references to authoritative scientific literature, ensuring both accuracy and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, influencing their binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological activity.

The subject of this guide, this compound, is a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. The presence of the N-benzyl group can enhance lipophilicity and introduce specific steric and electronic interactions, while the 4-hydroxyl group provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological receptors. Derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as kinase inhibitors and other therapeutic applications.[3]

This guide will provide a detailed exposition of a reliable synthetic route to this important molecule, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy leverages the classical Knorr pyrazole synthesis, a powerful and versatile method for constructing the pyrazole ring.[4]

The overall transformation can be visualized as follows:

Synthetic_Pathway Benzylhydrazine Benzylhydrazine Step1 Step 1: Cyclocondensation Benzylhydrazine->Step1 Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Step1 Intermediate Ethyl 1-benzyl-4-hydroxy- 1H-pyrazole-3-carboxylate Step1->Intermediate Formation of pyrazole ring Step2 Step 2: Decarboxylation Intermediate->Step2 Removal of carboxylate group Final_Product This compound Step2->Final_Product

Figure 1: High-level overview of the two-step synthesis of this compound.

Step 1: Cyclocondensation. The synthesis commences with the reaction of benzylhydrazine with a suitable three-carbon (C3) synthon. Diethyl (ethoxymethylene)malonate is an excellent choice for this role as it provides the necessary carbon backbone and functional groups to form the pyrazole ring with a hydroxyl group at the 4-position and a carboxylate at the 3-position. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and water to afford the stable aromatic pyrazole ring.

Step 2: Decarboxylation. The resulting intermediate, ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate, is then subjected to decarboxylation to remove the ester group at the C-3 position. This is typically achieved by heating the intermediate under acidic or basic conditions, leading to the formation of the desired this compound.[5][6]

Comparative Analysis of Synthetic Strategies

While the proposed two-step synthesis is a robust and reliable method, it is instructive to consider alternative approaches to appreciate the rationale behind this choice.

StrategyKey FeaturesAdvantagesDisadvantages
Two-Step Cyclocondensation-Decarboxylation (Proposed) Reaction of benzylhydrazine with diethyl (ethoxymethylene)malonate followed by decarboxylation.Readily available starting materials, well-established reaction type (Knorr synthesis), good control over regioselectivity.Two distinct reaction steps are required.
Direct Synthesis from a 4-Hydroxy C3 Synthon Cyclocondensation of benzylhydrazine with a C3 synthon already possessing a hydroxyl group and no carboxylate precursor.Potentially a one-step synthesis.The required C3 synthon may be less stable or not commercially available, potentially requiring its own multi-step synthesis.
Functionalization of a Pre-formed Pyrazole Ring Starting with 1-benzyl-1H-pyrazole and introducing a hydroxyl group at the 4-position.May be useful if 1-benzyl-1H-pyrazole is readily available.Direct hydroxylation of the pyrazole ring at the 4-position can be challenging and may lack regioselectivity, often requiring multi-step functional group interconversions.

The proposed two-step approach offers the most practical and efficient balance of starting material availability, reaction reliability, and control over the final product's structure.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are intended to serve as a guide for the laboratory synthesis of this compound.

Step 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate

This procedure is adapted from a similar synthesis of a pyrazolin-5-one derivative.[7]

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Product Benzylhydrazine Benzylhydrazine Reaction K2CO3, H2O Reflux Benzylhydrazine->Reaction + DEEM Diethyl (ethoxymethylene)malonate DEEM->Reaction + Intermediate Ethyl 1-benzyl-4-hydroxy- 1H-pyrazole-3-carboxylate Reaction->Intermediate

Figure 2: Reaction scheme for the synthesis of the pyrazole intermediate.

Materials and Reagents:

  • Benzylhydrazine

  • Diethyl (ethoxymethylene)malonate

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylhydrazine (1.0 eq) and deionized water.

  • To this solution, add potassium carbonate (1.0 eq) and stir until dissolved.

  • Add diethyl (ethoxymethylene)malonate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting materials.

  • Carefully acidify the aqueous layer to a pH of approximately 2 using concentrated hydrochloric acid. This will cause the product to precipitate.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oily solid.

  • Triturate the crude product with hexane to induce solidification.

  • Collect the solid by vacuum filtration and recrystallize from aqueous ethanol to afford pure ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate.

Expected Characterization Data for the Intermediate (based on a similar compound): [7]

  • ¹H NMR (CDCl₃): δ 1.37 (t, 3H, -OCH₂CH ₃), 4.40 (q, 2H, -OCH ₂CH₃), 5.23 (s, 2H, -CH ₂Ph), 7.44 (m, 5H, Ar-H ), 7.73 (s, 1H, pyrazole H -5), 8.50 (br s, 1H, OH ).

Step 2: Synthesis of this compound

This protocol is a general procedure for the decarboxylation of a pyrazole carboxylic acid.[5][6]

Reaction Scheme:

Step2_Reaction Intermediate Ethyl 1-benzyl-4-hydroxy- 1H-pyrazole-3-carboxylate Reaction Acid or Base Heat Intermediate->Reaction Final_Product This compound Reaction->Final_Product + CO2 + EtOH

Figure 3: Decarboxylation of the pyrazole intermediate to the final product.

Materials and Reagents:

  • Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Place the ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in a round-bottom flask.

  • Add a solution of aqueous acid (e.g., 20% H₂SO₄) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If an acidic condition was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate). If a basic condition was used, acidify with an acid (e.g., HCl) to a neutral pH.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectral data based on the analysis of structurally related compounds.[8]

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • Appearance: Expected to be a solid at room temperature.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the benzylic CH₂ and multiplets for the aromatic protons), and signals for the pyrazole ring protons. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the benzyl group, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound, a valuable building block in medicinal chemistry. The described methodology, based on the Knorr pyrazole synthesis followed by decarboxylation, offers a practical approach for researchers in the field. The provided experimental protocols, along with the discussion of synthetic strategy and characterization, are intended to facilitate the successful preparation of this important heterocyclic compound. The versatility of the pyrazole scaffold ensures that this compound will continue to be a relevant starting material for the discovery and development of new therapeutic agents.

References

1-benzyl-4-hydroxy-1H-pyrazole preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-hydroxy-1H-pyrazole

Abstract

This technical guide provides a comprehensive, mechanistically-driven overview of a robust and efficient synthetic pathway for preparing 1-benzyl-4-hydroxy-1H-pyrazole, a pivotal building block in medicinal chemistry and materials science. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The primary synthetic strategy detailed involves a two-stage process: the initial formation of a 4-hydroxypyrazole core via the Japp-Klingemann reaction, followed by a selective N-benzylation. This guide offers detailed experimental protocols, expected quantitative outcomes, and visual diagrams of the reaction mechanisms and workflow to facilitate practical implementation.

Introduction

1.1 The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in various biological interactions. The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of activities including anti-inflammatory, antiviral, and anticancer properties.[3]

1.2 Significance of 1-benzyl-4-hydroxy-1H-pyrazole

The title compound, 1-benzyl-4-hydroxy-1H-pyrazole, serves as a highly valuable intermediate in the synthesis of more complex molecular architectures. The benzyl group provides steric and electronic influence while also serving as a stable protecting group, and the hydroxyl moiety at the C4 position offers a reactive handle for further functionalization, such as etherification or coupling reactions. This combination makes it an essential precursor for developing novel pharmaceutical candidates and advanced organic materials.

1.3 Overview of Synthetic Strategies

The preparation of 1-benzyl-4-hydroxy-1H-pyrazole is most effectively achieved through a sequential, two-part synthetic approach. The logic of this strategy is to first construct the core heterocyclic system and then install the N-benzyl group.

  • Formation of the 4-Hydroxypyrazole Core: This foundational step involves the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with a hydrazine source. The Japp-Klingemann reaction is a classic and highly reliable method for this transformation, utilizing an aryl diazonium salt and a β-ketoester to yield a hydrazone intermediate that readily cyclizes.[4]

  • N-Benzylation of the Pyrazole Ring: Following the formation of the 4-hydroxypyrazole, the final step is the attachment of the benzyl group to the N1 position of the pyrazole ring. This is typically accomplished via a nucleophilic substitution reaction using a benzyl halide and a suitable base.[5][6]

Synthesis of the 4-Hydroxypyrazole Core: A Mechanistic Approach

2.1 The Japp-Klingemann Reaction: Rationale and Mechanism

The Japp-Klingemann reaction provides a regioselective and high-yielding route to the hydrazone precursors necessary for pyrazole synthesis.[4] The choice of this reaction is predicated on its reliability and the commercial availability of the starting materials.

Causality Behind the Mechanism:

  • Deprotonation: The reaction initiates with the deprotonation of a β-ketoester, such as ethyl acetoacetate, at the acidic α-carbon. This step is crucial as it generates the required nucleophile (an enolate).

  • Azo Coupling: The generated enolate performs a nucleophilic attack on an aryl diazonium salt. This forms a transient azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, typically leading to the cleavage of the acyl group and formation of a more stable hydrazone.

  • Cyclization: The hydrazone then undergoes an intramolecular condensation. The terminal hydrazine nitrogen attacks the ketone carbonyl, followed by dehydration, to form the pyrazolone ring, which exists in tautomeric equilibrium with the desired 4-hydroxypyrazole.

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Mechanism cluster_0 Step 1: Azo Coupling cluster_1 Step 2: Hydrolysis & Cyclization Ketoester β-Ketoester Enolate Enolate Anion Ketoester->Enolate Base Azo Azo Intermediate Enolate->Azo Diazonium Ar-N₂⁺ Diazonium->Azo Hydrazone Hydrazone Azo->Hydrazone Hydrolysis Pyrazolone Pyrazolone Hydrazone->Pyrazolone Intramolecular Condensation Hydroxypyrazole 4-Hydroxypyrazole Pyrazolone->Hydroxypyrazole Tautomerization

Caption: Mechanism of 4-hydroxypyrazole formation.

N-Benzylation of the 4-Hydroxypyrazole Intermediate

3.1 Mechanistic Rationale: N-Alkylation

With the 4-hydroxypyrazole core synthesized, the final modification is the installation of the benzyl group. This is a standard N-alkylation, analogous to the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: The acidity of the pyrazole N-H proton (pKa ≈ 14-15) dictates the choice of base.

    • Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, forming the sodium pyrazolate salt. This is ideal for driving the reaction to completion but requires anhydrous conditions and careful handling.[6]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder, safer to handle, and often sufficient for this transformation, especially in polar aprotic solvents like DMF or acetone.[5][7] They establish an equilibrium, which is pulled towards the product as the reaction proceeds.

  • Choice of Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile, acetone) is preferred. These solvents are capable of solvating the cation of the base but do not interfere with the nucleophilicity of the pyrazolate anion, thus accelerating the Sₙ2 reaction.

N_Benzylation_Mechanism N-Benzylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Hydroxypyrazole 4-Hydroxypyrazole Pyrazolate Pyrazolate Anion Hydroxypyrazole->Pyrazolate Base (e.g., NaH) FinalProduct 1-benzyl-4-hydroxy- 1H-pyrazole Pyrazolate->FinalProduct BenzylHalide Benzyl Bromide BenzylHalide->FinalProduct

Caption: Mechanism of the N-benzylation reaction.

Integrated Experimental Protocols & Workflow

The following protocols are presented as a cohesive workflow for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Protocol I: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Intermediate)

This diazo-transfer reaction is a common precursor step for the Japp-Klingemann reaction.

  • Reagents: Ethyl acetoacetate, p-toluenesulfonyl azide (or other diazo transfer agent), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl acetoacetate (1.0 eq) and TEA (3.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[8]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl azide (1.5 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.[8]

    • Upon completion, wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil, which may be used in the next step without further purification.[8]

4.2 Protocol II: Synthesis of 4-Hydroxy-1H-pyrazole

  • Reagents: Ethyl 2-diazo-3-oxobutanoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 2-diazo-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.[9][10] The reaction is often exothermic.

    • After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-hydroxy-1H-pyrazole.

4.3 Protocol III: Synthesis of 1-benzyl-4-hydroxy-1H-pyrazole

  • Reagents: 4-Hydroxy-1H-pyrazole, sodium hydride (60% dispersion in mineral oil) or potassium carbonate, benzyl bromide, anhydrous N,N-dimethylformamide (DMF).

  • Procedure (using NaH):

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.

    • Add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Add a solution of 4-hydroxy-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.[6]

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction carefully by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-hydroxy-1H-pyrazole.[5]

4.4 Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow Start1 Ethyl Acetoacetate Intermediate1 Ethyl 2-diazo-3-oxobutanoate Start1->Intermediate1 Diazo Transfer Start2 Hydrazine Hydrate Intermediate2 4-Hydroxy-1H-pyrazole Start2->Intermediate2 Start3 Benzyl Bromide FinalProduct 1-benzyl-4-hydroxy-1H-pyrazole Start3->FinalProduct Intermediate1->Intermediate2 Cyclocondensation Intermediate2->FinalProduct N-Benzylation

Caption: High-level workflow for the synthesis.

Data Analysis and Characterization

5.1 Expected Yields and Purity

The following table summarizes typical yields for each stage of the synthesis. Actual yields may vary based on reaction scale, purity of reagents, and optimization of conditions.

StepReaction TypeStarting Material(s)ProductTypical Yield (%)
IDiazo TransferEthyl AcetoacetateEthyl 2-diazo-3-oxobutanoate75-90%[8]
IICyclocondensationEthyl 2-diazo-3-oxobutanoate, Hydrazine Hydrate4-Hydroxy-1H-pyrazole60-80%
IIIN-Benzylation4-Hydroxy-1H-pyrazole, Benzyl Bromide1-benzyl-4-hydroxy-1H-pyrazole70-95%[5]

5.2 Spectroscopic Characterization

The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity. Based on analogous structures, the following spectral features are expected for 1-benzyl-4-hydroxy-1H-pyrazole:

  • ¹H NMR: Protons for the benzyl group will appear as a singlet for the CH₂ (around δ 5.3 ppm) and multiplets in the aromatic region (δ 7.2-7.4 ppm).[5] The pyrazole ring protons will appear as distinct singlets. The hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrazole ring, the benzylic CH₂, and the aromatic carbons of the benzyl group will be present.[5]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O should be observed.

Conclusion and Future Perspectives

This guide has detailed a reliable and mechanistically sound two-step synthesis for 1-benzyl-4-hydroxy-1H-pyrazole. By understanding the causality behind the Japp-Klingemann reaction for core formation and the principles of N-alkylation for final modification, researchers can confidently reproduce and adapt these protocols. The strategic value of 1-benzyl-4-hydroxy-1H-pyrazole as a versatile intermediate ensures its continued importance in the discovery of new pharmaceuticals and functional materials. Future work may involve exploring alternative, greener synthetic routes or expanding the library of derivatives by leveraging the reactivity of the C4-hydroxyl group for further molecular elaboration.

References

Foreword: The Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-4-hydroxypyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns have led to its incorporation into a multitude of high-profile pharmaceuticals, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][3] This guide focuses on a specific, yet highly versatile derivative: 1-benzyl-4-hydroxypyrazole. By elucidating its fundamental chemical properties, from synthesis to reactivity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential as a strategic building block in the creation of novel chemical entities.

Core Molecular Structure and Physicochemical Properties

1-Benzyl-4-hydroxypyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with a benzyl group at the N1 position and a hydroxyl group at the C4 position. The interplay between the electron-donating hydroxyl group and the aromatic pyrazole system, coupled with the steric and electronic influence of the N-benzyl group, defines its unique chemical character.

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.

PropertyPredicted Value / DescriptionRationale & Context
Molecular Formula C₁₀H₁₀N₂ODerived from structural composition.
Molecular Weight 174.19 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for small aromatic organic molecules.[4][5]
Melting Point >150 °C (estimated)The presence of intermolecular hydrogen bonding via the hydroxyl group is expected to significantly raise the melting point compared to non-hydroxylated analogs like 1-benzyl-1H-pyrazole.[6]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in nonpolar solvents; slightly soluble in water.The hydroxyl group enhances polarity and allows for hydrogen bonding with protic solvents.
pKa ~8-10 (for the hydroxyl proton)The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the pyrazole ring, making it more acidic than a typical alcohol but less acidic than a phenol.
The Critical Aspect of Tautomerism

A defining feature of 4-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolone forms.[7][8][9] This equilibrium is highly sensitive to the solvent, pH, and temperature, which has profound implications for the molecule's reactivity and biological interactions. The primary tautomers for 1-benzyl-4-hydroxypyrazole are the enol (4-hydroxy) form and the keto (pyrazol-4-one) form.

Theoretical studies and experimental evidence from related compounds suggest that in many environments, the hydroxyl (enol) form is predominant, stabilized by the aromaticity of the pyrazole ring.[8][10] However, the keto form can be a significant species, particularly in polar solvents, and its presence is crucial for understanding certain reaction pathways.

tautomerism cluster_enol Dominant in Nonpolar Solvents cluster_keto Significant in Polar Solvents enol 1-Benzyl-1H-pyrazol-4-ol (Enol Form - Aromatic) keto 1-Benzyl-1H-pyrazol-4(5H)-one (Keto Form) enol->keto Tautomerization (Solvent Dependent)

Caption: Tautomeric equilibrium of 1-benzyl-4-hydroxypyrazole.

Synthesis and Purification Workflow

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[11] A robust and logical pathway to 1-benzyl-4-hydroxypyrazole involves the cyclocondensation of a β-ketoester equivalent with benzylhydrazine.

Proposed Synthetic Pathway

The chosen strategy leverages commercially available starting materials and proceeds through a classical Knorr pyrazole synthesis, followed by hydrolysis and decarboxylation.

synthesis_workflow r1 Diethyl 2-formyl-3-oxosuccinate (or equivalent β-keto-γ-aldehyde ester) step1 Step 1: Cyclocondensation r1->step1 r2 Benzylhydrazine r2->step1 inter Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-5-carboxylate step2 Step 2: Hydrolysis & Decarboxylation inter->step2 final 1-Benzyl-4-hydroxypyrazole step1->inter step2->final

Caption: Proposed two-step synthesis of 1-benzyl-4-hydroxypyrazole.

Detailed Experimental Protocol

Expertise Insight: This protocol is designed as a self-validating system. The success of Step 1 is confirmed by the formation of a new heterocyclic intermediate, which is then consumed in Step 2. Each step includes purification and characterization checkpoints.

Step 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-5-carboxylate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-formyl-3-oxosuccinate (1.0 eq) and ethanol (100 mL).

  • Reagent Addition: While stirring, add benzylhydrazine (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of the hydrazine ensures complete consumption of the more valuable dicarbonyl starting material.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot is no longer visible.

  • Workup & Isolation: Allow the reaction to cool to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo until a solid forms. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Characterization: Obtain ¹H NMR and Mass Spectrometry data to confirm the structure of the intermediate ester.[12]

Step 2: Hydrolysis and Decarboxylation to 1-Benzyl-4-hydroxypyrazole

  • Reactor Setup: In a 100 mL round-bottom flask, suspend the crude ester intermediate from Step 1 in a 6M aqueous solution of hydrochloric acid (50 mL).

  • Reaction: Heat the suspension to reflux (approx. 100-110 °C) for 8-12 hours. The reaction progress can be monitored by observing the complete dissolution of the starting material followed by potential precipitation of the final product upon cooling. Causality Note: The strong acidic conditions are necessary to hydrolyze the stable ethyl ester to a carboxylic acid, which then readily decarboxylates at elevated temperatures.

  • Workup & Purification: Cool the mixture in an ice bath. Adjust the pH to ~7-8 using a saturated sodium bicarbonate solution. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water (3 x 30 mL) to remove salts, and dry under vacuum at 50 °C.

  • Final Purification (if necessary): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-benzyl-4-hydroxypyrazole.

Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers synthesizing this compound.

TechniquePredicted SignatureInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.0-10.0 (s, 1H, -OH)δ 7.8-8.0 (s, 1H, pyrazole H5)δ 7.5-7.7 (s, 1H, pyrazole H3)δ 7.2-7.4 (m, 5H, Ar-H)δ 5.3-5.5 (s, 2H, -CH₂-)The hydroxyl proton is expected to be a broad singlet with a downfield shift due to hydrogen bonding. The pyrazole protons (H3 and H5) appear as singlets. The benzyl group shows its characteristic aromatic multiplet and a singlet for the methylene protons.[13][14]
¹³C NMR (100 MHz, DMSO-d₆)δ ~150-160 (C4-OH)δ ~135-140 (Ar-C, quat.)δ ~125-135 (Pyrazole C3, C5 & Ar-CH)δ ~55-60 (-CH₂-)The C4 carbon bearing the hydroxyl group will be significantly downfield. The remaining aromatic and pyrazole carbons will appear in the typical aromatic region.[15]
IR (ATR) 3200-3500 cm⁻¹ (broad, O-H stretch)3000-3100 cm⁻¹ (aromatic C-H stretch)~1600, 1500 cm⁻¹ (C=C, C=N stretch)A strong, broad peak for the hydroxyl group is the most diagnostic feature.
Mass Spec (ESI+) [M+H]⁺ = 175.0866The parent ion peak corresponding to the protonated molecule is expected to be the base peak.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification: the hydroxyl group, the pyrazole ring, and the N-benzyl group. This trifecta of reactivity makes it a highly valuable synthetic intermediate.

Reactions at the C4-Hydroxyl Group

The hydroxyl group behaves as a nucleophile and can undergo standard transformations:

  • O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding 4-alkoxy ethers.

  • O-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base like pyridine or triethylamine affords 4-acyloxy esters.

  • Coupling Reactions: The hydroxyl group can be converted to a triflate (-OTf), a common leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or nitrogen substituents at the C4 position.

Reactions on the Pyrazole Ring

While the pyrazole ring is generally considered electron-rich, the C3 and C5 positions are susceptible to electrophilic substitution, though this can be less facile than in simpler pyrazoles due to the influence of the existing substituents.

  • Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can introduce halogen atoms, primarily at the C5 position.

  • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) can install a formyl (-CHO) group, a versatile handle for further synthesis, at the C5 position.[16]

reactivity start 1-Benzyl-4-hydroxypyrazole ether O-Alkylation (R-X, Base) start->ether C4-OH ester O-Acylation (RCOCl, Base) start->ester C4-OH coupling Coupling Precursor (Tf₂O, Pyridine) start->coupling C4-OH halogen Halogenation (NBS/NCS) start->halogen C5-H prod_ether 1-Benzyl-4-alkoxypyrazole ether->prod_ether prod_ester 1-Benzyl-4-acyloxypyrazole ester->prod_ester prod_triflate 1-Benzyl-4-triflyloxypyrazole coupling->prod_triflate prod_halogen 1-Benzyl-5-halo-4-hydroxypyrazole halogen->prod_halogen

Caption: Key derivatization pathways for 1-benzyl-4-hydroxypyrazole.

Applications in Drug Discovery and Materials Science

The structural motifs within 1-benzyl-4-hydroxypyrazole are highly relevant to modern drug design.[2][3][17]

  • Kinase Inhibitors: The pyrazole core is a well-known "hinge-binder" in many kinase inhibitors. The C4-hydroxyl group can serve as a critical hydrogen bond donor or acceptor, anchoring the molecule within an ATP-binding pocket. Derivatization at this position allows for fine-tuning of potency and selectivity.[17]

  • Scaffold for Library Synthesis: The predictable reactivity allows the molecule to be used as a starting point for combinatorial chemistry. Libraries of analogs can be rapidly generated by varying the substituents at the C4 and C5 positions, enabling efficient structure-activity relationship (SAR) studies.[18]

  • Agrochemicals and Materials: Substituted pyrazoles are also prevalent in agrochemicals and as ligands in coordination chemistry for creating novel materials with specific optical or electronic properties.[1]

Safety and Handling

As with any laboratory chemical, 1-benzyl-4-hydroxypyrazole should be handled with appropriate care.

  • GHS Classification (Predicted): Based on related structures like 1-benzylpyrazole-4-carbaldehyde and -carboxylic acid, the compound is likely to be classified as:

    • Harmful if swallowed (Acute Toxicity, Oral).[19][20]

    • Causes skin irritation.[20]

    • Causes serious eye irritation.[19][20]

    • May cause respiratory irritation.[20]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

spectroscopic analysis of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-benzyl-1H-pyrazol-4-ol

Abstract

This technical guide offers a comprehensive examination of the spectroscopic characterization of this compound (C₁₀H₁₀N₂O), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate and structural motif in various pharmacologically active agents, its unambiguous structural confirmation and purity assessment are paramount. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the expected outcomes from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causal relationships behind spectral features and provides validated, step-by-step protocols for sample analysis.

Introduction and Molecular Framework

This compound belongs to the pyrazole class of N-heterocycles, which are recognized for their diverse biological activities.[2] The molecule consists of a central pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with a hydroxyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which, when properly interpreted, provides definitive proof of its chemical identity. Understanding this fingerprint is the foundational step in any research or development pipeline involving this compound.

The structural features to be validated are:

  • The pyrazole core.

  • The N-benzyl substitution pattern.

  • The C4-hydroxyl substitution.

  • The overall connectivity and electronic environment of each atom.

Below is a diagram of the molecular structure with numbering conventions used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR analysis relies on the principle that protons in different electronic environments resonate at different frequencies. The chemical shift (δ) is influenced by shielding (electron-donating groups) and deshielding (electron-withdrawing groups) effects. For this compound, the electronegative nitrogen and oxygen atoms, along with the aromatic rings, create distinct and predictable chemical shifts for each proton.

Experimental Protocol: ¹H NMR Spectroscopy [3]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

    • Insight: DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing the -OH proton to be observed as a sharper singlet.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer, using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
OH (on C4)9.0 - 10.0Singlet (broad)1HAcidic proton on an electronegative oxygen; its shift is concentration-dependent and it typically does not couple.
H5 (Pyrazole)7.8 - 8.2Singlet1HDeshielded by the adjacent N1 atom and the aromatic system. Appears as a singlet as there are no adjacent protons.
H3 (Pyrazole)7.4 - 7.7Singlet1HSlightly less deshielded than H5 due to its position relative to the N-benzyl group. Appears as a singlet.
H2'/H6' (Benzyl)7.2 - 7.4Multiplet5H (total)Protons on the benzyl ring. Due to free rotation, they often appear as a complex multiplet.[4]
H3'/H4'/H5' (Benzyl)7.2 - 7.4Multiplet(See above)[4]
(-CH₂-)5.2 - 5.4Singlet2HMethylene protons adjacent to the pyrazole nitrogen and the phenyl ring. Deshielded by both. Appears as a singlet.[4]
¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR maps the carbon framework of the molecule. Chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to heteroatoms (N, O) are significantly deshielded and appear downfield.

Experimental Protocol: ¹³C NMR Spectroscopy [3]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used to reduce acquisition time if needed.

  • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C4 (Pyrazole)145 - 155Carbon bearing the hydroxyl group, highly deshielded by the oxygen atom.
C1' (Benzyl, ipso)137 - 139Quaternary carbon of the phenyl ring attached to the methylene group.
C5 (Pyrazole)130 - 135Deshielded by the adjacent N1 atom.
C3 (Pyrazole)128 - 132Deshielded by the adjacent N2 atom.
C2'/C6' (Benzyl)128.5 - 129.5Aromatic carbons ortho to the methylene substituent.
C3'/C5' (Benzyl)127.5 - 128.5Aromatic carbons meta to the methylene substituent.
C4' (Benzyl)127.0 - 128.0Aromatic carbon para to the methylene substituent.
(-CH₂-)52 - 56Aliphatic carbon deshielded by both the pyrazole nitrogen and the phenyl ring.[4]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact, showing a strong molecular ion peak.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Analysis: Acquire the spectrum in positive ion mode. The mobile phase often contains a trace amount of formic acid to promote protonation ([M+H]⁺).

Predicted Mass Spectrometry Data

IonCalculated m/zRationale
[M+H]⁺ 175.0866The protonated molecular ion. This is typically the base peak in ESI-MS.[5]
[M+Na]⁺ 197.0685Adduct formed with sodium ions, commonly present as an impurity in solvents or glassware.[5]
[C₇H₇]⁺ 91.0542A major fragment corresponding to the stable tropylium ion, formed by the cleavage of the N-CH₂ bond.
[M-C₇H₇]⁺ 84.0342The pyrazol-4-ol fragment remaining after the loss of the benzyl group.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.

  • Data Processing: Perform a background scan first, which is then subtracted from the sample scan.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3600 (broad)O-H stretchHydroxyl (-OH)The broadness is due to intermolecular hydrogen bonding, a hallmark of hydroxyl groups.[6]
3030 - 3100 (sharp)C-H stretch (sp²)Aromatic C-HCharacteristic stretching vibrations for protons on the pyrazole and benzene rings.
2850 - 2960 (sharp)C-H stretch (sp³)Aliphatic C-HStretching vibrations of the methylene (-CH₂-) bridge.
1500 - 1620C=N & C=C stretchPyrazole & BenzeneSkeletal vibrations of the aromatic rings.[7]
~1260C-O stretchPhenolic C-OStretching of the carbon-oxygen single bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to identify chromophores (light-absorbing groups). The pyrazole and benzene rings in this compound are strong chromophores.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

  • Scan a range from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λₘₐₓ (nm)Electronic TransitionChromophore
~210 - 220 nmπ → πPyrazole Ring[8]
~250 - 270 nmπ → πBenzene Ring

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust characterization relies on the synergistic integration of data from all methods. The following workflow illustrates a logical approach to confirming the structure of this compound.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Validation MS Mass Spectrometry (ESI-MS) MW_confirm Molecular Weight Confirmed (C₁₀H₁₀N₂O) MS->MW_confirm m/z = 175.0866 NMR_H ¹H NMR Proton_Env Proton Environment & Connectivity Map NMR_H->Proton_Env Chemical Shifts Integration Multiplicity NMR_C ¹³C NMR Carbon_Skel Carbon Skeleton Confirmed NMR_C->Carbon_Skel Number of Signals Chemical Shifts Final_Structure Unambiguous Structure of This compound MW_confirm->Final_Structure Proton_Env->Final_Structure Carbon_Skel->Final_Structure IR Infrared (IR) Spectroscopy FG_confirm Key Functional Groups Present IR->FG_confirm O-H, C=N, C=C bands UV UV-Vis Spectroscopy Chromo_confirm Conjugated System Confirmed UV->Chromo_confirm λₘₐₓ at ~215 & ~260 nm FG_confirm->Final_Structure Chromo_confirm->Final_Structure

Caption: Integrated workflow for the .

Conclusion

The is a multi-faceted process that requires the logical application of several complementary techniques. By following the protocols and interpreting the predicted data outlined in this guide, researchers can confidently verify the molecular structure, confirm the presence of key functional groups, and assess the purity of their sample. This rigorous analytical validation is an indispensable component of quality control in chemical synthesis and drug development.

References

1-benzyl-1H-pyrazol-4-ol structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-benzyl-1H-pyrazol-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and a robust, unambiguous confirmation of their structure is paramount for advancing research and ensuring downstream success in drug discovery programs.[1][2][3] This document moves beyond a simple recitation of techniques, instead offering a holistic workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We emphasize a self-validating analytical system where data from orthogonal techniques converge to provide an unequivocal structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for compound characterization.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[2][4] This structural motif is prevalent in a wide array of biologically active compounds, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The title compound, this compound, features a benzyl group at the N1 position, which can influence pharmacokinetic properties, and a hydroxyl group at the C4 position, a key site for potential hydrogen bonding interactions with biological targets. Accurate structural confirmation is the non-negotiable first step in understanding its structure-activity relationship (SAR).

The Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the concordance of all data sets.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR NMR NMR Spectroscopy [Connectivity & Stereochemistry] Synthesis->NMR Integration Integrated Data Analysis MS->Integration IR->Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR H_NMR->Integration C_NMR->Integration TwoD_NMR->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation

Fig. 1: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining Molecular Formula

Principle & Expertise

Mass spectrometry (MS) provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[5] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically to four or five decimal places) to predict the elemental composition. For this compound (C₁₀H₁₀N₂O), this is the first and most crucial validation step.

Experimental Protocol (HRMS - ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.

  • Analysis Mode: Run the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula C₁₀H₁₀N₂O has an exact mass of 174.0793 g/mol .[6] The HRMS analysis should yield a prominent ion peak corresponding to the protonated molecule.

ParameterExpected ValueObserved Value
Molecular Formula C₁₀H₁₀N₂O-
Exact Mass 174.0793-
[M+H]⁺ (HRMS) 175.0866e.g., 175.0864

The observation of an ion at m/z ≈ 175.0866, matching the calculated value for C₁₀H₁₁N₂O⁺ within a narrow tolerance (e.g., < 5 ppm), provides strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Expertise

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[7] Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for a quick functional group "census" of the molecule. For this compound, the key signatures will be the O-H stretch from the hydroxyl group and various C-H and C=C/C=N stretches from the aromatic rings.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups.

Frequency Range (cm⁻¹)Vibration TypeStructural Assignment
3200-3500 (broad)O-H stretchHydroxyl group on the pyrazole ring
3000-3100Aromatic C-H stretchBenzyl and pyrazole rings
2850-2960Aliphatic C-H stretchMethylene (-CH₂-) bridge
1500-1600C=C and C=N stretchAromatic rings (pyrazole and benzene)
~1450 and ~1495C=C stretchBenzene ring characteristic absorptions

The most diagnostic peak is the broad absorption above 3200 cm⁻¹, which is a hallmark of a hydrogen-bonded hydroxyl group. Its presence is a critical piece of evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[5][8] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

¹H NMR provides a count of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The choice of solvent is critical; using DMSO-d₆ allows for the direct observation of the exchangeable hydroxyl proton, which might be broadened or absent in CDCl₃.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~9.0-10.0broad singlet1H-OH (pyrazole)
b~7.6singlet1HH-5 (pyrazole)
c~7.3-7.4multiplet5HAr-H (benzyl ring)
d~7.2singlet1HH-3 (pyrazole)
e~5.3singlet2H-CH₂- (benzyl)
  • Causality: The hydroxyl proton (a) is significantly downfield and broad due to hydrogen bonding and chemical exchange. The pyrazole protons H-3 and H-5 (d, b) appear as sharp singlets because they lack adjacent protons to couple with. The benzyl protons (c, e) show their characteristic chemical shifts. The integration values (1H, 5H, 1H, 2H) must correspond to the number of protons in each environment, providing a self-validating count.

¹³C NMR Spectroscopy

¹³C NMR provides a count of chemically distinct carbon atoms. While standard ¹³C NMR is not quantitative, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons.

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrumentation: Use a 400 MHz (for a ¹³C frequency of 100 MHz) or higher spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended.

References

The Emerging Therapeutic Potential of Pyrazol-4-ol Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Rise of Pyrazol-4-ols

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1] This privileged scaffold is a key constituent in a variety of approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] Within this prominent class of compounds, pyrazol-4-ol derivatives are gaining increasing attention as a promising subclass with unique physicochemical properties and significant therapeutic potential. The introduction of a hydroxyl group at the C4 position of the pyrazole ring can significantly influence the molecule's electronic and steric properties, enhancing its ability to interact with biological targets and offering new avenues for drug design and development.

This technical guide provides an in-depth exploration of the biological activities of novel pyrazol-4-ol compounds. As a senior application scientist, the aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only details the therapeutic promise of these compounds but also provides the practical methodologies to investigate them. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of pyrazol-4-ols, supported by quantitative data, detailed experimental protocols, and mechanistic insights, thereby empowering the scientific community to unlock the full potential of this exciting class of molecules.

Anticancer Activity of Pyrazol-4-ol Derivatives: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Pyrazole derivatives have emerged as a promising class of compounds in this area, and the pyrazol-4-ol scaffold is proving to be a particularly fruitful starting point for the development of new anticancer therapeutics.[2]

Mechanisms of Anticancer Action

The anticancer effects of pyrazol-4-ol derivatives are often multi-faceted, targeting various hallmarks of cancer. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[4][5]

One of the key mechanisms of action for some pyrazole derivatives is the inhibition of tubulin polymerization .[2] Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Furthermore, pyrazole derivatives have been found to inhibit various protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6] Inhibition of these kinases can block downstream signaling pathways that promote cell proliferation and survival.

dot graph "Anticancer_Mechanism_of_Pyrazol_4_ols" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Pyrazol4ol [label="Pyrazol-4-ol\nCompound", fillcolor="#4285F4"]; Tubulin [label="Tubulin Polymerization", fillcolor="#34A853"]; Microtubule [label="Microtubule Disruption", fillcolor="#FBBC05"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"]; Kinase [label="Protein Kinases\n(e.g., EGFR, CDK)", fillcolor="#34A853"]; Signaling [label="Inhibition of Pro-survival\nSignaling Pathways", fillcolor="#FBBC05"];

// Edges Pyrazol4ol -> Tubulin [label="Inhibits"]; Tubulin -> Microtubule [label="Leads to"]; Microtubule -> CellCycleArrest; CellCycleArrest -> Apoptosis; Pyrazol4ol -> Kinase [label="Inhibits"]; Kinase -> Signaling; Signaling -> Apoptosis; } caption: "Anticancer Mechanisms of Pyrazol-4-ol Compounds"

Quantitative Assessment of Anticancer Activity

The anticancer potency of novel pyrazol-4-ol compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Example Compound A MCF-7 (Breast)5.8[5]
A549 (Lung)8.0[5]
HeLa (Cervical)9.8[5]
Example Compound B K562 (Leukemia)0.26[2]
A549 (Lung)0.19[2]
Example Compound C HepG2 (Liver)6.1[7]
HCT-116 (Colon)17.4[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Pyrazol-4-ol compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazol-4-ol compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A New Frontier for Pyrazol-4-ols

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, and pyrazol-4-ols are being explored for their potential in this critical therapeutic area.[8][9][10]

Spectrum of Antimicrobial Action

Pyrazol-4-ol compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazol-4-ol derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Example Compound D Escherichia coli0.25[9]
Staphylococcus epidermidis0.25[9]
Example Compound E Aspergillus niger1[9]
Example Compound F Staphylococcus aureus4[11]
Enterococcus faecalis4[11]
Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Pyrazol-4-ol compounds impregnated on sterile paper disks

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Using sterile forceps, place the paper disks impregnated with the pyrazol-4-ol compounds onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Properties of Pyrazol-4-ol Analogs

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their long-term use can be associated with significant side effects. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have demonstrated potent anti-inflammatory effects with an improved safety profile.[12][13] Pyrazol-4-ol analogs are now being investigated as a new generation of anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazol-4-ol derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13][14][15] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.

Furthermore, some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway , a key regulator of the inflammatory response.[16][17][18] By inhibiting the activation of NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.

dot graph "Anti_inflammatory_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#FBBC05"]; Cell [label="Macrophage/Immune Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4"]; COX2_pathway [label="COX-2 Pathway", fillcolor="#4285F4"]; Proinflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335"]; Pyrazol4ol [label="Pyrazol-4-ol\nCompound", fillcolor="#34A853"];

// Edges InflammatoryStimuli -> Cell; Cell -> NFkB_pathway; Cell -> COX2_pathway; NFkB_pathway -> Proinflammatory; COX2_pathway -> Prostaglandins; Pyrazol4ol -> NFkB_pathway [label="Inhibits"]; Pyrazol4ol -> COX2_pathway [label="Inhibits"]; } caption: "Anti-inflammatory Mechanisms of Pyrazol-4-ol Compounds"

In Vivo Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazol-4-ol compounds is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Example Compound G 2055[12]
Example Compound H 1062[12]
Diclofenac (Standard) 1070[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazol-4-ol compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and groups treated with different doses of the pyrazol-4-ol compounds.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and control drugs orally via gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Neuroprotective Effects of Pyrazol-4-ol Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a critical need for new therapeutic strategies that can protect neurons from damage and slow the progression of these devastating disorders. Pyrazole derivatives have shown promise as neuroprotective agents, and pyrazol-4-ols are being investigated for their potential to mitigate neuronal damage.[7][19][20]

Mechanisms of Neuroprotection

The neuroprotective effects of pyrazol-4-ol compounds are likely mediated through multiple mechanisms, including the suppression of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis.[20][21] As previously discussed, the anti-inflammatory properties of these compounds can be beneficial in the context of neurodegenerative diseases, where chronic inflammation plays a significant role in neuronal damage.

Furthermore, some pyrazole derivatives have demonstrated antioxidant properties, which can help to protect neurons from the damaging effects of reactive oxygen species (ROS) that are produced in excess in many neurodegenerative conditions.

dot graph "Neuroprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: In Vitro Neuroprotection Assay", fillcolor="#4285F4"]; CellCulture [label="Neuronal Cell Culture\n(e.g., SH-SY5Y)", fillcolor="#F1F3F4", fontcolor="#202124"]; InduceToxicity [label="Induce Neurotoxicity\n(e.g., H₂O₂, 6-OHDA)", fillcolor="#FBBC05"]; Treatment [label="Treat with Pyrazol-4-ol\nCompound", fillcolor="#34A853"]; AssessViability [label="Assess Cell Viability\n(e.g., MTT Assay)", fillcolor="#EA4335"]; AssessMarkers [label="Assess Neuroprotective Markers\n(e.g., ROS levels, Apoptosis markers)", fillcolor="#EA4335"]; End [label="End: Evaluate Neuroprotective\nPotential", fillcolor="#4285F4"];

// Edges Start -> CellCulture; CellCulture -> InduceToxicity; InduceToxicity -> Treatment; Treatment -> AssessViability; Treatment -> AssessMarkers; AssessViability -> End; AssessMarkers -> End; } caption: "In Vitro Neuroprotection Assay Workflow"

In Vitro Assessment of Neuroprotective Activity

The neuroprotective potential of pyrazol-4-ol compounds can be evaluated in vitro using neuronal cell lines subjected to various neurotoxic insults.

Compound IDNeurotoxic AgentCell LineNeuroprotection (%)Reference
Example Compound I 6-OHDAPC-1220[19]
Example Compound J H₂O₂SH-SY5Y67[21]
Example Compound K LPSBV2N/A (IL-6 suppression IC50 = 9.562 µM)[7][20]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of compounds against an induced neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC-12)

  • Complete culture medium

  • 96-well plates

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS))

  • Pyrazol-4-ol compounds

  • MTT assay reagents (as described previously)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazol-4-ol compounds for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells to induce cell damage.

  • Co-incubation: Co-incubate the cells with the neurotoxic agent and the pyrazol-4-ol compounds for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Assess cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the presence of the pyrazol-4-ol compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Structure-Activity Relationships (SAR): Designing the Next Generation of Pyrazol-4-ols

Understanding the structure-activity relationships (SAR) of pyrazol-4-ol compounds is crucial for the rational design of more potent and selective therapeutic agents. The nature and position of substituents on the pyrazole ring and any appended phenyl rings can significantly influence the biological activity.

For anticancer activity , the presence of certain substituents on the phenyl rings, such as electron-withdrawing groups, has been shown to enhance cytotoxicity against various cancer cell lines.[5][6] The specific substitution pattern can also influence the compound's selectivity for different cancer cell types.

In the context of antimicrobial activity , the lipophilicity and electronic properties of the substituents play a key role in determining the compound's ability to penetrate microbial cell membranes and interact with its target.

For anti-inflammatory activity , the substitution pattern on the pyrazole core and the N-phenyl ring is critical for achieving high COX-2 selectivity. For instance, the sulfonamide group in celecoxib is a key feature for its COX-2 inhibitory activity.

Regarding neuroprotective effects , the ability of the substituents to modulate the antioxidant and anti-inflammatory properties of the pyrazol-4-ol scaffold is a key consideration in the design of new neuroprotective agents.

Conclusion and Future Directions

Pyrazol-4-ol compounds represent a promising and versatile scaffold for the development of novel therapeutics targeting a wide range of diseases. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, coupled with their synthetic tractability, make them an attractive area for further research and development.

The future of pyrazol-4-ol drug discovery lies in a multi-pronged approach. High-throughput screening of diverse pyrazol-4-ol libraries against a broad panel of biological targets will be essential for identifying new lead compounds. A deeper understanding of the mechanisms of action, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will enable more rational drug design. Furthermore, a thorough investigation of the pharmacokinetic and toxicological properties of promising candidates will be crucial for their successful translation into the clinic.

This technical guide has provided a comprehensive overview of the biological activities of novel pyrazol-4-ol compounds and the experimental methodologies to evaluate them. It is our hope that this resource will serve as a valuable tool for scientists in the field and will stimulate further innovation in the exciting area of pyrazole-based drug discovery.

References

An In-Depth Technical Guide to the Therapeutic Potential of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the therapeutic potential of a specific derivative, 1-benzyl-1H-pyrazol-4-ol. We delve into its synthesis, plausible mechanisms of action, and a detailed roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel pyrazole-based therapeutic agents.

Introduction: The Promise of the Pyrazole Core

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery.[1][2] Their synthetic tractability and ability to interact with a wide array of biological targets have led to their incorporation into numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] The therapeutic landscape of pyrazole derivatives is vast, encompassing anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[1]

This guide focuses on the untapped potential of this compound. The strategic placement of a benzyl group at the N1 position and a hydroxyl group at the C4 position is not arbitrary. The N-benzyl group can influence lipophilicity and steric interactions within target binding sites, as demonstrated in studies of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[3] The 4-hydroxy group, as seen in other pyrazole analogs, can act as a crucial hydrogen bond donor and may be key to its antioxidant and anti-inflammatory properties.[4][5] Recent research has also highlighted the role of 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death.[6]

This guide will therefore explore the hypothesis that this compound is a promising therapeutic candidate, potentially acting through the modulation of key inflammatory and cell death pathways.

Synthetic Pathway: A Practical Approach

The synthesis of this compound can be approached through established methods for pyrazole ring formation. A plausible and efficient route involves the cyclocondensation of a β-ketoester with benzylhydrazine, followed by transformations to introduce the hydroxyl group if not already present.

Table 1: Proposed Synthesis of this compound
StepReaction TypeStarting MaterialsReagents and ConditionsProduct
1Hydrazone FormationA suitable β-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)Benzylhydrazine, acidic catalyst (e.g., acetic acid), ethanol, refluxCorresponding benzylhydrazone
2CyclizationBenzylhydrazone intermediateBase (e.g., sodium ethoxide), ethanol, reflux1-benzyl-5-methyl-1H-pyrazol-3(2H)-one
3Functional Group Transformation1-benzyl-5-methyl-1H-pyrazol-3(2H)-oneBromination followed by hydrolysis or other suitable methodsThis compound

Note: This is a generalized synthetic scheme. Optimization of reaction conditions and purification methods will be necessary.

Therapeutic Rationale: Targeting Inflammatory and Cell Death Pathways

Our central hypothesis is that this compound exerts its therapeutic effects by modulating key signaling nodes in inflammation and regulated cell death, particularly necroptosis.

Inhibition of RIP1 Kinase and the Necroptosis Pathway

Necroptosis is a form of programmed necrosis regulated by the RIPK1, RIPK3, and MLKL kinase cascade.[7] Dysregulation of necroptosis is implicated in a range of inflammatory and neurodegenerative diseases.[7] The structural similarity of this compound to known 1-benzyl-1H-pyrazole derivatives that inhibit RIP1 kinase strongly suggests this as a primary target.[3]

The proposed mechanism involves the binding of this compound to the ATP-binding pocket of RIP1 kinase, preventing its autophosphorylation and subsequent activation of the downstream necroptotic machinery. The 4-hydroxy group may form a critical hydrogen bond with the kinase hinge region, enhancing binding affinity and inhibitory potency.

Necroptosis_Pathway cluster_necrosome Necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB ComplexII Complex IIa (Apoptosis) (FADD, Caspase-8, cFLIP) ComplexI->ComplexII Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3) ComplexI->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Pore Pore Formation & Membrane Rupture pMLKL->Pore Inhibitor This compound RIPK1 RIPK1 Inhibitor->RIPK1 Inhibits Kinase Activity RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation

Figure 1: Proposed inhibition of the RIPK1-mediated necroptosis pathway by this compound.

Modulation of Other Inflammatory Pathways

Beyond necroptosis, the anti-inflammatory potential of this compound may extend to other key pathways:

  • Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are known COX inhibitors.[1] The 4-hydroxy group could play a role in binding to the active site of COX enzymes, thereby reducing prostaglandin synthesis.

  • Cytokine Production: Inhibition of upstream signaling kinases like RIPK1 can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols for Therapeutic Evaluation

A systematic, multi-tiered approach is essential to validate the therapeutic potential of this compound.

Experimental_Workflow Synthesis Synthesis & Characterization of this compound InVitro In Vitro Evaluation Synthesis->InVitro KinaseAssay RIPK1 Kinase Inhibition Assay InVitro->KinaseAssay NecroptosisAssay Cell-Based Necroptosis Assay InVitro->NecroptosisAssay AntiInflam General Anti-Inflammatory Screening InVitro->AntiInflam Anticancer Anticancer Activity Screening InVitro->Anticancer InVivo In Vivo Validation InVitro->InVivo Lead Optimization Pancreatitis Mouse Model of Acute Pancreatitis InVivo->Pancreatitis SIRS Mouse Model of Systemic Inflammatory Response Syndrome (SIRS) InVivo->SIRS Xenograft Cancer Xenograft Model InVivo->Xenograft

Figure 2: A tiered experimental workflow for evaluating the therapeutic potential of this compound.

In Vitro RIPK1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on RIPK1 kinase activity.

Methodology:

  • Reagents: Recombinant human RIPK1 kinase, ATP, a suitable kinase substrate (e.g., myelin basic protein), ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the test compound, recombinant RIPK1 kinase, and the kinase substrate in a kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. f. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Necroptosis Assay

Objective: To assess the ability of this compound to protect cells from necroptotic cell death.

Methodology:

  • Cell Line: HT-29 human colon adenocarcinoma cells are a well-established model for studying necroptosis.[8]

  • Reagents: HT-29 cells, cell culture medium, TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a SMAC mimetic (e.g., birinapant).

  • Procedure: a. Seed HT-29 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of this compound for 1-2 hours. c. Induce necroptosis by treating the cells with a combination of TNF-α, z-VAD-fmk, and a SMAC mimetic. d. Incubate for 18-24 hours. e. Measure cell viability using a suitable assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega). f. Calculate the EC50 value, the concentration of the compound that provides 50% protection against necroptosis.

General Anti-Inflammatory Screening

Objective: To evaluate the broader anti-inflammatory effects of this compound.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: RAW 264.7 cells, lipopolysaccharide (LPS), Griess reagent for nitric oxide (NO) measurement, and ELISA kits for TNF-α and IL-6.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat with this compound for 1 hour. c. Stimulate with LPS to induce an inflammatory response. d. After 24 hours, collect the cell culture supernatant. e. Measure the levels of NO, TNF-α, and IL-6 in the supernatant using the Griess reagent and ELISA kits, respectively.

Anticancer Activity Screening

Objective: To assess the potential of this compound as an anticancer agent.

Methodology:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Procedure: a. Seed the cancer cells in 96-well plates. b. Treat with a range of concentrations of this compound for 72 hours. c. Determine cell viability using an MTT or similar assay. d. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation

All quantitative data should be presented in clear, well-structured tables to facilitate comparison and analysis.

Table 2: Summary of In Vitro Efficacy Data
AssayParameterThis compoundPositive Control
RIPK1 Kinase InhibitionIC50 (µM)[Insert Value]Necrostatin-1s
Cell-Based NecroptosisEC50 (µM)[Insert Value]Necrostatin-1s
NO Production (RAW 264.7)IC50 (µM)[Insert Value]L-NAME
TNF-α Production (RAW 264.7)IC50 (µM)[Insert Value]Dexamethasone
IL-6 Production (RAW 264.7)IC50 (µM)[Insert Value]Dexamethasone
Anticancer (MCF-7)GI50 (µM)[Insert Value]Doxorubicin
Anticancer (A549)GI50 (µM)[Insert Value]Doxorubicin

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for exploring the therapeutic potential of this compound. The strong rationale for its potential as a RIP1 kinase inhibitor, coupled with the broader anti-inflammatory and potential anticancer activities of the pyrazole scaffold, makes it a compelling candidate for further investigation. The detailed experimental protocols provided herein offer a clear path for its preclinical evaluation.

Future work should focus on lead optimization to improve potency and pharmacokinetic properties. Successful in vitro and in vivo studies could pave the way for the development of this compound derivatives as novel therapeutics for a range of inflammatory diseases and potentially cancer.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 1-Benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds. Among the vast family of pyrazole derivatives, 1-benzyl-1H-pyrazol-4-ol has emerged as a particularly valuable and versatile building block. Its unique combination of a stable N-benzylated pyrazole core and a reactive hydroxyl group at the C4-position provides a strategic entry point for the synthesis of complex molecules with significant therapeutic potential. This technical guide offers a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its reactivity and diverse applications in the development of novel therapeutics.

Synthesis and Physicochemical Profile

The strategic construction of the this compound core is paramount for its utility. A robust and efficient synthetic pathway is crucial for its accessibility in research and development.

Synthetic Strategy: A Reliable Pathway

A common and effective method for the synthesis of this compound involves the cyclocondensation reaction of a β-ketoester or a related 1,3-dicarbonyl compound with benzylhydrazine. A particularly relevant precursor is ethyl 2-cyano-3-oxobutanoate.

The synthesis can be conceptualized in the following workflow:

Synthesis_of_this compound A Ethyl 2-cyano-3-oxobutanoate C Cyclocondensation A->C B Benzylhydrazine B->C D 1-Benzyl-5-methyl-1H-pyrazol-4-ol C->D Formation of Pyrazole Ring

Figure 1: General synthetic workflow for this compound.

A plausible detailed experimental protocol, adapted from general procedures for pyrazole synthesis, is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.0-1.2 eq.) at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.

This method provides a reliable route to the target molecule, although optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve high yields and purity.

Physicochemical Properties

While specific experimental data for this compound is not abundantly available in public literature, we can infer its properties based on related structures.

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Appearance Likely a white to off-white solidAnalogy with similar pyrazole derivatives[1][2]
Melting Point Expected to be in the range of 100-150 °CAnalogy with 1-benzyl-4-iodo-1H-pyrazole (62-66 °C) and 1-benzyl-1H-pyrazole-4-carboxylic acid[1][2]
Solubility Soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.General characteristic of N-benzylated pyrazoles
pKa (of 4-OH) Estimated to be around 8-10Analogy with other substituted phenols and hydroxylated heterocycles

Spectral Data (Predicted):

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.3 ppm), a singlet for the pyrazole C5-H (around 7.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration).

  • ¹³C NMR: Aromatic carbons of the benzyl group (127-137 ppm), the benzylic methylene carbon (~55 ppm), and the pyrazole ring carbons. The C4 carbon bearing the hydroxyl group would appear in the downfield region (around 150-160 ppm).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 174.20.

The Reactivity Landscape: A Versatile Synthetic Hub

The synthetic utility of this compound stems from the reactivity of its key functional groups: the 4-hydroxyl group and the C5-position of the pyrazole ring.

Reactivity_of_this compound A This compound B O-Alkylation A->B Formation of Ethers C O-Acylation A->C Formation of Esters D Electrophilic Substitution at C5 A->D e.g., Halogenation

Figure 2: Key reaction pathways of this compound.

Reactions of the 4-Hydroxyl Group

The hydroxyl group at the C4-position is a prime site for derivatization, allowing for the introduction of a wide range of functionalities.

The hydroxyl group can be readily alkylated to form ethers. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, followed by the addition of an alkylating agent.

Experimental Protocol: General Procedure for O-Alkylation

  • Deprotonation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq.) at room temperature.

  • Alkylation: After stirring for a short period, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

The choice of base and solvent is critical and can influence the reaction's efficiency and selectivity.[3] Stronger bases like sodium hydride in anhydrous solvents are often used for less reactive alkylating agents.

Ester derivatives of this compound can be synthesized through O-acylation of the hydroxyl group. This transformation can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for O-Acylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine, pyridine; 1.5-2.0 eq.) in an inert solvent like dichloromethane or THF, add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1-1.3 eq.) dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

These O-acylation reactions provide access to a diverse range of ester derivatives with potentially altered biological activities and physicochemical properties.[4]

Reactivity of the Pyrazole Ring

The pyrazole ring itself is susceptible to electrophilic substitution, with the C5-position being a potential site for functionalization. However, the electron-donating nature of the hydroxyl group at C4 can influence the regioselectivity of these reactions.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The pyrazole moiety is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[5][6][7]

Kinase Inhibitors in Cancer Research

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of cancer drug discovery.[8] The 1-benzyl-1H-pyrazole framework has been extensively utilized in the development of potent and selective kinase inhibitors.[9][10]

For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[9] The ability to modulate this pathway has potential therapeutic implications in various diseases, including cancer and inflammatory conditions.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase Kinase Cascade cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention A Signal (e.g., TNF-α) B RIP1 Kinase A->B Activation C Necroptosis B->C D Inflammation B->D E 1-Benzyl-1H-pyrazole Derivative E->B Inhibition

Figure 3: Schematic representation of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.

The versatility of the this compound building block allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents on the benzyl group and by derivatizing the 4-hydroxyl group to optimize potency and selectivity against specific kinase targets.

Anti-inflammatory Agents

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. Pyrazole derivatives have a long history as anti-inflammatory drugs, with celecoxib being a well-known example.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis, coupled with the strategic placement of a reactive hydroxyl group on a stable and biologically relevant pyrazole core, provides a powerful platform for the generation of diverse molecular architectures. The demonstrated success of pyrazole-containing molecules as kinase inhibitors and anti-inflammatory agents underscores the immense potential of derivatives synthesized from this key intermediate.

Future research will likely focus on expanding the synthetic utility of this compound by exploring novel reactions of its functional groups and by developing more efficient and sustainable synthetic methodologies. Furthermore, the continued application of this building block in the design and synthesis of targeted libraries for high-throughput screening will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. The journey of this compound from a simple heterocyclic compound to a cornerstone of drug discovery is a testament to the power of rational molecular design and the enduring importance of versatile building blocks in the quest for new medicines.

References

In-Depth Technical Guide: Initial Screening of 1-Benzyl-4-Hydroxypyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 1-benzyl-4-hydroxypyrazole derivatives have emerged as a particularly promising chemotype, demonstrating a wide spectrum of biological activities. Their synthetic tractability and the potential for diverse functionalization make them attractive candidates for drug discovery campaigns targeting a range of therapeutic areas. This guide provides a comprehensive overview of the initial screening cascade for 1-benzyl-4-hydroxypyrazole derivatives, from synthetic considerations to primary biological evaluation, grounded in scientific principles and practical laboratory insights.

Part 1: Synthetic Strategies and Library Design

The rational design of a screening library is contingent upon robust and versatile synthetic methodologies. The synthesis of 1-benzyl-4-hydroxypyrazole derivatives typically proceeds through a multi-step sequence, with key strategic considerations at each stage to ensure diversity and purity.

Core Synthesis Pathway

A common and effective route to the 1-benzyl-4-hydroxypyrazole core involves the condensation of a β-ketoester with a benzylhydrazine, followed by cyclization. Variations in both starting materials allow for the introduction of chemical diversity.

Experimental Protocol: Synthesis of a Representative 1-Benzyl-4-Hydroxypyrazole Derivative

  • Step 1: Synthesis of Benzylhydrazine (if not commercially available):

    • React benzyl chloride with an excess of hydrazine hydrate in a suitable solvent such as ethanol.

    • The reaction is typically performed at reflux for several hours.

    • Purification is achieved through distillation under reduced pressure.

  • Step 2: Condensation and Cyclization:

    • To a solution of ethyl 2-chloroacetoacetate in ethanol, add benzylhydrazine dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Upon cooling, the product, a 1-benzyl-5-methyl-1H-pyrazol-4-ol, often precipitates and can be collected by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The use of a β-ketoester as a starting material is advantageous due to its dual electrophilic sites, which facilitate the cyclization reaction with the dinucleophilic hydrazine.

  • The choice of solvent and temperature is critical to control reaction kinetics and minimize the formation of side products. Ethanol is a common choice due to its polarity and ability to dissolve both reactants.

  • Purification by recrystallization is a cost-effective and efficient method for obtaining highly pure crystalline products, which is essential for accurate biological screening.

Library Expansion and Diversity

To explore the structure-activity relationship (SAR), a library of derivatives is synthesized by varying the substituents on the pyrazole core and the benzyl group.

  • Substitution on the Benzyl Ring: A variety of commercially available substituted benzylhydrazines can be used to introduce electron-donating or electron-withdrawing groups, as well as sterically diverse functionalities. This allows for the exploration of the electronic and steric requirements of the target binding pocket.

  • Modification of the Pyrazole Core: Different β-ketoesters can be employed to introduce various substituents at the 3- and 5-positions of the pyrazole ring.

Part 2: Primary Biological Screening

The initial screening of a new chemical series aims to identify "hits" with promising biological activity. The choice of primary assays is dictated by the therapeutic hypothesis for the 1-benzyl-4-hydroxypyrazole scaffold. Given their reported activities, kinase inhibition and antimicrobial assays are common starting points.

Kinase Inhibition Assays

Many 1-benzyl-4-hydroxypyrazole derivatives have been investigated as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Experimental Workflow: In Vitro Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Loading: - Kinase - Compound - Substrate/ATP Compound_Prep->Assay_Plate Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Assay_Plate Incubation Incubation at 30°C Assay_Plate->Incubation Detection Detection Reagent Addition Incubation->Detection Readout Signal Measurement (Luminescence/Fluorescence) Detection->Readout Data_Norm Data Normalization Readout->Data_Norm IC50_Calc IC50 Curve Fitting Data_Norm->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Compound Plating: Prepare serial dilutions of the 1-benzyl-4-hydroxypyrazole derivatives in a 384-well plate.

  • Kinase Reaction:

    • Add the kinase enzyme and its specific substrate to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of the Protocol: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screening results.

Antimicrobial Susceptibility Testing

The pyrazole nucleus is present in several antimicrobial agents. Therefore, screening 1-benzyl-4-hydroxypyrazole derivatives for antibacterial or antifungal activity is a logical starting point.

Experimental Protocol: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Data Presentation: Representative Screening Data

Compound IDKinase TargetIC50 (µM)Bacterial StrainMIC (µg/mL)
BZ-PY-001EGFR1.2S. aureus16
BZ-PY-002VEGFR20.8S. aureus32
BZ-PY-003EGFR>50E. coli>64
BZ-PY-004VEGFR22.5E. coli>64

Part 3: In Silico Screening and Hit Triage

Computational methods can be employed early in the screening process to prioritize compounds for synthesis and biological testing, as well as to rationalize the results of primary screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode of 1-benzyl-4-hydroxypyrazole derivatives and guide the design of more potent analogs.

Logical Relationship: Docking and SAR

Start Initial Hit Compound Docking Molecular Docking into Target Binding Site Start->Docking Analysis Analysis of Binding Pose and Interactions Docking->Analysis Hypothesis Formulate SAR Hypothesis Analysis->Hypothesis Design Design New Analogs Hypothesis->Design Synthesis Synthesize and Test New Analogs Design->Synthesis Feedback Feedback to Refine SAR Synthesis->Feedback Feedback->Hypothesis

Caption: Iterative cycle of molecular docking and SAR.

ADMET Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This early assessment helps to flag potential liabilities and prioritize compounds with more drug-like properties.

Conclusion

The initial screening of 1-benzyl-4-hydroxypyrazole derivatives is a multi-faceted process that integrates synthetic chemistry, biological assays, and computational modeling. A well-designed screening cascade, as outlined in this guide, enables the efficient identification and prioritization of promising hit compounds for further optimization in a drug discovery program. The key to success lies in the iterative nature of this process, where insights from each stage inform the subsequent steps, ultimately leading to the development of novel therapeutic agents.

Methodological & Application

1-benzyl-1H-pyrazol-4-ol synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-benzyl-1H-pyrazol-4-ol

Introduction

This compound is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a prominent scaffold in numerous pharmacologically active compounds, and the strategic placement of substituents allows for the fine-tuning of biological activity.[1][2] In this molecule, the benzyl group acts as a stable and reliable protecting group for one of the pyrazole nitrogen atoms, preventing unwanted side reactions while enabling selective functionalization at other positions of the ring.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The guide is designed for researchers and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the causality behind experimental choices, provide a framework for self-validation through characterization, and support key claims with authoritative references.

Synthesis Pathway Overview

The selected synthetic route is a robust two-step process that ensures high regioselectivity and good overall yield. This pathway avoids the common issue of obtaining mixed isomers that can arise from the direct benzylation of a pre-formed pyrazole ring. The strategy involves:

  • Cyclocondensation: Reaction of benzylhydrazine with diethyl ethoxymethylenemalonate. This step forms the pyrazole ring and installs the benzyl group on the N1 position in a single, regioselective transformation, yielding the ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate intermediate. This approach is adapted from well-established methods for preparing N-substituted pyrazolones.[5]

  • Hydrolysis and Decarboxylation: Saponification of the ester group followed by acid-catalyzed decarboxylation to yield the final this compound product.

This method is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward purification procedures.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the key parameters for the two-step synthesis. Yields are representative of what can be expected under optimized conditions based on analogous transformations.[3][5]

StepReaction TypeStarting MaterialsKey Reagents/SolventProductTemp.Time (h)Yield (%)
1CyclocondensationBenzylhydrazine, Diethyl ethoxymethylenemalonateSodium Ethoxide, EthanolEthyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylateReflux4-680-90
2Hydrolysis & DecarboxylationEthyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylateNaOH (aq), HCl (aq)This compoundReflux6-885-95

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate

Materials:

  • Benzylhydrazine dihydrochloride

  • Sodium ethoxide (NaOEt)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Absolute Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Benzylhydrazine Free Base: In a 250 mL flask, dissolve benzylhydrazine dihydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain benzylhydrazine as a pale yellow oil. Use immediately in the next step.

    • Causality Note: The dihydrochloride salt is more stable for storage, but the free base is required for the nucleophilic attack. The extraction must be performed promptly as the free base is less stable.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL) followed by sodium ethoxide (1.1 eq). Stir until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: To the stirred solution, add the freshly prepared benzylhydrazine (1.0 eq) dropwise. Following this, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Purification: To the resulting residue, add water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the intermediate as a white to off-white solid.

PART 2: Synthesis of this compound

Materials:

  • Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate (from Part 1)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis (Saponification): In a 250 mL round-bottom flask, suspend the pyrazole ester intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux for 3-4 hours. During this time, the solid will dissolve as the sodium salt of the carboxylic acid is formed.

  • Decarboxylation: Cool the reaction mixture in an ice bath. Very slowly and carefully, add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 1-2.

    • Causality Note: The acidification protonates the carboxylate, and the resulting β-keto acid is unstable. Gentle heating will promote the decarboxylation, which is observable by the evolution of CO₂ gas.

  • Heating: Gently heat the acidified mixture to 50-60 °C for 2-3 hours until gas evolution ceases.

  • Work-up: Cool the solution to room temperature. A precipitate of the product may form. Extract the aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from toluene to afford this compound as a solid.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group (~5.1-5.3 ppm), and signals for the pyrazole ring protons.[6]

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O should be observed.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow for the synthesis of this compound.

References

Application Note & Protocol: A Detailed Experimental Guide to the Synthesis of 1-Benzyl-4-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 1-benzyl-4-hydroxypyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol herein details a robust and reproducible multi-step synthetic pathway, commencing from commercially available pyrazole. The chosen strategy involves an initial N-benzylation, followed by a regioselective C4-bromination, and culminates in a borylation-oxidation sequence to install the C4-hydroxyl group. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and detailed characterization methods to ensure scientific integrity and successful replication.

PART 1: SCIENTIFIC RATIONALE & SYNTHETIC STRATEGY

Introduction to 4-Hydroxypyrazoles

The pyrazole nucleus is a cornerstone in pharmaceutical chemistry, present in a wide array of approved drugs.[1] Functionalization at the C4 position, particularly with a hydroxyl group, provides a valuable handle for further chemical modification and can significantly influence the molecule's pharmacological properties, such as acting as a hydrogen bond donor or acceptor. The 1-benzyl substituent is also a common feature in biologically active molecules, often enhancing binding affinity to target proteins. Consequently, 1-benzyl-4-hydroxypyrazole serves as a versatile building block for the synthesis of novel therapeutic agents.[2][3]

Overview of the Synthetic Pathway

The synthesis of 1-benzyl-4-hydroxypyrazole is designed as a four-step sequence. This approach was selected for its reliability, high regioselectivity, and use of well-documented, high-yielding transformations.

  • N-Benzylation of Pyrazole: The synthesis begins with the protection of the pyrazole nitrogen via direct benzylation to yield 1-benzylpyrazole. This step is crucial for directing subsequent electrophilic substitution.

  • C4-Bromination: The electron-rich pyrazole ring undergoes regioselective electrophilic bromination at the C4 position, yielding 1-benzyl-4-bromopyrazole.

  • Miyaura Borylation: The C4-bromo substituent is converted into a boronic ester via a lithium-halogen exchange followed by reaction with an electrophilic boron source. This creates the key intermediate for the final oxidation step.

  • Oxidative Hydroxylation: The C-B bond of the boronate ester is selectively oxidized to a C-O bond using standard conditions, affording the target 1-benzyl-4-hydroxypyrazole.[4]

This pathway avoids potential isomeric mixtures that can arise from the direct condensation of substituted hydrazines with complex dicarbonyl compounds.

Workflow Visualization

The overall synthetic workflow is depicted below.

G Pyrazole Pyrazole Step1 Step 1: N-Benzylation (NaH, BnBr, THF) Pyrazole->Step1 Product1 1-Benzylpyrazole Step1->Product1 Step2 Step 2: Bromination (NBS, ACN) Product1->Step2 Product2 1-Benzyl-4-bromopyrazole Step2->Product2 Step3 Step 3: Borylation (n-BuLi, B(OiPr)pin) Product2->Step3 Product3 1-Benzyl-4-borylpyrazole Step3->Product3 Step4 Step 4: Oxidation (H2O2, NaOH) Product3->Step4 FinalProduct 1-Benzyl-4-hydroxypyrazole Step4->FinalProduct G cluster_0 Borylation cluster_1 Oxidation A 1-Bn-4-Br-Pyrazole B 1-Bn-4-Li-Pyrazole A->B + n-BuLi - BuBr C Boronate Complex B->C + B(OiPr)pin D 1-Bn-4-B(pin)-Pyrazole C->D Rearrangement E 1-Bn-4-B(pin)-Pyrazole F Hydroperoxyborate E->F + HOO⁻ G Rearranged Intermediate F->G Migratory Insertion H Borate Ester G->H + H₂O I 1-Bn-4-OH-Pyrazole H->I Hydrolysis (OH⁻)

References

Applications of the 1-Benzyl-1H-Pyrazol-4-ol Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This core is present in a diverse array of approved therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole.[1] The continued exploration of pyrazole derivatives is a highly active area of research, with new applications continually emerging in fields such as oncology, inflammation, and metabolic diseases.[4][5]

This technical guide focuses on a specific, yet highly promising, pyrazole derivative: 1-benzyl-1H-pyrazol-4-ol . The strategic placement of a benzyl group at the N1 position and a hydroxyl group at the C4 position provides a unique combination of structural features that can be exploited for the development of novel therapeutics. The benzyl group can be readily modified to explore structure-activity relationships (SAR), while the hydroxyl group offers a key point for hydrogen bonding interactions with biological targets or for further functionalization. This document will provide an in-depth overview of the applications of this scaffold, detailed synthetic protocols, and methodologies for biological evaluation, tailored for researchers and professionals in drug development.

Therapeutic Applications of the 1-Benzyl-1H-Pyrazole Scaffold

The 1-benzyl-1H-pyrazole core has been successfully employed in the design of potent and selective inhibitors for various enzymes and receptors implicated in human diseases. Below, we highlight key therapeutic areas where this scaffold has demonstrated significant potential.

Kinase Inhibition in Oncology and Inflammation

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[6] The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[7]

Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed necrosis involved in inflammatory diseases such as pancreatitis.[8] Structural optimization of 1-benzyl-1H-pyrazole derivatives has led to the discovery of potent compounds with low micromolar to nanomolar efficacy in both biochemical and cell-based assays.[8]

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor RIP1_Kinase RIP1 Kinase Receptor->RIP1_Kinase Activation Ligand Ligand Ligand->Receptor Binding Downstream_Effector Downstream Effector (e.g., MLKL) RIP1_Kinase->Downstream_Effector Phosphorylation Necroptosis Necroptosis Downstream_Effector->Necroptosis Inflammation Inflammation Necroptosis->Inflammation Pyrazole_Inhibitor This compound Derivative Pyrazole_Inhibitor->RIP1_Kinase Inhibition

Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway.

Modulation of Glucose Transport in Metabolic Diseases

Sodium-glucose cotransporters (SGLTs) are responsible for glucose reabsorption in the kidneys and absorption in the intestine. SGLT1 is predominantly found in the small intestine, and its inhibition is a promising strategy for managing postprandial hyperglycemia in diabetic patients. A series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and shown to be potent and selective SGLT1 inhibitors.[9] While the core structure is slightly different from our topic, it highlights the potential of the benzyl-pyrazole scaffold in targeting glucose transporters. The this compound scaffold can serve as a foundational structure for designing novel SGLT inhibitors.

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is famously associated with anti-inflammatory and analgesic activities, as exemplified by drugs like celecoxib.[1] Derivatives of pyrazole have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[10][11] The this compound scaffold can be explored for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. For instance, a piperazine derivative containing a 1-phenyl-1H-pyrazole moiety has demonstrated both anti-nociceptive and anti-inflammatory effects.[12]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives. Researchers should adapt these methods based on the specific target and available resources.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound based on established pyrazole synthesis methodologies.

Step 1: Synthesis of 1-Benzyl-1H-pyrazol-4(5H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxobutanoate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add benzylhydrazine dihydrochloride (1.0 eq) and sodium acetate (2.0 eq). The use of sodium acetate is to neutralize the hydrochloride salt of the hydrazine in situ.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazol-4(5H)-one.

Step 2: Tautomerization to this compound

The pyrazolone from Step 1 exists in equilibrium with its pyrazol-4-ol tautomer. The equilibrium can be influenced by solvent and pH. For characterization and further reactions, the isolated product is often a mixture of tautomers.

General Synthetic Workflow

G Start Ethyl 3-oxobutanoate + Benzylhydrazine Step1 Cyclocondensation (Ethanol, Reflux) Start->Step1 Intermediate 1-Benzyl-1H-pyrazol-4(5H)-one Step1->Intermediate Step2 Tautomerization Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: RIP1 Kinase)

This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a target kinase.

  • Reagents and Materials:

    • Recombinant human RIP1 kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (at Km concentration for the specific kinase)

    • Substrate peptide (specific for the kinase)

    • Test compound (this compound derivative) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add the test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the RIP1 kinase and substrate peptide solution to all wells except the negative controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Kinase Inhibition Data

Compound Concentration (µM)% Inhibition
10098.5
33.392.1
11.175.3
3.752.8
1.228.4
0.410.2
0.12.1
Protocol 3: Anti-inflammatory Activity Assay (In Vitro - Nitric Oxide Scavenging)

This protocol provides a simple method to screen for potential anti-inflammatory activity by measuring the scavenging of nitric oxide (NO), a key inflammatory mediator.

  • Reagents and Materials:

    • Sodium nitroprusside (SNP)

    • Phosphate buffered saline (PBS), pH 7.4

    • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Test compound (this compound derivative)

    • Quercetin or other known antioxidant as a positive control

  • Assay Procedure:

    • Prepare different concentrations of the test compound and the positive control in PBS.

    • In a 96-well plate, mix 100 µL of 10 mM SNP with 100 µL of the test compound solution at various concentrations.

    • Incubate the plate at 25°C for 150 minutes.

    • After incubation, add 100 µL of Griess reagent to each well.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance at 546 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control (SNP solution without test compound) and A_test is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the NO radicals.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its proven utility in developing kinase inhibitors and its potential in other areas such as metabolic diseases and inflammation make it an attractive core for further exploration. The synthetic accessibility and the potential for diversification at multiple positions on the pyrazole and benzyl rings allow for the generation of large compound libraries for high-throughput screening. Future research should focus on elucidating the structure-activity relationships of this scaffold against a broader range of biological targets and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.

References

Application Notes and Protocols for the Evaluation of 1-benzyl-1H-pyrazol-4-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3] This document provides a comprehensive guide to evaluating the potential of 1-benzyl-1H-pyrazol-4-ol, a novel pyrazole derivative, as a kinase inhibitor. We present detailed protocols for its synthesis, in vitro kinase activity assessment using a luminescence-based assay, and a cell-based proliferation assay using the MCF-7 breast cancer cell line. Furthermore, we discuss the potential mechanism of action in the context of relevant signaling pathways and provide guidelines for data analysis and interpretation.

Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental mechanism for regulating a vast array of cellular processes.[1] In oncology, the aberrant activation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a common driver of tumor growth, proliferation, and survival.[4][5][6] This has made kinases highly attractive targets for therapeutic intervention.

The pyrazole ring is a key pharmacophore in many successful kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[2][3] Several FDA-approved drugs, such as Ruxolitinib and Crizotinib, feature a pyrazole core, highlighting the therapeutic potential of this scaffold.[2] The compound this compound belongs to this promising class of molecules. While its specific biological activities are still under investigation, related structures, such as 1-benzyl-1H-pyrazole derivatives, have shown inhibitory activity against kinases like Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[7] This suggests that this compound may also possess kinase inhibitory properties worth exploring.

These application notes will guide researchers through a systematic evaluation of this compound as a potential kinase inhibitor, from chemical synthesis to cellular activity assessment.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar pyrazole derivatives.[8][9] A common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Protocol: Synthesis of this compound

  • Step 1: Formation of Benzylhydrazine. Benzylhydrazine can be prepared by reacting benzyl chloride with hydrazine hydrate.

  • Step 2: Cyclization Reaction. The synthesized benzylhydrazine is then reacted with a suitable 1,3-dicarbonyl compound, such as ethyl 3-oxobutanoate, to form the pyrazole ring. The resulting intermediate can then be further modified to introduce the hydroxyl group at the 4-position.

Disclaimer: This is a proposed synthetic scheme and has not been experimentally validated. Researchers should consult organic chemistry literature for detailed procedures and safety precautions.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of this compound on kinase activity, a robust and high-throughput in vitro assay is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[10][11][12] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[13]

Principle of the Luminescence-Based Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Assay

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases such as CDKs, Bcr-Abl, or members of the PI3K/Akt pathway).[1][14][15]

  • Kinase substrate peptide.

  • ATP.

  • This compound.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well plates.

  • Multichannel pipettes.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In the 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[16]

    • Add 2 µL of the kinase solution to each well.[16]

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[16]

    • Incubate the plate at 30°C for 60 minutes.[14]

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[16]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to each well.[16]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Cell-Based Proliferation Assay

To assess the effect of this compound on cell viability and proliferation, a cell-based assay is essential. The MCF-7 human breast cancer cell line is a commonly used model for screening anticancer compounds.[19][20] The MTT or MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MCF-7 Cell Proliferation Assay

Materials:

  • MCF-7 cells.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound.

  • MTT or MTS reagent.

  • DMSO.

  • 96-well plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Culture:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[19]

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[19]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 or 72 hours.[19]

  • MTT/MTS Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C.[19]

    • If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells using a microplate reader (570 nm for MTT, 490 nm for MTS).[19]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Data Presentation and Interpretation

The inhibitory activity of this compound should be summarized in a clear and concise format.

Table 1: Hypothetical Inhibitory Activity of this compound

Kinase TargetIn Vitro IC50 (nM)Cell-Based IC50 (nM) (MCF-7)
Kinase X[Insert experimental value][Insert experimental value]
Kinase Y[Insert experimental value][Insert experimental value]
Kinase Z[Insert experimental value][Insert experimental value]

Potential Mechanism of Action and Signaling Pathway

Given that many pyrazole-based inhibitors target ATP-binding sites, it is plausible that this compound acts as an ATP-competitive inhibitor.[1] If this compound shows activity against kinases in the PI3K/Akt/mTOR pathway, it could exert its anticancer effects by inhibiting key signaling nodes that promote cell growth and survival.[4][5][6]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By following these methodologies, researchers can obtain reliable data on its synthesis, in vitro inhibitory activity, and cellular effects, thereby paving the way for further preclinical development.

References

Application Notes and Protocols for the Development of 1-benzyl-1H-pyrazol-4-ol as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

The 1-benzyl-1H-pyrazol-4-ol structure combines the established anti-inflammatory potential of the pyrazole ring with a benzyl group at the N1 position and a hydroxyl group at the C4 position. The benzyl moiety can enhance binding to target proteins, while the hydroxyl group may contribute to antioxidant activity and provide a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a roadmap for the systematic evaluation of this promising molecule.

Part 1: Synthesis and Characterization of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a reliable two-step synthetic pathway can be adapted from established methods for the synthesis of N-substituted pyrazoles and 4-hydroxypyrazoles.[3][4][5] The proposed synthesis involves the initial formation of the 1H-pyrazol-4-ol core, followed by N-benzylation.

Protocol 1: Synthesis of 1H-pyrazol-4-ol (Intermediate)

This protocol is adapted from methods for the synthesis of 4-hydroxypyrazoles.[3]

Materials:

  • Vinyl azide precursor (e.g., α-azidovinyl ketone)

  • Hydrazine hydrate

  • Sodium ethoxide (NaOEt)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the vinyl azide precursor (1.0 eq) in acetonitrile.

  • Add sodium ethoxide (2.0 eq) to the solution and stir at room temperature.

  • Slowly add hydrazine hydrate (10.0 eq) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with 2N HCl to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1H-pyrazol-4-ol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is adapted from established N-alkylation methods for pyrazoles.

Materials:

  • 1H-pyrazol-4-ol

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF to the suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of this compound.

Protocol 3: Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Inhibition Assays

Materials:

  • COX-1 and COX-2 inhibitor screening assay kits (commercially available)

  • 5-LOX inhibitor screening assay kit (commercially available)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2)

  • Indomethacin (positive control for COX-1 and COX-2)

  • Zileuton (positive control for 5-LOX)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the respective enzyme inhibitor screening kits.

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound and positive controls to determine the IC50 values.

  • Perform the assays in a 96-well plate format.

  • Measure the enzyme activity using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound and controls.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 1: In Vitro Enzyme Inhibition Assay Summary
Assay TargetPositive ControlTest Compound ConcentrationsEndpoint Measurement
COX-1Indomethacin0.1, 1, 10, 100, 1000 nMIC50
COX-2Celecoxib, Indomethacin0.1, 1, 10, 100, 1000 nMIC50
5-LOXZileuton0.1, 1, 10, 100, 1000 µMIC50
Protocol 4: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay evaluates the ability of the test compound to suppress the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells or differentiated THP-1 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatants for cytokine measurement.

  • Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Protocol 5: Investigation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[4][6] This protocol assesses the effect of this compound on the activation of these pathways.

Materials:

  • RAW 264.7 or THP-1 cells

  • LPS

  • This compound

  • Antibodies for Western blotting: phospho-p65, total p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture and treat the cells with the test compound and LPS as described in Protocol 4, but for shorter incubation times (e.g., 15-60 minutes) to capture phosphorylation events.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the signaling proteins.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualization of Key Inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1->Genes LPS LPS LPS->TLR4 Compound This compound Compound->IKK Compound->MAPKKK

Caption: Proposed mechanism of action for this compound.

Part 3: In Vivo Evaluation of Anti-inflammatory Activity

Positive results from in vitro assays should be followed by in vivo studies to confirm the anti-inflammatory effects in a whole-organism model.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[7]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test compound groups (e.g., 10, 30, and 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: In Vivo Anti-inflammatory Study Design
GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle (0.5% CMC)-p.o.
2Indomethacin10p.o.
3This compound10p.o.
4This compound30p.o.
5This compound100p.o.

Visualization of the Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation Synthesis Synthesis Characterization Characterization Synthesis->Characterization NMR, MS, IR, HPLC Enzyme_Assay COX/LOX Inhibition Characterization->Enzyme_Assay Cytokine_Assay Cytokine Release (TNF-α, IL-6) Enzyme_Assay->Cytokine_Assay Signaling_Assay NF-κB & MAPK Pathway Analysis Cytokine_Assay->Signaling_Assay Paw_Edema Carrageenan-Induced Paw Edema Signaling_Assay->Paw_Edema

Caption: Experimental workflow for evaluating this compound.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic investigation of this compound as a novel anti-inflammatory agent. By following these detailed methodologies, researchers can obtain reliable data on the synthesis, in vitro, and in vivo activities of this compound, thereby contributing to the development of new and effective treatments for inflammatory diseases. It is important to note that while these protocols are based on well-established methods, optimization may be necessary depending on the specific laboratory conditions and reagents used.

References

Application Notes and Protocols for the N-Benzylation of 4-Hydroxypyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in drug discovery and development, as it significantly modulates the molecule's pharmacological profile. This document provides a detailed technical guide for the N-benzylation of 4-hydroxypyrazole, a versatile intermediate for the synthesis of diverse compound libraries.

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the reaction's mechanistic underpinnings, a validated, step-by-step experimental protocol, and a discussion of critical parameters that ensure high yield and regioselectivity.

Theoretical Background and Mechanistic Insights

The N-alkylation of pyrazoles is a well-established transformation, but the presence of a hydroxyl group at the 4-position introduces a competing reaction pathway: O-alkylation. Understanding the factors that govern the regioselectivity between N-alkylation and O-alkylation is paramount for a successful synthesis.

N- vs. O-Alkylation: A Matter of Nucleophilicity and Reaction Conditions

The N-alkylation of pyrazoles typically proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (in this case, benzyl bromide).

However, the 4-hydroxy group can also be deprotonated, leading to a phenoxide-like species that can compete in the nucleophilic attack. Generally, the nitrogen atom in the pyrazole ring is more nucleophilic than the oxygen of the hydroxyl group.[1] This inherent difference in nucleophilicity favors N-alkylation. Nevertheless, the choice of base, solvent, and temperature can influence the outcome.[2][3] For instance, hard alkylating agents tend to favor O-alkylation, while softer electrophiles like benzyl bromide favor N-alkylation.[1]

The protocol detailed below is optimized to favor the desired N-benzylation product by carefully selecting reaction conditions that exploit the greater nucleophilicity of the pyrazole nitrogen.

Proposed Reaction Mechanism

The N-benzylation of 4-hydroxypyrazole under basic conditions follows a classical SN2 mechanism.

Reaction_Mechanism 4-Hydroxypyrazole 4-Hydroxypyrazole Pyrazolate_Anion Pyrazolate Anion 4-Hydroxypyrazole->Pyrazolate_Anion + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Benzyl_Bromide Benzyl Bromide Product 1-Benzyl-4-hydroxypyrazole Pyrazolate_Anion->Product + Benzyl Bromide Bromide_Ion Bromide Ion

Caption: Proposed SN2 mechanism for N-benzylation.

Experimental Protocol: N-Benzylation of 4-Hydroxypyrazole

This protocol describes a reliable and scalable method for the synthesis of 1-benzyl-4-hydroxypyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Hydroxypyrazole≥97%Commercially Available---
Benzyl Bromide≥98%Commercially AvailableCaution: Lachrymator
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially AvailableActs as the base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableReaction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Brine (Saturated NaCl solution)---Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying
Round-bottom flask---------
Magnetic stirrer and stir bar---------
Condenser---------
Heating mantle or oil bath---------
Separatory funnel---------
Rotary evaporator---------

Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup - Add 4-hydroxypyrazole, K₂CO₃, and DMF to flask. B 2. Addition of Reagent - Add benzyl bromide dropwise at room temperature. A->B C 3. Reaction - Heat the mixture to 60-70 °C and stir for 4-6 hours. B->C D 4. Work-up - Cool, quench with water, and extract with ethyl acetate. C->D E 5. Purification - Wash organic layer, dry, and concentrate. D->E F 6. Isolation - Purify by column chromatography to yield the final product. E->F

Caption: Workflow for the N-benzylation of 4-hydroxypyrazole.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the 4-hydroxypyrazole.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise over a period of 5-10 minutes.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture in an oil bath to 60-70 °C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Isolation: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-hydroxypyrazole.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The distinction between the N-benzylated and the potential O-benzylated regioisomer can be unequivocally determined using 2D NMR techniques like HMBC and NOESY.[4][5]

Discussion and Troubleshooting

Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride (NaH) can also be used, but they may increase the formation of the O-alkylated byproduct.[6][7]

Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the pyrazole and the base, facilitating the reaction. Other solvents like acetonitrile or acetone can also be employed.[2]

Temperature Control: The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures may lead to side reactions and decomposition.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Water can quench the base and hinder the reaction. Also, confirm the quality of the benzyl bromide, as it can degrade over time.

  • Mixture of N- and O-Alkylated Products: If a significant amount of the O-alkylated product is observed, consider lowering the reaction temperature or using a less polar solvent. As a more advanced alternative, methods like phase-transfer catalysis can sometimes offer improved regioselectivity.[8][9][10] The Mitsunobu reaction is another powerful method for achieving N-alkylation, often with high regioselectivity, though it requires different reagents (a phosphine and an azodicarboxylate).[11][12][13][14][15]

  • Incomplete Reaction: If the reaction stalls, an additional portion of benzyl bromide and base can be added. Ensure efficient stirring to overcome any mass transfer limitations.

Conclusion

The N-benzylation of 4-hydroxypyrazole is a fundamental transformation in synthetic organic chemistry, providing access to a wide range of valuable building blocks for drug discovery. The protocol described herein offers a reliable and efficient method for achieving this transformation with good yield and high N-selectivity. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize 1-benzyl-4-hydroxypyrazole and utilize it in their synthetic endeavors.

References

Application Notes and Protocols for the Analytical Characterization of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization of 1-benzyl-1H-pyrazol-4-ol, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2][3] Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active molecules, making rigorous quality control and structural verification imperative.[4][5][6] These application notes offer detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The methodologies are designed to ensure scientific integrity, providing researchers, scientists, and quality control professionals with a self-validating framework for confirming the identity, purity, and structural integrity of this critical building block.

Introduction and Physicochemical Profile

This compound (C₁₀H₁₀N₂O) is a substituted pyrazole that serves as a versatile precursor in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.[2][7] The presence of a hydroxyl group on the pyrazole ring and a benzyl group at the N-1 position offers multiple sites for chemical modification. Accurate characterization is the cornerstone of any research or development program, ensuring that downstream synthetic steps and biological assays are based on a compound of known identity and purity. This guide establishes a multi-technique approach to achieve this.

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O-
Molecular Weight 174.19 g/mol PubChem
Appearance Expected to be an off-white to light yellow solidGeneral Knowledge
CAS Number 26692-36-2PubChem
Calculated Elemental Composition C: 68.95%, H: 5.79%, N: 16.08%, O: 9.18%-

Overall Analytical Workflow

A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. The identity of the compound is first established using structural methods (NMR and MS), followed by a quantitative assessment of purity (HPLC) and a fundamental confirmation of its elemental composition.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantitative Analysis cluster_2 Compositional Verification NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation HPLC HPLC-UV Purity Assessment & Quantification NMR->HPLC MS Mass Spectrometry (LC-MS, HRMS) Molecular Weight & Formula MS->HPLC EA Elemental Analysis (CHN) Empirical Formula Confirmation HPLC->EA Report Certificate of Analysis (Complete Characterization) EA->Report Start Synthesized This compound Start->NMR Start->MS

Caption: Logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, specific signatures are expected: the aromatic protons of the benzyl group, the benzylic methylene protons, the pyrazole ring protons, and the hydroxyl proton. Their chemical shifts, multiplicities, and integrations are definitive for structural confirmation.[8][9][10]

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts (in ppm) based on the analysis of structurally similar pyrazole derivatives.[11][12][13] Actual values may vary slightly depending on the solvent and concentration.

Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Integration
Pyrazole C3-H~7.5 - 7.6Singlet1H
Pyrazole C5-H~7.3 - 7.4Singlet1H
Benzyl Phenyl H (ortho, meta, para)~7.2 - 7.4Multiplet5H
Benzyl CH₂~5.2 - 5.3Singlet2H
Pyrazole OH~9.0 - 10.0 (broad)Singlet1H
Assignment (¹³C NMR) Predicted δ (ppm)
Pyrazole C4 (C-OH)~145 - 155
Pyrazole C3~130 - 135
Benzyl Phenyl C (ipso)~136 - 138
Benzyl Phenyl C (o, m, p)~127 - 129
Pyrazole C5~120 - 125
Benzyl CH₂~55 - 60
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width appropriate for observing all protons (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

    • Set a spectral width of ~0-160 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.[8] Integrate all peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, which can be used to determine the elemental formula, serving as a powerful tool for identity confirmation. The fragmentation pattern observed in the MS/MS spectrum can offer additional structural evidence, often showing characteristic losses related to the benzyl group or the pyrazole core.[14][15][16]

Predicted Mass Spectrometry Data
Parameter Value Interpretation
Ionization Mode ESI+Electrospray Ionization (Positive)
Molecular Formula C₁₀H₁₀N₂O-
Exact Mass 174.0793Theoretical monoisotopic mass
[M+H]⁺ (Observed) ~175.0866Protonated molecular ion
Key Fragment (m/z) ~91.05[C₇H₇]⁺ (Tropylium ion from benzyl group)
Key Fragment (m/z) ~84.04[C₃H₄N₂O]⁺ (Pyrazol-4-ol fragment after benzyl loss)
Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Introduce the sample via a simple liquid chromatography setup to ensure only the compound of interest enters the mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase: Isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings (ESI+):

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

  • HRMS Acquisition: For accurate mass measurement, use a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately prior to analysis using a known standard. The measured mass should be within 5 ppm of the theoretical exact mass.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed reverse-phase method can effectively separate the main compound from starting materials, by-products, and degradation products. The peak area percentage of the main component provides a quantitative measure of its purity. Method validation is critical to ensure the results are reliable and reproducible.[17]

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Col Column Selection (e.g., C18) Mob Mobile Phase Optimization (ACN/Water, pH) Col->Mob Det Detector Wavelength (UV Scan) Mob->Det Spec Specificity (Peak Purity) Det->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness Prec->Rob Report Validated Purity Method Rob->Report Start Need for Purity Assay Start->Col

Caption: Workflow for HPLC method development and validation.

Protocol: Purity Assessment by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from a UV scan (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution five times. The results must meet the criteria in the table below.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

System Suitability Requirements
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates system precision.

Elemental Analysis

Expertise & Rationale: Elemental analysis (CHN analysis) provides a fundamental measure of a compound's composition. It determines the weight percentage of carbon, hydrogen, and nitrogen in the sample. The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) provides strong, independent evidence confirming the empirical formula and the overall purity of the compound with respect to inorganic or other non-CHN-containing impurities.[18][19]

Protocol: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample. Drying under high vacuum for several hours is critical to remove residual solvents and moisture, which can significantly skew results.

  • Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer, which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.

  • Data Interpretation: Compare the experimentally determined weight percentages for C, H, and N with the theoretical values.

Theoretical vs. Acceptable Experimental Values
ElementTheoretical %Acceptable Range
Carbon (C) 68.95%68.55% - 69.35%
Hydrogen (H) 5.79%5.39% - 6.19%
Nitrogen (N) 16.08%15.68% - 16.48%

References

Application Notes & Protocols: Strategic Derivatization of 1-Benzyl-1H-pyrazol-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Benzyl-1H-pyrazol-4-ol Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The this compound core, in particular, offers a versatile platform for chemical modification. The benzyl group at the N1 position can influence lipophilicity and engage in crucial π-stacking interactions within biological targets, while the hydroxyl group at the C4 position provides a key handle for derivatization.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how specific structural modifications to a lead compound affect its biological activity. By synthesizing and evaluating a library of analogs, researchers can identify the key pharmacophoric elements and optimize properties such as potency, selectivity, and pharmacokinetic profile. This guide provides detailed protocols for the derivatization of this compound, focusing on modifications of the 4-hydroxyl group, and outlines a framework for subsequent SAR analysis.

Strategic Derivatization Workflow

A typical workflow for the derivatization of this compound for SAR studies involves a series of well-defined steps, from the initial chemical modifications to the final biological evaluation and data analysis.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Start This compound O_Alkylation O-Alkylation (Ether Formation) Start->O_Alkylation O_Acylation O-Acylation (Ester Formation) Start->O_Acylation Purification1 Purification (e.g., Chromatography) O_Alkylation->Purification1 Purification2 Purification (e.g., Chromatography) O_Acylation->Purification2 Characterization Structural Confirmation (NMR, MS, etc.) Purification1->Characterization Purification2->Characterization Screening In vitro Biological Assays Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->O_Alkylation Iterative Synthesis Lead_Optimization->O_Acylation Iterative Synthesis

Figure 1: A representative workflow for SAR studies commencing with this compound.

Part 1: Synthesis of 4-Alkoxy-1-benzyl-1H-pyrazole Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an organohalide.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of alkyl and substituted alkyl groups at the 4-position, enabling the exploration of steric and electronic effects on biological activity.

Protocol 1: O-Alkylation of this compound

Objective: To synthesize a library of 4-alkoxy-1-benzyl-1H-pyrazole derivatives for SAR studies.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • A selection of alkyl halides (e.g., methyl iodide, ethyl bromide, propyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material (approximately 5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment. Hydrogen gas is evolved during this step.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkoxy-1-benzyl-1H-pyrazole.

Part 2: Synthesis of 4-Acyloxy-1-benzyl-1H-pyrazole Derivatives via Esterification

Esterification of the 4-hydroxyl group provides an alternative avenue for derivatization, allowing for the introduction of various acyl groups. This modification can influence the compound's polarity, hydrogen bonding capacity, and susceptibility to hydrolysis by esterases in vivo.

Protocol 2: O-Acylation of this compound

Objective: To synthesize a library of 4-acyloxy-1-benzyl-1H-pyrazole derivatives for SAR studies.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • A selection of acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-acyloxy-1-benzyl-1H-pyrazole.

Part 3: Characterization of Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity before biological evaluation.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the new molecules.

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compounds.

Expected NMR Spectral Data:

The following table provides hypothetical ¹H and ¹³C NMR data for representative O-alkylated and O-acylated derivatives of this compound. Actual chemical shifts may vary depending on the specific substituent and solvent used.

Derivative NameKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Methoxy-1-benzyl-1H-pyrazole ~7.3 (m, 5H, Ar-H), ~7.2 (s, 1H, pyrazole-H), ~7.0 (s, 1H, pyrazole-H), ~5.2 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃)~150.0 (C-O), ~137.0 (Ar-C), ~129.0, ~128.0, ~127.0 (Ar-CH), ~125.0, ~115.0 (pyrazole-CH), ~56.0 (OCH₃), ~53.0 (CH₂)
4-Acetoxy-1-benzyl-1H-pyrazole ~7.4 (s, 1H, pyrazole-H), ~7.3 (m, 5H, Ar-H), ~7.1 (s, 1H, pyrazole-H), ~5.3 (s, 2H, CH₂), ~2.2 (s, 3H, COCH₃)~169.0 (C=O), ~145.0 (C-O), ~136.0 (Ar-C), ~129.0, ~128.5, ~128.0 (Ar-CH), ~130.0, ~118.0 (pyrazole-CH), ~53.5 (CH₂), ~21.0 (COCH₃)

Part 4: Structure-Activity Relationship (SAR) Studies

Once a library of derivatives has been synthesized and characterized, they can be subjected to biological screening to evaluate their activity against a specific target. The resulting data can then be used to build an SAR model.

Key Considerations for SAR Analysis:

  • Size and Shape of the 4-Substituent: Does increasing the steric bulk of the alkoxy or acyloxy group enhance or diminish activity?

  • Electronic Effects: How do electron-donating or electron-withdrawing groups on the substituent affect potency?

  • Lipophilicity: How does the LogP of the derivatives correlate with their biological activity and potential for cell permeability?

  • Metabolic Stability: Are the ester derivatives acting as prodrugs, being hydrolyzed to the active 4-hydroxy compound in situ?

SAR_Logic cluster_SAR SAR Exploration cluster_Outcome Biological Outcome Start This compound (Lead Compound) Alkoxy 4-Alkoxy Derivatives Start->Alkoxy Acyloxy 4-Acyloxy Derivatives Start->Acyloxy Small_Alkyl Small Alkyl (e.g., -OCH₃) Alkoxy->Small_Alkyl Bulky_Alkyl Bulky Alkyl (e.g., -O-iPr) Alkoxy->Bulky_Alkyl EWG_Acyl Acyl with EWG Acyloxy->EWG_Acyl EDG_Acyl Acyl with EDG Acyloxy->EDG_Acyl Increased_Activity Increased Activity Small_Alkyl->Increased_Activity Decreased_Activity Decreased Activity Bulky_Alkyl->Decreased_Activity EWG_Acyl->Increased_Activity No_Change No Change EDG_Acyl->No_Change

Figure 2: A conceptual diagram illustrating the logic of an SAR study.

By systematically modifying the 4-position of the this compound scaffold and correlating these changes with biological activity, researchers can gain valuable insights into the structural requirements for optimal target engagement. This iterative process of design, synthesis, and testing is central to the development of novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable heterocyclic scaffold. We provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered questions to support your experimental success.

Section 1: Strategic Synthesis Planning

The synthesis of this compound is not a one-size-fits-all process. The optimal route depends on starting material availability, desired scale, and the capabilities for isomer separation. Below is a summary of the three primary strategic pathways, each with distinct advantages and challenges.

cluster_RouteA Route A: Post-Cyclization N-Benzylation cluster_RouteB Route B: Pre-Benzylation Cyclization cluster_RouteC Route C: C4-Hydroxylation A1 4-Hydroxypyrazole A2 N-Benzylation (Base, Benzyl Halide) A1->A2 A3 Product + N2-isomer A2->A3 B1 Benzylhydrazine B3 Cyclocondensation B1->B3 B2 1,3-Dicarbonyl Synthon (with C4-OH precursor) B2->B3 B4 Product + Regioisomer B3->B4 C1 1-Benzyl-1H-pyrazole C2 C4-Functionalization (e.g., Halogenation) C1->C2 C3 Hydroxylation (e.g., Oxidation, S_NAr) C2->C3 C4 Product C3->C4 Start Target: This compound Start->A3 Pros: Direct Cons: Regioisomer control is critical Start->B4 Pros: Convergent Cons: Regioisomer formation Start->C4 Pros: High Regiocontrol Cons: Multi-step, harsh reagents cluster_n1 N1-Benzyl Isomer (Desired) cluster_n2 N2-Benzyl Isomer (Side-Product) N1_isomer N1_isomer N2_isomer N2_isomer p1->p2 NOESY Correlation p3->p4 NOESY Correlation

Introduction: The Challenge of Synthesizing 1-Benzyl-4-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Improving the Yield of 1-Benzyl-4-hydroxypyrazole Synthesis

Welcome to the technical support center for the synthesis of 1-benzyl-4-hydroxypyrazole. As a Senior Application Scientist, I understand that while the synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, achieving high yields of specific, functionalized products like 1-benzyl-4-hydroxypyrazole can be challenging.[1][2] This molecule is a valuable building block in drug discovery, particularly in the development of kinase inhibitors.[3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes. We will move beyond simple protocols to explore the chemical principles that govern success, ensuring you can build self-validating and robust experimental systems.

Core Synthetic Pathway: Cyclocondensation Strategy

The most common and reliable method for synthesizing the 4-hydroxypyrazole core is through the cyclocondensation of a hydrazine derivative with a functionalized 1,3-dicarbonyl compound or its equivalent.[4][5] For 1-benzyl-4-hydroxypyrazole, this typically involves reacting benzylhydrazine with a suitable β-ketoester that can provide the 4-hydroxy functionality. A straightforward approach utilizes a precursor that facilitates the introduction of the hydroxyl group, such as through the cyclization of a vinyl azide with hydrazine.[6]

Below is a generalized workflow for a common synthetic approach.

SynthesisWorkflow cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Isolation cluster_purification Step 4: Purification Start_A Benzylhydrazine Reaction Reaction in Solvent (e.g., Ethanol, Toluene) with Base (e.g., NaOEt) Start_A->Reaction Combine & Heat Start_B β-Ketoester Equivalent (e.g., Diethyl ethoxymethylenemalonate) Start_B->Reaction Combine & Heat Workup Acidification & Aqueous Workup (Quench, Extract with EtOAc/DCM) Reaction->Workup Cool & Process Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product Pure 1-Benzyl-4- hydroxypyrazole Purification->Product

Caption: General workflow for 1-benzyl-4-hydroxypyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction is not proceeding to completion, and the TLC shows significant starting material even after prolonged heating. What are the likely causes?

A1: This is a classic issue of insufficient reaction activation. Several factors could be at play:

  • Inadequate Basicity: The initial step of the condensation requires the deprotonation of the hydrazine or the enolizable dicarbonyl compound. If the base is too weak, this equilibrium will not favor the reactive intermediate. For instance, using a mild base like potassium carbonate in a non-polar solvent might be insufficient. Switching to a stronger base like sodium ethoxide (NaOEt) in ethanol often resolves this.[6]

  • Suboptimal Temperature: While many pyrazole syntheses work at room temperature, some require heating to overcome the activation energy barrier for cyclization and subsequent dehydration.[4][7] If you are running the reaction at room temperature, consider refluxing in a suitable solvent like ethanol or toluene. However, be aware that excessive temperatures can sometimes lead to side product formation.[7]

  • Purity of Benzylhydrazine: Benzylhydrazine can oxidize or decompose upon storage, especially if not stored under an inert atmosphere. The presence of impurities will lower the effective concentration of your nucleophile, leading to an incomplete reaction. It is advisable to use freshly opened or purified benzylhydrazine.

Q2: My reaction seems complete by TLC, but my isolated yield after workup and purification is very low. Where am I losing my product?

A2: Product loss during isolation is common and can often be rectified by adjusting the workup procedure.

  • Product Solubility: 1-benzyl-4-hydroxypyrazole has both a polar hydroxyl group and a non-polar benzyl group, giving it moderate solubility in various solvents. During aqueous workup, if the pH is not optimal, the product may remain partially dissolved in the aqueous layer. The hydroxyl group is acidic, so ensuring the aqueous layer is acidified (e.g., to pH 3-4 with dilute HCl) will protonate the pyrazole and push it into the organic layer during extraction.

  • Emulsion Formation: The amphiphilic nature of the product can sometimes lead to the formation of emulsions during extraction, trapping the product in the interfacial layer. Adding brine (saturated NaCl solution) can help break these emulsions.

  • Purification Losses: Overly aggressive purification can lead to significant product loss.

    • Chromatography: 4-hydroxypyrazole can "streak" on silica gel due to its acidic proton. Pre-treating the silica with a small amount of triethylamine in your eluent can mitigate this.

    • Recrystallization: Choosing the right solvent system is critical. The ideal solvent will dissolve the crude product when hot but allow for maximum precipitation upon cooling. A solvent screen with small amounts of your product is highly recommended.

Category 2: Impure Product & Side Reactions

Q3: My final product has a persistent yellow or brown discoloration, even after purification. What is the cause and how can I fix it?

A3: Discoloration is typically due to trace impurities formed by oxidation or decomposition.

  • Cause: The 4-hydroxy group on the pyrazole ring is susceptible to oxidation, similar to phenols, which can form colored quinone-like species. This can be exacerbated by exposure to air at high temperatures, especially in the presence of base.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction, particularly the heating phase, under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Using solvents that have been degassed (by bubbling with N₂ or via freeze-pump-thaw cycles) can further reduce oxidative side reactions.

  • Remediation: If your final product is discolored, a charcoal treatment during recrystallization can often remove colored impurities. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through a pad of celite while hot to remove the charcoal before allowing it to cool and crystallize.

Q4: I am observing two very close spots on my TLC, suggesting the formation of regioisomers. How can I control this?

A4: Regioisomer formation is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4][5] The nucleophilic attack of the substituted nitrogen of benzylhydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.

  • Controlling Regioselectivity:

    • Steric Hindrance: The regiochemical outcome is often governed by sterics. The bulkier benzyl-substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group. You can leverage this by choosing a 1,3-dicarbonyl precursor with significantly different steric environments at the two carbonyls.

    • pH Control: The reaction mechanism can be pH-dependent. In acidic conditions, the reaction may proceed through a different pathway than under basic conditions, sometimes favoring one isomer over another. Experimenting with both acid-catalyzed (e.g., a few drops of acetic acid) and base-catalyzed conditions is a valid optimization strategy.[5]

Category 3: Reaction Optimization

Q5: How do the choices of solvent and base impact my reaction yield?

A5: The solvent and base are arguably the most critical parameters to optimize. The ideal combination facilitates the reaction while minimizing side products.

ParameterOptionsRationale & Impact on Yield
Solvent Ethanol, MethanolProtic Solvents: Generally good choices. They readily dissolve the starting materials and the base (e.g., NaOEt). Refluxing in ethanol is a very common and effective condition.[8]
Toluene, DioxaneAprotic Solvents: Useful if water-sensitive reagents are involved or if a higher reflux temperature is needed. May require a stronger, non-nucleophilic base.
DMF, DMAcPolar Aprotic Solvents: Can accelerate reactions, but their high boiling points can sometimes promote decomposition if heated for too long. Workup can also be more challenging.[4]
Base NaOEt, KOt-BuStrong Alkoxide Bases: Very effective for deprotonation and promoting cyclization. Often give high yields. Use 1.0 to 2.0 equivalents.[6]
NaOH, KOHHydroxide Bases: Can be used, but the water formed can sometimes interfere with the dehydration step of the pyrazole formation.
K₂CO₃, NaHCO₃Weak Inorganic Bases: Generally not effective enough to drive the reaction to completion unless the dicarbonyl compound is particularly acidic.
Acetic AcidAcid Catalyst: Can be used to catalyze the initial hydrazone formation, followed by cyclization upon heating. This can sometimes offer better regioselectivity.[5]

Detailed Experimental Protocol: An Optimized Approach

This protocol provides a robust starting point for the synthesis.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl ethoxymethylenemalonate (1.0 eq).

  • Add anhydrous ethanol as the solvent (approx. 5-10 mL per mmol of the limiting reagent).

  • Under an inert atmosphere (N₂ or Ar), add benzylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic solvent to obtain the crude product.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography (if necessary): If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

TroubleshootingFlowchart Problem Low Yield or Impure Product Check_TLC Analyze TLC of Crude Reaction Problem->Check_TLC Incomplete_Rxn Incomplete Reaction: - Increase Base Strength (e.g., NaOEt) - Increase Temperature (Reflux) - Check Benzylhydrazine Purity Check_TLC->Incomplete_Rxn Starting Material Remains Complete_Rxn Reaction Complete by TLC Check_TLC->Complete_Rxn No Starting Material Workup_Issue Problem is in Workup/Purification Complete_Rxn->Workup_Issue pH_Adjust Optimize Workup: - Acidify Aqueous Layer (pH 3-4) - Use Brine to Break Emulsions Workup_Issue->pH_Adjust Low Isolated Yield Purification_Issue Impure Final Product Workup_Issue->Purification_Issue Impure Product Color_Issue Discolored Product? - Use Inert Atmosphere - Recrystallize with Charcoal Purification_Issue->Color_Issue Purity_OK Purity Issue Resolved Color_Issue->Purity_OK Yes Color_Issue->Purity_OK No, consider re-chromatography

Caption: A troubleshooting flowchart for pyrazole synthesis issues.

References

Technical Support Center: Purification of 1-Benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-benzyl-1H-pyrazol-4-ol. This guide is designed to provide in-depth, practical solutions to common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

The two most effective and commonly employed purification techniques for this compound, a solid compound, are recrystallization and column chromatography. The choice between them hinges on the impurity profile and the scale of your synthesis.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound, especially if the initial purity is over 90%. It is highly scalable and can yield very pure crystalline material.

  • Column Chromatography: This technique is preferred when dealing with complex mixtures containing multiple impurities, or when separating regioisomers that may have formed during synthesis. It offers high resolution but can be more time-consuming and require larger volumes of solvent compared to recrystallization.[1][2][3]

Q2: I'm observing "oiling out" during the recrystallization of my this compound. What's happening and how can I fix it?

"Oiling out" occurs when the compound precipitates from the solution as a liquid (an oil) rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the compound's melting point.[4] Here are several strategies to prevent this:

  • Increase the Solvent Volume: Add more of the primary ("good") solvent to the hot solution. This lowers the saturation point, allowing crystallization to initiate at a lower temperature, hopefully below the melting point of your compound.[4]

  • Slow Down the Cooling Process: Rapid cooling can shock the system, favoring oil formation. Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[1][4]

  • Change the Solvent System: Experiment with different solvent combinations. A solvent with a lower boiling point might be advantageous.[1][4] For pyrazole derivatives, common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[4][5]

  • Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1][4]

Q3: My yield after recrystallization is very low. How can I improve it?

Low yield is a common issue in recrystallization. Here’s how to troubleshoot:

  • Minimize the Hot Solvent: Use only the absolute minimum amount of hot solvent needed to fully dissolve your crude product. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[1][4]

  • Ensure Thorough Cooling: After slow cooling to room temperature, place your flask in an ice bath for at least 20-30 minutes to maximize precipitation.[4]

  • Select the Optimal Solvent: The ideal solvent is one in which this compound is highly soluble when hot and poorly soluble when cold. Test a range of solvents to find the best fit.[1][4]

Q4: My purified this compound is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored compounds.[1][4]

Caution: Activated charcoal can also adsorb your desired product, potentially lowering the yield. Use it sparingly and only when necessary.

Q5: I suspect I have a regioisomeric impurity (e.g., 2-benzyl-2H-pyrazol-4-ol). Can I separate it by recrystallization?

Separating regioisomers by recrystallization can be challenging but is sometimes possible through a technique called fractional recrystallization. This method relies on slight differences in solubility between the isomers in a specific solvent system.[4] It involves multiple, sequential recrystallization steps to gradually enrich one isomer. However, for isomers with very similar properties, column chromatography is typically the more effective and reliable method.[1]

Troubleshooting Guide: Purification Workflows

This section provides a structured approach to tackling common issues encountered during the purification of this compound.

Workflow: Selecting the Right Purification Strategy

Purification_Decision_Tree start Crude this compound purity_check Assess Purity & Impurity Profile (TLC/NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<90%) Complex Mixture or Isomers purity_check->low_purity Low / Complex recrystallization Recrystallization high_purity->recrystallization column Column Chromatography low_purity->column final_product Pure Product (>99%) recrystallization->final_product column->final_product

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Common Purification Problems
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated; the chosen solvent is too good at room temperature.- Concentrate the solution by carefully boiling off some solvent. - Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] - Add a seed crystal.[1][4]
Product Degradation on Silica Gel Column The acidic nature of standard silica gel can degrade sensitive compounds. Pyrazoles can interact with acidic silanol groups.[1]- Deactivate the silica gel by preparing a slurry with the eluent and adding a small amount of a base like triethylamine (~0.5-1% by volume).[1][5] - Use an alternative stationary phase like neutral alumina.[5] - Run the chromatography quickly (flash chromatography) to minimize contact time.[1]
Poor Separation in Column Chromatography The eluent system does not provide sufficient differentiation in polarity between the product and impurities.- Systematically vary the solvent ratio of your eluent system (e.g., hexane/ethyl acetate).[4] - Try a different eluent system altogether. For pyrazoles, systems like petroleum ether/ethyl acetate are common.[3] - Ensure proper column packing to avoid channeling.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general, yet robust, procedure for the recrystallization of this compound.

Objective: To obtain high-purity, crystalline this compound.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water)[4][5]

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[4]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves.[4] Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl the flask. Reheat the mixture for a few minutes.[1][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][4] This step removes any insoluble impurities (and the charcoal, if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[1][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, or for more complete drying, place them in a desiccator under vacuum.[1]

References

Technical Support Center: Synthesis of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of byproduct formation. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is commonly achieved through the condensation of benzylhydrazine with a suitable three-carbon electrophile. A prevalent and effective method involves the reaction with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis and decarboxylation. This pathway, while efficient, is susceptible to several side reactions that can complicate purification and reduce yields. This guide will focus on troubleshooting this specific synthetic route.

Visualizing the Main Reaction Pathway

To provide a clear overview, the intended synthetic route is illustrated below. This multi-step process involves the initial formation of a pyrazole intermediate, which is then converted to the final product.

Figure 1: Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Benzylhydrazine Benzylhydrazine Intermediate_A 1-Benzyl-4-cyano-1H-pyrazol-5-amine Benzylhydrazine->Intermediate_A Reaction Ethyl_2_cyano_3_ethoxyacrylate Ethyl_2_cyano_3_ethoxyacrylate Ethyl_2_cyano_3_ethoxyacrylate->Intermediate_A Intermediate_B 1-Benzyl-4-carboxy-1H-pyrazol-5-ol Intermediate_A->Intermediate_B Acidic or Basic Hydrolysis Final_Product This compound Intermediate_B->Final_Product Decarboxylation (Heat)

Caption: Figure 1: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and actionable advice.

Question 1: My reaction has stalled, and I'm observing multiple spots on my TLC plate. What are the likely initial byproducts?

Answer:

During the initial cyclization step, incomplete reaction or side reactions of the starting materials can lead to a complex mixture. The most common issues are the formation of hydrazones and the incomplete cyclization of intermediates.

  • Benzylhydrazine Dimerization: Benzylhydrazine can undergo self-condensation, especially in the presence of air or impurities, to form 1,2-dibenzylhydrazine.

  • Incomplete Cyclization: The reaction between benzylhydrazine and ethyl 2-cyano-3-ethoxyacrylate may not proceed to completion, leaving unreacted starting materials. Additionally, an intermediate Michael addition product may be present.[1]

Troubleshooting Steps:

  • Monitor Starting Materials: Use fresh, high-purity benzylhydrazine. If the purity is questionable, it can be purified by distillation under reduced pressure.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions of benzylhydrazine.

  • Reaction Conditions: Ensure adequate stirring and reaction time. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.[1]

Compound ¹H NMR Chemical Shifts (δ, ppm, indicative) Mass Spectrometry (m/z)
Benzylhydrazine7.2-7.4 (m, 5H, Ar-H), 3.9 (s, 2H, CH₂), 3.6 (br s, 2H, NH₂)122.08 (M+)
1,2-Dibenzylhydrazine7.2-7.4 (m, 10H, Ar-H), 4.0 (s, 4H, CH₂)212.13 (M+)
Question 2: I've isolated my main product, but it's contaminated with an isomer. How can I identify the regioisomer and prevent its formation?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[2] In this case, the reaction can produce both the desired this compound and the undesired 2-benzyl-1H-pyrazol-4-ol.

Identifying the Regioisomers:

The most definitive method for distinguishing between these isomers is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • NOESY: In the desired 1-benzyl isomer, a through-space correlation (NOE) will be observed between the benzylic protons (-CH₂-) and the proton at the 5-position of the pyrazole ring. This correlation will be absent in the 2-benzyl isomer.

  • HMBC: Correlations between the benzylic protons and the carbons of the pyrazole ring can also help establish connectivity.

Isomer Expected Key ¹H NMR Correlation (NOESY)
This compoundCorrelation between benzylic -CH₂ protons and H5 of the pyrazole ring.
2-Benzyl-1H-pyrazol-4-olNo correlation between benzylic -CH₂ protons and pyrazole ring protons.

Preventing Regioisomer Formation:

Controlling regioselectivity often comes down to carefully managing reaction conditions.

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in benzylhydrazine. Acidic conditions can favor the formation of one isomer over the other.[3] Experimenting with the addition of a catalytic amount of a mild acid (e.g., acetic acid) may improve selectivity.

  • Solvent Effects: The choice of solvent can impact the stability of the transition states leading to the different isomers. Protic solvents like ethanol are commonly used, but exploring aprotic polar solvents might alter the isomeric ratio.[1]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Question 3: After the hydrolysis step, I have a significant amount of a byproduct that is not the desired pyrazol-4-ol. What could it be?

Answer:

The hydrolysis of the cyano and ester groups on the pyrazole intermediate is a critical step. Incomplete or alternative reactions during hydrolysis can lead to several byproducts.

  • 1-Benzyl-4-cyano-1H-pyrazol-5-ol: Incomplete hydrolysis may leave the cyano group intact.

  • 1-Benzyl-5-hydroxy-1H-pyrazole-4-carboxylic acid: Incomplete decarboxylation will result in the presence of the carboxylic acid intermediate.

  • Amide Intermediate: Partial hydrolysis of the cyano group can lead to the formation of a carboxamide.

Troubleshooting and Identification:

  • Reaction Conditions for Hydrolysis: Ensure sufficiently harsh conditions (e.g., strong acid or base and elevated temperature) for complete hydrolysis of both the cyano and ester groups.

  • Decarboxylation: After hydrolysis, ensure the reaction is heated for a sufficient time to drive the decarboxylation to completion. The progress of decarboxylation can be monitored by the cessation of gas evolution (CO₂).

  • Purification: These acidic byproducts can often be removed by washing the organic extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) during workup. The desired pyrazol-4-ol is weakly acidic and may also be extracted, so careful pH control is necessary.

Byproduct Key Spectroscopic Features
1-Benzyl-4-cyano-1H-pyrazol-5-olIR: Sharp C≡N stretch around 2230 cm⁻¹. ¹³C NMR: Signal for the nitrile carbon around 115-120 ppm.
1-Benzyl-5-hydroxy-1H-pyrazole-4-carboxylic acidIR: Broad O-H stretch (acid) and C=O stretch around 1700 cm⁻¹. Will dissolve in basic aqueous solution.
Amide IntermediateIR: C=O stretch around 1650 cm⁻¹ and N-H stretches.

Visualizing Byproduct Formation Pathways

The following diagram illustrates the potential formation of the major byproducts discussed.

Figure 2: Byproduct Formation Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start Benzylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate Intermediate 1-Benzyl-4-cyano-1H-pyrazol-5-amine Start->Intermediate Cyclization Regioisomer 2-Benzyl-1H-pyrazol-4-ol Start->Regioisomer Alternative Cyclization Desired_Product This compound Intermediate->Desired_Product Hydrolysis & Decarboxylation Incomplete_Hydrolysis 1-Benzyl-4-cyano-1H-pyrazol-5-ol Intermediate->Incomplete_Hydrolysis Incomplete Hydrolysis Incomplete_Decarboxylation 1-Benzyl-5-hydroxy-1H-pyrazole-4-carboxylic acid Intermediate->Incomplete_Decarboxylation Hydrolysis, Incomplete Decarboxylation

Caption: Figure 2: Potential pathways for the formation of common byproducts.

General Purification Protocol

A general protocol for the purification of this compound from a typical reaction mixture is provided below. This should be adapted based on the specific byproducts identified in your reaction.

Step-by-Step Methodology:

  • Quenching and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Aqueous Washes:

    • Combine the organic layers and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted benzylhydrazine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts like the pyrazole-4-carboxylic acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Chromatography:

    • The crude product can be further purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar byproducts.

Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Instead of a rigid manual, you will find a dynamic question-and-answer-based resource that addresses the real-world challenges encountered in the lab. The advice herein is grounded in established chemical principles and validated through practical application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the strategic approach to pyrazole synthesis.

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The most robust and widely used method is the Knorr pyrazole synthesis and its variations.[1][2] This pathway involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1][3] Its popularity stems from the high reactivity of the starting materials, generally good to excellent yields due to the formation of a stable aromatic ring, and the commercial availability of a vast array of precursors.[2][4]

Q2: I have an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. How can I control which regioisomer forms?

A2: Controlling regioselectivity is a critical challenge in pyrazole synthesis.[5] The formation of two possible regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[5][6] Several factors govern the outcome:

  • Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups nearby will enhance the electrophilicity of a carbonyl group.[5]

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[5]

  • Reaction Conditions: This is the most powerful tool for control. Solvent choice, pH, and temperature can dramatically shift the isomeric ratio.[5] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly increase the regioselectivity of the reaction.[6] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity seen under neutral conditions.[5][7]

Q3: How do I monitor the progress of my pyrazole synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8][9][10] You should spot the starting materials (1,3-dicarbonyl and hydrazine) and the co-spotted reaction mixture on a silica gel plate. As the reaction progresses, you will observe the consumption of the starting materials and the appearance of a new spot corresponding to the pyrazole product.[8][9] Visualization can be accomplished using a UV lamp or an iodine chamber.[8]

Part 2: Troubleshooting Guide: From Low Yields to Impure Products

This section dives into specific problems and provides actionable solutions based on mechanistic reasoning.

Category: Low or No Product Yield

Q1: I'm performing a Knorr synthesis, and my yield is extremely low. What are the likely causes?

A1: Low yields in the Knorr synthesis can arise from several issues, often related to reaction conditions or reagent quality.[11][12]

  • Suboptimal pH: The reaction is typically acid-catalyzed.[1][7][13] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[7] However, if the pH is too low, the hydrazine itself becomes fully protonated, which significantly reduces its nucleophilicity and can halt the reaction.[13] Conversely, at a neutral or slightly basic pH, the initial hydrazone may form, but the subsequent cyclization step can be slow or stall completely.[7]

  • Poor Reagent Quality: Hydrazine, particularly hydrazine hydrate, can degrade over time. Use a fresh bottle or verify the concentration of your stock. Impurities in the 1,3-dicarbonyl starting material can also lead to side reactions that consume material and lower the yield.[12]

  • Inadequate Mixing or Heating: Especially during scale-up, inefficient stirring can create localized hot spots or concentration gradients, promoting side reactions over the desired product formation.[11]

Q2: My reaction seems to stop at the hydrazone intermediate. How can I push the cyclization to completion?

A2: The formation of a stable hydrazone intermediate without subsequent cyclization is a common problem. This indicates that the conditions are suitable for the initial condensation but not for the intramolecular ring-closing step.

  • Increase Acidity: The cyclization step, which involves the second nitrogen of the hydrazine attacking the remaining carbonyl, is also acid-catalyzed.[7] Adding a catalytic amount of a mild acid like acetic acid can often facilitate this final ring closure and dehydration.[12]

  • Increase Temperature: If adjusting the pH is not effective, gently increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization. Use TLC to monitor for product formation versus decomposition.

  • Change Solvent: The choice of solvent can influence the stability of the intermediates. Switching to a higher-boiling point solvent that can also facilitate proton transfer, such as ethanol or acetic acid, may be beneficial.

Category: Product Purity and Side Reactions

Q1: My final product is a mixture of two regioisomers that are very difficult to separate. How can I improve the selectivity?

A1: Achieving high regioselectivity is key to simplifying purification and improving overall yield.[5]

  • Solvent Optimization: As mentioned in the FAQs, fluorinated alcohols like TFE and HFIP have been shown to dramatically improve regioselectivity in favor of one isomer.[6] Their unique hydrogen-bonding properties can selectively stabilize one of the transition states over the other.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity, as the reaction will favor the pathway with the lower activation energy.

  • Strategic Synthesis Redesign: In some cases, it's more efficient to alter the synthesis. For example, methods using N-arylhydrazones and nitroolefins can offer excellent regioselectivity where traditional Knorr synthesis fails.[14]

Q2: I'm observing significant byproduct formation. What are the common side reactions in pyrazole synthesis?

A2: Besides regioisomer formation, other side reactions can diminish your yield.

  • Incomplete Cyclization: As discussed, the reaction can stall at the hydrazone intermediate.[13]

  • Formation of Pyrazolines: If using α,β-unsaturated ketones as starting materials, the initial product is often a pyrazoline (dihydropyrazole), which then needs to be oxidized to the aromatic pyrazole.[4][15] If this oxidation step is inefficient, the pyrazoline will be a major impurity.

  • Degradation: Prolonged heating or excessively harsh acidic conditions can lead to the degradation of starting materials or the pyrazole product itself.[12]

Q3: What is the best general strategy for purifying my crude pyrazole product?

A3: The purification strategy depends on the physical properties of your pyrazole.

  • Column Chromatography: This is the most versatile method. Silica gel is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[8][10] The optimal solvent system should be determined by TLC analysis.

  • Crystallization: If your crude product is a solid and reasonably pure, recrystallization is an excellent method for obtaining highly pure material. Common solvents include ethanol, isopropanol, or acetone, sometimes mixed with water.[16][17]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[18] This property can be exploited for purification. Dissolving the crude mixture in an organic solvent, extracting with an aqueous acid (like dilute HCl) to move the pyrazole into the aqueous layer, washing the aqueous layer with fresh organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer with a base to precipitate the pure pyrazole can be a very effective technique.[16][19]

Part 3: Experimental Workflows & Diagrams

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues in pyrazole synthesis.

TroubleshootingWorkflow General Troubleshooting Workflow for Pyrazole Synthesis Start Problem Identified Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Yield_Cause Investigate Cause of Low Yield 1. Check Reagent Quality (Hydrazine, Dicarbonyl) 2. Verify Reaction Conditions (pH, Temp) 3. Assess Reaction Monitoring (TLC) Check_Yield->Yield_Cause Yes Purity_Cause Investigate Cause of Impurity 1. Regioisomers? 2. Unreacted Starting Material? 3. Side Products (e.g., Pyrazoline)? Check_Purity->Purity_Cause Yes End Problem Resolved Check_Purity->End No Yield_Solution Implement Solution • Use fresh reagents • Optimize pH (add cat. acid) • Increase temperature cautiously • Ensure adequate mixing Yield_Cause->Yield_Solution Yield_Solution->End Purity_Solution Implement Solution • Modify conditions for selectivity (solvent, temp) • Optimize purification (Chromatography, Recrystallization) • Adjust reaction time/temp to drive to completion Purity_Cause->Purity_Solution Purity_Solution->End

Caption: A flowchart for diagnosing and resolving common synthesis problems.

Mechanism: Knorr Pyrazole Synthesis

This diagram illustrates the step-by-step acid-catalyzed mechanism for the reaction between a 1,3-dicarbonyl compound and a hydrazine.

KnorrMechanism Acid-Catalyzed Knorr Pyrazole Synthesis Mechanism R1 1,3-Dicarbonyl I1 Protonated Carbonyl R1->I1 + H+ R2 Hydrazine I2 Hemiaminal Intermediate R2->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 Hydrazone (Imine) I2->I3 - H2O I4 Cyclized Intermediate I3->I4 Intramolecular Attack + H+ P Pyrazole Product I4->P - H2O, - H+

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a reliable starting point for the synthesis of a simple substituted pyrazole.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 mmol, 1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol, 1.0 eq)

  • Solvent (e.g., Ethanol, 10 mL)

  • Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)

Procedure:

  • Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol) and ethanol (10 mL).[8]

  • Reagent Addition: Begin stirring the solution and add the hydrazine derivative (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC every 30-60 minutes.[8][9] A typical mobile phase would be 30% ethyl acetate in hexane. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure pyrazole product.[8][10]

References

Technical Support Center: Troubleshooting Side Reactions in 4-Hydroxypyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxypyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of preparing this important heterocyclic scaffold. 4-Hydroxypyrazoles are key building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document moves beyond standard protocols to provide in-depth, field-tested insights into why these side reactions occur and how to control them. We will address common issues in a practical question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Regioisomeric Impurities

Q: My reaction of a substituted hydrazine with an unsymmetrical β-ketoester is producing a mixture of two pyrazole isomers. How can I control the regioselectivity to favor my desired product?

A: This is the most common challenge in pyrazole synthesis, known as the Knorr condensation. The formation of two regioisomers occurs because the substituted hydrazine has two distinct nitrogen atoms (α and β) that can attack one of two different carbonyl groups (the ketone or the ester) of your starting material.[1] The outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[1][2]

Underlying Mechanism:

The initial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The relative electrophilicity of the two carbonyls and the relative nucleophilicity of the two hydrazine nitrogens dictate the initial course of the reaction.

  • Neutral/Basic Conditions: The primary nitrogen (NH₂) of a substituted hydrazine is typically more nucleophilic and will preferentially attack the more electrophilic carbonyl group, which is usually the ketone.

  • Acidic Conditions: Under acidic pH, the more basic primary nitrogen is protonated, reducing its nucleophilicity. This can cause the secondary nitrogen to become the primary nucleophile, potentially reversing the regioselectivity.[1]

Troubleshooting & Optimization Strategies:

  • pH Control: This is your most powerful tool. Running the reaction under acidic conditions (e.g., using hydrazine hydrochloride or adding acetic acid) can dramatically shift the isomeric ratio compared to neutral or basic conditions.[1][3] A systematic pH screen is highly recommended.

  • Solvent Effects: Solvent choice can significantly influence selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in certain cases by modulating the reactivity of the intermediates.[2]

  • Steric Control: If possible, increasing the steric bulk on either the hydrazine substituent or near one of the carbonyl groups can effectively block one reaction pathway, favoring attack at the less hindered site.[1]

Data Summary: Factors Influencing Regioselectivity

FactorConditionRationale & Expected Outcome
pH Acidic (e.g., AcOH, HCl)Protonation of the more basic hydrazine nitrogen can reverse selectivity compared to neutral conditions.[1][3]
Neutral/Basic (e.g., EtOH)Reaction is often governed by the inherent nucleophilicity of the hydrazine and electrophilicity of the carbonyls.[2]
Solvent Fluorinated Alcohols (TFE, HFIP)Can dramatically enhance the formation of a single regioisomer, often yielding products with near-exclusivity.[2]
Protic vs. AproticCan influence tautomeric equilibria of intermediates and solvation of charged species, affecting reaction pathways.
Substituents Electron-withdrawing groupsIncrease the electrophilicity of the adjacent carbonyl, making it a more likely site for initial attack.[1]
Sterically bulky groupsHinder attack at the nearby carbonyl, directing the hydrazine to the less sterically encumbered site.[1]
FAQ 2: N-Alkylation vs. O-Alkylation of the Product

Q: I am trying to perform an N-alkylation on my 4-hydroxypyrazole, but I am getting a significant amount of the O-alkylated side product. How can I improve N-selectivity?

A: This issue arises because the deprotonated 4-hydroxypyrazole is an ambident nucleophile , with reactive centers at both a nitrogen atom and the oxygen atom. The selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.[4]

  • The oxygen anion is a "hard" nucleophilic center.

  • The ring nitrogen is a "softer" nucleophilic center.

The choice of alkylating agent and reaction conditions will determine the site of attack.

Troubleshooting & Optimization Strategies:

  • Choice of Alkylating Agent (The "Hard/Soft" Approach):

    • For N-Alkylation (Soft-Soft Interaction): Use "soft" alkylating agents like alkyl iodides (e.g., methyl iodide) or bromides. These reagents react preferentially at the softer nitrogen site.[4]

    • For O-Alkylation (Hard-Hard Interaction): Use "hard" alkylating agents such as dimethyl sulfate, alkyl triflates, or Meerwein's salt. These will favor reaction at the hard oxygen center.[4]

  • Counter-ion and Solvent: The nature of the cation and the solvent can influence the availability of the nucleophilic sites. In polar, aprotic solvents (e.g., DMF, DMSO), the "naked" anion is more available, and reactions often favor the more thermodynamically stable N-alkylated product.

  • Protecting Groups: If selectivity remains poor, consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether), performing the N-alkylation, and then deprotecting the hydroxyl group in a subsequent step.

FAQ 3: Product Degradation and Dimerization

Q: My 4-hydroxypyrazole product is unstable and forms colored impurities during workup or upon standing. What is causing this degradation?

A: 4-Hydroxypyrazoles are electron-rich heterocyclic systems and can be susceptible to oxidation. The phenolic-like hydroxyl group makes the ring sensitive to oxidative conditions, which can lead to the formation of dimers or deeply colored decomposition products.[5][6]

Troubleshooting & Mitigation:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Avoid Strong Oxidants: Be cautious of any reagents or conditions that could act as oxidants. Even trace metal impurities (like copper or iron) can catalyze aerobic oxidation.[5][6]

  • Controlled Workup: Keep workup and purification steps brief. Avoid prolonged exposure to strong acids or bases, which can catalyze decomposition.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures to improve its long-term stability.

Visualized Mechanisms & Workflows
Mechanism: Regioisomer Formation in the Knorr Pyrazole Synthesis

The following diagram illustrates the two competing pathways in the condensation of methylhydrazine with an unsymmetrical β-dicarbonyl compound, leading to two distinct pyrazole regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SM1 Unsymmetrical β-Dicarbonyl A1 Attack at Carbonyl 1 SM1->A1 e.g., Neutral pH B1 Attack at Carbonyl 2 SM1->B1 e.g., Acidic pH SM2 Substituted Hydrazine (R'-NHNH₂) SM2->A1 e.g., Neutral pH SM2->B1 e.g., Acidic pH A2 Cyclization & Dehydration A1->A2 P1 Regioisomer 1 A2->P1 B2 Cyclization & Dehydration B1->B2 P2 Regioisomer 2 B2->P2

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Workflow: Troubleshooting Alkylation Selectivity

This flowchart provides a decision-making process for optimizing the N-alkylation of a 4-hydroxypyrazole.

G start Goal: N-Alkylation of 4-Hydroxypyrazole q1 Is O-Alkylation a major side product? start->q1 step1 Analyze Alkylating Agent: Is it 'hard' (e.g., R-OTf, R₂SO₄)? q1->step1 Yes end_success Desired N-Alkylated Product Achieved q1->end_success No action1 Switch to a 'softer' agent (e.g., R-I, R-Br) step1->action1 step2 Analyze Reaction Conditions: Screen solvents (e.g., DMF, MeCN) and bases (e.g., K₂CO₃, NaH) action1->step2 q2 Is selectivity still poor? step2->q2 protect Use a protection strategy: 1. Protect OH group (e.g., TBDMS) 2. Perform N-Alkylation 3. Deprotect OH group q2->protect Yes q2->end_success No protect->end_success end_failure Re-evaluate synthetic route

Caption: Decision workflow for optimizing N- vs. O-alkylation selectivity.

Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a 4-hydroxypyrazole derivative from a β-ketoester and a hydrazine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of ketoester).

  • Reagent Addition: Add the substituted hydrazine or its hydrochloride salt (1.0-1.1 eq). If not using the salt, a catalytic amount of acetic acid (0.1 eq) can be added to promote the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to separate isomers and impurities.[7]

Protocol 2: NMR Analysis for Regioisomer Determination

Distinguishing between regioisomers is critical. 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

  • Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire Spectra: Obtain ¹H, ¹³C, and HMBC spectra for each isomer.

  • Analysis: In the HMBC spectrum, look for long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the N-substituent's protons (on R' in the diagram) and a specific pyrazole ring carbon (C3 or C5) can unambiguously determine the connectivity and thus the isomeric structure.

References

Technical Support Center: Scaling the Synthesis of 1-Benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important heterocyclic synthesis. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis typically involves the cyclocondensation of benzylhydrazine with a suitable three-carbon electrophile. A common and effective strategy is the reaction with an acrylate derivative, such as ethyl 2-cyano-3-ethoxyacrylate or a related compound, followed by cyclization. This approach, a variation of the Knorr pyrazole synthesis, is generally robust but can present challenges during scale-up, particularly concerning reaction control, regioselectivity, and purification.[2]

This guide will focus on a two-step synthetic sequence:

  • Cyclocondensation: The reaction of benzylhydrazine with a suitable acrylate derivative to form a pyrazole intermediate.

  • Hydrolysis and Decarboxylation (if necessary): Conversion of the pyrazole intermediate to the final this compound.

Troubleshooting Guide: From Bench to Plant

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Low or Inconsistent Yields

Q1: We are observing a significant drop in yield when scaling the cyclocondensation reaction from a 10 g to a 1 kg scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can often be attributed to several interconnected factors:

  • Inefficient Mixing: At larger scales, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a well-mixed suspension.

  • Poor Temperature Control: The reaction of benzylhydrazine with acrylates is often exothermic. The surface-area-to-volume ratio of a reactor decreases as the scale increases, making heat dissipation less efficient. This can lead to a runaway reaction and the formation of degradation products.

    • Solution: Employ a reactor with a high-efficiency cooling jacket. Implement a slow, controlled addition of the benzylhydrazine to the reaction mixture to manage the exotherm. Consider using a more dilute reaction mixture to help absorb the heat generated.

  • Suboptimal Reagent Addition: The order and rate of reagent addition are critical. Adding the benzylhydrazine too quickly can lead to an uncontrolled exotherm and side reactions.

    • Solution: Use a programmable addition pump for the benzylhydrazine. Start with a slow addition rate and monitor the internal temperature closely. Adjust the addition rate to maintain the desired temperature range.

Impurity Profile and Purification Challenges

Q2: Our scaled-up batches of this compound are showing a complex impurity profile, making purification by crystallization difficult. What are the likely impurities and how can we minimize their formation?

A2: The impurity profile can be influenced by the quality of starting materials and the reaction conditions. Common impurities include:

  • Regioisomers: The reaction of benzylhydrazine with an unsymmetrical three-carbon electrophile can potentially lead to the formation of a regioisomeric pyrazole. While the electronics of the acrylate precursor generally favor the desired isomer, changes in reaction conditions (temperature, solvent, pH) can affect the regioselectivity.

    • Solution: Screen different solvents to optimize regioselectivity. Polar protic solvents like ethanol or methanol often favor the desired isomer in similar pyrazole syntheses.[3] Careful control of the reaction temperature is also crucial.

  • Unreacted Starting Materials: Incomplete reaction is a common issue at scale.

    • Solution: Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. Ensure the stoichiometry of the reactants is accurate.

  • Byproducts from Benzylhydrazine: Benzylhydrazine can undergo side reactions, especially at elevated temperatures or in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity benzylhydrazine and store it properly to prevent degradation.

Q3: We are struggling to purify the final product. This compound is a polar solid, and we are having difficulty finding a suitable crystallization solvent system.

A3: The purification of polar, heterocyclic compounds can be challenging. Here are some strategies:

  • Solvent Screening for Crystallization: A systematic solvent screen is essential. Start with single solvents of varying polarity (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) and then move to binary or ternary solvent systems. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water or heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.

  • Chromatographic Purification: For highly impure batches, column chromatography may be necessary, even at scale.

    • Normal-Phase Chromatography: Silica gel can be effective, but the polarity of the product may require highly polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients), which can sometimes lead to tailing.

    • Reverse-Phase Chromatography: C18 silica can be a good option for polar compounds, using water/acetonitrile or water/methanol gradients, often with a modifier like formic acid or acetic acid to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling benzylhydrazine at a large scale?

A1: Benzylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All operations should be conducted in a well-ventilated fume hood or a contained environment.[3][5] When handling larger quantities, consider using a closed-system transfer to minimize exposure. It is also important to be aware of the potential for exotherms when reacting benzylhydrazine.

Q2: Can you provide a general starting point for the reaction conditions for the cyclocondensation step?

A2: A good starting point is to dissolve the acrylate derivative in a polar protic solvent like ethanol or methanol. The reaction can be run at temperatures ranging from room temperature to the reflux temperature of the solvent. A molar ratio of 1:1 to 1:1.2 of the acrylate to benzylhydrazine is a common starting point. It is recommended to add the benzylhydrazine solution dropwise to the acrylate solution.

Q3: How can we monitor the progress of the reaction effectively at a large scale?

A3: In-process controls (IPCs) are crucial for large-scale synthesis. High-performance liquid chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of the product. Thin-layer chromatography (TLC) can be a quicker, qualitative alternative for at-line monitoring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established pyrazole syntheses.[6][7] Optimization will be required for specific substrates and scales.

Step 1: Cyclocondensation to form Ethyl 1-Benzyl-5-hydroxy-1H-pyrazole-4-carboxylate

  • Reagents and Equipment:

    • Benzylhydrazine

    • Diethyl ethoxymethylenemalonate (or a similar acrylate derivative)

    • Potassium carbonate

    • Ethanol

    • Water

    • Jacketed reactor with overhead stirrer, condenser, and addition funnel

    • Temperature probe

  • Procedure:

    • Charge the reactor with ethanol and diethyl ethoxymethylenemalonate.

    • In a separate vessel, prepare a solution of benzylhydrazine and potassium carbonate in water.

    • Slowly add the benzylhydrazine solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, or until reaction completion is confirmed by HPLC.

    • Cool the reaction mixture to room temperature.

    • The intermediate, ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Isolate the solid by filtration and wash with cold ethanol.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Reagents and Equipment:

    • Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate

    • Sodium hydroxide

    • Hydrochloric acid

    • Water

    • Jacketed reactor with overhead stirrer and condenser

  • Procedure:

    • Charge the reactor with the intermediate from Step 1 and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the hydrolysis is complete (monitored by HPLC).

    • Cool the reaction mixture to room temperature.

    • Slowly add hydrochloric acid to neutralize the solution and then acidify to a pH of approximately 5-6. The decarboxylation will occur during the acidification.

    • The product, this compound, should precipitate as a solid.

    • Cool the mixture to 0-5 °C to maximize precipitation.

    • Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Benzylhydrazine C Reaction in Ethanol/Water A->C B Acrylate Derivative B->C D Ethyl 1-Benzyl-5-hydroxy-1H- pyrazole-4-carboxylate C->D Reflux E Intermediate from Step 1 G Hydrolysis E->G F Aqueous NaOH F->G H Acidification (HCl) G->H Reflux I This compound H->I Decarboxylation

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield at Scale Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the impurity profile high? A1_Yes->Q2 Sol_Incomplete Increase reaction time or temperature. Check stoichiometry. A1_No->Sol_Incomplete A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_Impurity Optimize temperature control. Slow down reagent addition. Consider inert atmosphere. A2_Yes->Sol_Impurity Sol_Isolation Optimize crystallization solvent system. Consider chromatographic purification. A2_No->Sol_Isolation

Caption: Decision tree for troubleshooting low yields.

Data Summary

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Benzylhydrazine Addition Time 5-10 minutes1-2 hoursControl exotherm, minimize side reactions
Reaction Temperature 25-80 °C25-60 °C (with careful monitoring)Efficient heat dissipation is critical
Stirring Speed 300-500 rpm (magnetic stirrer)100-300 rpm (overhead stirrer)Ensure good mixing to avoid local hot spots
Typical Yield 70-85%50-70% (initially)Optimization of scale-up parameters is key
Purification Method Recrystallization/Flash ChromatographyRecrystallization/Process ChromatographySolvent selection and efficiency are crucial

References

Technical Support Center: Stability Studies of 1-Benzyl-4-hydroxypyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-4-hydroxypyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for conducting robust stability studies. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific troubleshooting, ensuring you can anticipate, identify, and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of 1-benzyl-4-hydroxypyrazole to ensure its integrity before and during stability trials.

Q1: What are the primary factors that can influence the stability of 1-benzyl-4-hydroxypyrazole?

A1: The stability of pyrazole compounds is governed by their chemical structure and environmental factors.[1] For 1-benzyl-4-hydroxypyrazole, the key areas of susceptibility are:

  • Oxidation: The pyrazole ring and the hydroxyl group can be susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal impurities, or light exposure, sometimes resulting in brownish degradation products.[1][2][3]

  • Photodegradation: Aromatic heterocyclic compounds are often photosensitive.[1] Exposure to UV or visible light can provide the energy to initiate degradation reactions, a known phenomenon for the pyrazole core.[4][5][6]

  • Hydrolysis: While the pyrazole ring itself is generally stable against hydrolysis, the overall stability in aqueous solutions, especially at non-neutral pH and elevated temperatures, should be evaluated.[1][7] Some pyrazole derivatives, particularly those with ester groups, are known to degrade rapidly in aqueous buffers.[8][9][10]

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation, making thermal stability a critical parameter to assess.[11]

Q2: What are the recommended storage conditions for 1-benzyl-4-hydroxypyrazole in its solid state and in solution?

A2: Proper storage is critical to prevent premature degradation and ensure the reliability of your experimental results.

Storage FormatRecommended ConditionsRationale
Solid Compound Store in a cool, dry, and well-ventilated area.[1][12] Use tightly sealed, amber glass containers or wrap containers in aluminum foil.[1][2] For maximum long-term stability, store under an inert atmosphere (argon or nitrogen).[1][2]Minimizes exposure to heat, moisture, light, and oxygen, which are the primary drivers of degradation.[1][2]
Solutions Prepare fresh aqueous solutions for immediate use. If short-term storage is needed, use a neutral pH buffer. For long-term storage, dissolve the compound in a dry, aprotic solvent (e.g., DMSO, DMF) and store at -20°C or below.[1]Solution-state stability is highly dependent on the solvent.[1] Aprotic solvents prevent hydrolysis, and low temperatures reduce the rate of all chemical degradation reactions.
Q3: What analytical method is most suitable for a stability-indicating assay of 1-benzyl-4-hydroxypyrazole?

A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard and most effective choice for a stability-indicating assay.[4][13]

  • Why it works: HPLC offers high resolution, sensitivity, and specificity, making it ideal for separating the parent compound from its potential degradation products.[13]

  • Essential Components:

    • Detector: A Photo-Diode Array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which are crucial for assessing peak purity and identifying potential co-eluting peaks.[13]

    • Column: A C18 column is a common starting point, but method development may require testing columns with different stationary phases (e.g., Phenyl, Cyano) to achieve optimal separation of all relevant species.[14]

    • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (typically acetonitrile or methanol) is standard for separating compounds with varying polarities, which is expected in a mix of a parent drug and its degradants.[14]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of your stability-indicating analytical method.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Step-by-Step Methodology
  • Prepare Stock Solution: Prepare a stock solution of 1-benzyl-4-hydroxypyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (API in solvent, no stressor) stored at ambient temperature.

Degradation TypeRecommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo test for susceptibility to degradation in an acidic environment.[4][15]
Base Hydrolysis 0.1 M NaOH at 60°CTo test for susceptibility to degradation in a basic environment.[4][15]
Neutral Hydrolysis Deionized Water at 60°CTo assess the compound's stability in a neutral aqueous medium.
Oxidation 3% H₂O₂ at Room TemperatureHydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[4][15]
Thermal Degradation Solid compound and solution at 80°CTo evaluate the impact of heat on the compound's stability.[4][16]
Photostability Solid compound and solution exposed to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[4]To assess degradation upon exposure to light, as mandated by ICH Q1B guidelines.[4][13]
  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

    • For acid/base hydrolysis samples, neutralize the solution before injection to prevent damage to the HPLC column.

    • Dilute all samples to the target analytical concentration.

    • Analyze by the developed stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Assess peak purity of the parent peak to ensure no degradants are co-eluting.

    • Calculate the mass balance to account for all components.

    • If unknown peaks are observed, use LC-MS to identify their structures.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (1-benzyl-4-hydroxypyrazole) Control Control Sample (No Stressor) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Apply Stressors Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Apply Stressors Oxidative Oxidation (3% H₂O₂, RT) API->Oxidative Apply Stressors Thermal Thermal (80°C) API->Thermal Apply Stressors Photo Photolytic (ICH Q1B Light) API->Photo Apply Stressors HPLC HPLC-PDA Analysis (Assay, Purity) Control->HPLC Analyze Samples Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Identify Unknowns Report Final Report (Degradation Pathways) HPLC->Report LCMS->Report

Caption: A logical workflow for conducting forced degradation studies.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your stability studies.

Problem 1: An unexpected peak or shoulder appears on the main API peak in the HPLC chromatogram.
  • Probable Cause(s):

    • Co-eluting Impurity: A degradation product or process impurity has a retention time very similar to the parent compound.

    • On-Column Degradation: The compound is degrading on the analytical column, possibly due to an aggressive mobile phase pH or interaction with the stationary phase.

    • Instrumental Issues: Poor column performance or issues with the injector can cause peak shape distortion.

  • Recommended Solutions:

    • Verify Peak Purity: Use the PDA detector to check the peak purity across the entire peak. A non-homogenous spectrum indicates a co-eluting species.

    • Optimize HPLC Method: Modify the mobile phase (change organic solvent, adjust pH), gradient slope, or temperature to improve resolution.[13] Switching to a column with a different selectivity (e.g., a phenyl-hexyl phase) can often resolve closely eluting compounds.[14]

    • Check System Suitability: Run a system suitability test with a known standard to confirm the column and instrument are performing correctly.

Problem 2: The mass balance of the assay is significantly less than 100% after degradation.
  • Probable Cause(s):

    • Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to the UV detector.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Insoluble or Adsorbed Degradants: Degradation products may have precipitated out of solution or are irreversibly adsorbed onto the HPLC column or sample vial.

  • Recommended Solutions:

    • Use a Universal Detector: Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with the UV detector. These detectors do not rely on a chromophore and can detect a wider range of compounds.

    • Analyze Headspace: Use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the vapor phase above the stressed sample for any volatile degradants.

    • Modify HPLC Method: Adjust the mobile phase composition or gradient to ensure all potential degradants are eluted from the column. Inspect sample vials for any precipitate.

Problem 3: The solid compound or its solution has developed a yellow or brown color over time.
  • Probable Cause(s):

    • Oxidative Degradation: This is the most likely cause. Pyrazoline derivatives are known to form brownish products upon oxidation.[2] The phenolic hydroxyl group on 1-benzyl-4-hydroxypyrazole is also a prime target for oxidation, which often produces colored quinone-type structures.

    • Photodegradation: Exposure to light can lead to the formation of colored degradation products.

  • Recommended Solutions:

    • Implement Strict Environmental Controls: Store the material under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.[2]

    • Protect from Light: Always store the compound in amber vials or wrap the containers in aluminum foil to block light exposure.[1][2]

    • Characterize the Colored Species: Attempt to isolate and identify the colored impurity using preparative HPLC and subsequent spectroscopic analysis (MS, NMR) to confirm the degradation pathway.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) Parent 1-Benzyl-4-hydroxypyrazole Ox_Product1 Quinone-like Species Parent->Ox_Product1 Hydroxyl Group Oxidation Ox_Product2 Ring-Opened Products Parent->Ox_Product2 Pyrazole Ring Cleavage Photo_Product1 Radical Species Parent->Photo_Product1 Homolytic Cleavage Photo_Product2 Rearrangement Products Photo_Product1->Photo_Product2 Recombination/ Rearrangement

Caption: Potential degradation pathways for 1-benzyl-4-hydroxypyrazole.

References

Validation & Comparative

A Comparative Guide to 1-benzyl-1H-pyrazol-4-ol and Other Pyrazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile framework for developing therapeutic agents.[3][4] This is evidenced by the success of numerous FDA-approved drugs containing this moiety, such as the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib.[5][6][7][8] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

A key area where pyrazoles have shown immense promise is in the development of protein kinase inhibitors.[1][9][10] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][11] The pyrazole scaffold can serve as an effective hinge-binder, interacting with the ATP-binding site of kinases to modulate their activity.[1]

This guide focuses on 1-benzyl-1H-pyrazol-4-ol , a representative derivative, and compares its performance characteristics against other structurally related pyrazoles. We will delve into synthetic accessibility, physicochemical properties, and biological activity, providing field-proven insights and detailed experimental protocols to guide researchers in their drug development efforts. The comparative analysis will be contextualized around inhibition of the Janus Kinase (JAK) family, a clinically relevant target for inflammatory diseases and myeloproliferative neoplasms.[6][12][13]

Comparative Analysis: The Impact of N1-Substitution

The substitution at the N1 position of the pyrazole ring is a critical determinant of a compound's overall properties. The benzyl group in our lead compound imparts specific characteristics that we will compare against derivatives bearing other common substituents, such as a phenyl group (as seen in Celecoxib-like structures) and a cyclopentyl group (a feature in Ruxolitinib).

Synthetic Accessibility

The efficient synthesis of substituted pyrazoles is a primary consideration. The most common and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[5][14][15] This approach offers high yields and allows for diverse substituent introductions.

Workflow for Pyrazole Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Performance Evaluation A 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-formyl-3-oxopropanoate) C Cyclocondensation Reaction A->C B Substituted Hydrazine (e.g., Benzylhydrazine) B->C D Crude Pyrazole Ester C->D E Purification (Crystallization/Chromatography) D->E F Pure Pyrazole Ester E->F G Hydrolysis or Reduction F->G H Final Pyrazole Derivative (e.g., this compound) G->H I Physicochemical Profiling H->I J Biological Assay H->J K Data Analysis & SAR I->K J->K L Lead Optimization K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK2 receptor->jak 2. Activation stat STAT5 jak->stat 3. Phosphorylation p_stat p-STAT5 stat->p_stat dimer STAT5 Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription 6. Regulation inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) inhibitor->jak Inhibition

References

A Comparative Guide to Kinase Inhibitor Efficacy: Profiling 1-benzyl-1H-pyrazol-4-ol Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel kinase inhibitor, using 1-benzyl-1H-pyrazol-4-ol as a case study, in comparison to well-characterized, industry-standard kinase inhibitors. By presenting detailed experimental methodologies and contextualizing the data within relevant signaling pathways, this document serves as a robust resource for assessing the potency and selectivity of emerging therapeutic candidates.

Introduction: The Imperative for Rigorous Kinase Inhibitor Profiling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable assays to determine enzyme activity and inhibitor potency. A critical challenge in the development of new kinase inhibitors is achieving selectivity for the intended target kinase to minimize off-target effects and associated toxicities.[2]

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity against a range of targets, including Cyclin-Dependent Kinases (CDKs), Receptor Interacting Protein 1 (RIP1) kinase, Akt, and Janus kinases (JAKs).[1][3][4][5] This guide focuses on a representative molecule, This compound , as a hypothetical novel inhibitor. To ascertain its therapeutic potential, a direct and systematic comparison with known kinase inhibitors is essential.

For this purpose, we have selected a panel of well-established kinase inhibitors with diverse selectivity profiles:

  • Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of kinases, serving as a non-selective positive control.[6][7]

  • Dasatinib: A multi-targeted kinase inhibitor, primarily targeting BCR-ABL and Src family kinases.[8][9]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase.[11][12]

This guide will delineate the experimental workflows for determining the half-maximal inhibitory concentration (IC50) of these compounds against a panel of kinases, present the comparative data, and provide the context of relevant signaling pathways to aid in the interpretation of the results.

Methodologies for Comparative Efficacy Assessment

The cornerstone of evaluating a kinase inhibitor's efficacy lies in determining its IC50 value, the concentration of the inhibitor required to reduce the kinase's activity by 50%. This is typically achieved through in vitro biochemical assays and further validated in cell-based assays.

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

Biochemical assays provide a direct measure of an inhibitor's effect on the enzymatic activity of a purified kinase.[13] A widely used and robust method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[14][15]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the comparator inhibitors (Staurosporine, Dasatinib, Gefitinib, Vemurafenib) in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution of each compound in DMSO, starting from a high concentration (e.g., 1 mM).[14]

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of each serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the specific kinase enzyme solution (e.g., ABL, EGFR, BRAF, etc.) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[14]

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is at or near the Km for each.

    • Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against each kinase.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound & Comparators) Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Kinase_Prep Kinase Enzyme Preparation Add_Kinase Add Kinase Enzyme Kinase_Prep->Add_Kinase Sub_ATP_Prep Substrate/ATP Mix Preparation Initiate_Reaction Add Substrate/ATP Mix Sub_ATP_Prep->Initiate_Reaction Plate_Setup->Add_Kinase Pre_Incubate Pre-incubation (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubation (60 min at 30°C) Initiate_Reaction->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Incubate_1 Incubation (40 min) Add_ADPGlo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubation (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Plot_Data Plot % Inhibition vs. [Inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Determine IC50 via Curve Fitting Plot_Data->Calculate_IC50

Caption: Workflow for in vitro kinase IC50 determination.

Cellular Kinase Inhibition Assay: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane and inhibit its target in a more physiologically relevant environment.[16] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase (e.g., a cancer cell line with a known dependency on a specific kinase).

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or the comparator inhibitors for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase (e.g., phospho-ERK for BRAF inhibition).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities and determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the downstream substrate.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed Cells in Plates Inhibitor_Treatment Treat with Inhibitors Seed_Cells->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Substrate) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Re_Probe Re-probe for Total Substrate & Loading Control Detection->Re_Probe Quantify_Bands Band Intensity Quantification Re_Probe->Quantify_Bands Determine_IC50 Determine Cellular IC50 Quantify_Bands->Determine_IC50

Caption: Overview of a generic RTK signaling cascade. [17] MAPK/ERK Signaling Pathway

G Ras Ras-GTP Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Nucleus Gene Expression (Proliferation, Differentiation) Transcription_Factors->Nucleus

Caption: The canonical MAPK/ERK signaling cascade. [1][5] PI3K-Akt Signaling Pathway

G RTK Activated Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (mTOR, GSK3, FoxO) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response

Caption: The PI3K-Akt signaling pathway for cell survival. [3][4][16]

Discussion and Future Directions

The data generated from the described assays will provide a comprehensive initial assessment of the efficacy and selectivity of this compound.

  • Potency: A direct comparison of the IC50 values will rank the potency of this compound against the benchmark inhibitors for each kinase tested.

  • Selectivity: By testing against a panel of kinases, a selectivity profile will emerge. A highly selective inhibitor will show potent inhibition of a single kinase or a small subset of related kinases, while a multi-targeted or non-selective inhibitor will inhibit a broader range of kinases. For instance, if this compound demonstrates a low nanomolar IC50 against a specific kinase (e.g., a particular CDK) and significantly higher IC50 values against other kinases, it would be considered a selective inhibitor.

  • Cellular Activity: A strong correlation between biochemical and cellular IC50 values suggests good cell permeability and target engagement in a physiological context. A significant discrepancy may indicate issues with cell entry, efflux, or metabolism of the compound.

Next Steps:

Following this initial characterization, further studies would be warranted:

  • Expanded Kinome Profiling: Screening against a larger panel of kinases (e.g., >300 kinases) is crucial to fully understand the selectivity profile and identify potential off-targets.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) can provide valuable insights for further optimization.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to assess their therapeutic efficacy and safety.

This guide provides the foundational framework for a rigorous and objective comparison of novel kinase inhibitors. By adhering to these detailed protocols and considering the broader context of cellular signaling, researchers can effectively triage and advance the most promising compounds in the drug discovery pipeline.

References

A Researcher's Guide to the Biological Target Validation of 1-benzyl-1H-pyrazol-4-ol: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic fields of chemical biology and drug discovery, the journey from a bioactive small molecule to a validated therapeutic lead is both exciting and fraught with challenges. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, experience-driven framework for elucidating the molecular target of 1-benzyl-1H-pyrazol-4-ol, a member of the pyrazole class of compounds known for their diverse biological activities. While the specific target of this particular molecule is not yet firmly established in the public domain, the structural motifs present in related pyrazole analogs suggest a strong likelihood of interaction with protein kinases.[1][2][3]

This guide is structured not as a rigid protocol, but as a logical, multi-pronged strategy. We will explore a synergistic combination of in vitro screening and in situ target engagement assays, providing both the "how" and the "why" behind each experimental choice. Our approach is designed to be self-validating, with each step providing an orthogonal layer of evidence to build a robust and compelling case for target identification.

The Starting Point: Hypothesis Generation from Chemical Precedent

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[1][2][3] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Notably, derivatives of 1-benzyl-1H-pyrazole have been successfully developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis.[1] This precedent forms the logical foundation of our investigation: our primary hypothesis is that this compound is a kinase inhibitor.

Our overall strategy will therefore be to first screen the compound against a broad panel of kinases to identify initial "hits." Subsequently, we will employ orthogonal methods to confirm these interactions in a more physiologically relevant context and to directly identify binding partners from complex biological mixtures.

G cluster_0 Phase 1: Hypothesis & Broad Screening cluster_1 Phase 2: Orthogonal Target Validation cluster_2 Phase 3: Data Synthesis & Confirmation A Hypothesis Generation (Based on Pyrazole Analogs) B Broad Kinase Profiling (In Vitro Biochemical Assay) A->B informs C Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) B->C provides hits for D Affinity Chromatography-Mass Spectrometry (Direct Target Identification) B->D provides hits for E Convergent Data Analysis (Validate Putative Target) C->E D->E

Figure 1: A high-level overview of the target validation workflow for this compound.

Phase 1: Broad Kinase Profiling - Casting a Wide Net

The most efficient way to test our kinase inhibitor hypothesis is to perform a broad biochemical screen against a large, diverse panel of human kinases. Several commercial providers offer these services, utilizing robust assay platforms to measure the ability of a compound to inhibit the activity of hundreds of kinases in vitro.[4][5][6][7][8]

The core principle of these assays is to incubate a purified kinase with its substrate and ATP, and then measure the resulting phosphorylation event in the presence and absence of the test compound.[4] This allows for the determination of a percent inhibition value for each kinase at a given compound concentration.

Comparative Analysis of Kinase Profiling Platforms:

FeatureBiochemical Assays (e.g., ADP-Glo™, IMAP™)Cellular Assays (e.g., NanoBRET™)
Principle Measures enzymatic activity of purified kinases in vitro.[4][5]Measures target engagement in live cells.[6]
Throughput High (panels of >300 kinases are common).Lower, but improving.
Physiological Relevance Lower (lacks cellular context, permeability issues).Higher (accounts for cell permeability, efflux, etc.).[6]
Initial Step Excellent for initial, broad screening to identify potential targets.[5]Excellent for secondary screening and confirming cellular activity.
Data Output % Inhibition, IC50 values.Target occupancy, residence time.[6]

For our initial screen of this compound, a broad biochemical panel is the most logical and cost-effective starting point. A typical approach would be to screen the compound at a concentration of 1-10 µM against a panel of over 300 kinases.

Hypothetical Kinase Profiling Data for this compound (at 10 µM):

Kinase TargetFamily% InhibitionInterpretation
RIPK1 Kinase95% Strong Hit
MAPK14 (p38α) CMGC88% Strong Hit
CDK2 CMGC25%Weak Hit
VEGFR2 Tyrosine Kinase15%Negligible
(...and 300+ other kinases)<10%No significant inhibition

From this hypothetical data, RIPK1 and MAPK14 (p38α) emerge as promising primary targets. The next crucial step is to validate these interactions using orthogonal approaches that assess direct binding in a more physiological setting.

Phase 2: Orthogonal Validation of Putative Hits

Biochemical screens are powerful but can be prone to artifacts. Therefore, it is essential to validate our primary hits (RIPK1 and p38α) using methods that rely on different physical principles. We will focus on two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) for target engagement in intact cells, and affinity chromatography for direct target pulldown.

A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells or even tissues.[9][10][11] The principle is based on ligand-induced thermal stabilization of the target protein.[9][12] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified and serves as a direct measure of target engagement.[12][13]

CETSA_Workflow A 1. Treat intact cells with This compound or vehicle B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot melting curves to determine thermal shift (ΔTm) D->E

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HT-29 cells for RIPK1) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with either this compound (e.g., at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the treated cell aliquots in a PCR thermocycler to a range of temperatures (e.g., from 37°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein (e.g., RIPK1 or p38α) remaining at each temperature point using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • The shift in the melting curve (ΔTm) indicates target stabilization and thus, engagement.

Expected CETSA Results:

A positive result would show a rightward shift in the melting curve for the target protein in the presence of this compound, indicating that the compound binds to and stabilizes the protein inside the cell.

Target ProteinTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Conclusion
RIPK1 Vehicle (DMSO)48°C-Baseline
RIPK1 This compound55°C+7°C Positive Target Engagement
p38α Vehicle (DMSO)52°C-Baseline
p38α This compound58°C+6°C Positive Target Engagement
Actin (Control) Vehicle (DMSO)65°C-Baseline
Actin (Control) This compound65°C0°C No off-target engagement
B. Affinity Chromatography: Direct Identification of Binding Partners

While CETSA confirms target engagement, affinity chromatography provides a more direct method for identifying which proteins from a complex cellular lysate physically interact with the compound.[14][15] This technique involves immobilizing the small molecule onto a solid support (like beads) to create an "affinity matrix." This matrix is then used as bait to "fish out" binding partners from a cell lysate.[14][16]

Affinity_Chromatography_Workflow A 1. Synthesize an analog with a linker and immobilize on beads B 2. Incubate beads with cell lysate A->B C 3. Wash away non-specific binding proteins B->C F Competitive Elution Control: Add excess free compound B->F control D 4. Elute specifically bound proteins C->D E 5. Identify proteins by LC-MS/MS D->E F->C

Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry based target identification.

Detailed Experimental Protocol for Affinity Chromatography:

  • Probe Synthesis and Immobilization:

    • Synthesize an analog of this compound that incorporates a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Covalently couple this analog to activated chromatography beads (e.g., NHS-activated sepharose).

    • It is crucial to also prepare control beads that are blocked or coupled to a structurally similar but inactive molecule to identify non-specific binders.

  • Lysate Incubation:

    • Prepare a native protein lysate from a relevant cell line.

    • Incubate the lysate with the compound-coupled beads (and control beads) for several hours at 4°C to allow for binding.

  • Washing:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are weakly or non-specifically bound.

  • Elution:

    • Elute the specifically bound proteins. This can be done by changing the pH or ionic strength of the buffer, or more specifically, by competitive elution with a high concentration of the free, non-immobilized this compound. Competitive elution is a strong indicator of specific binding.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Interpreting the Results:

The ideal outcome is the specific enrichment of our putative targets (RIPK1 and p38α) in the eluate from the compound-coupled beads, especially when using competitive elution. These proteins should be absent or significantly reduced in the eluate from the control beads.

Synthesizing the Evidence: Building a Conclusive Case

The validation of a biological target is not the result of a single experiment but the convergence of evidence from multiple, orthogonal approaches. By combining broad biochemical profiling with cell-based target engagement and direct-binding affinity methods, we can build a highly confident case for the biological target of this compound.

If the kinase profiling identifies RIPK1 and p38α, CETSA confirms their engagement and stabilization in intact cells, and affinity chromatography independently pulls down these same two proteins from a complex lysate, we have a powerful, multi-layered validation. This robust dataset provides a solid foundation for subsequent mechanistic studies, lead optimization, and the continued development of this compound as a potential therapeutic agent.

This guide provides a roadmap for this critical validation process. The specific details of each experiment will, of course, require optimization. However, the underlying principles of hypothesis-driven screening followed by rigorous, orthogonal validation will remain the cornerstone of successful target identification.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-hydroxypyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-benzyl-4-hydroxypyrazole analogs. By synthesizing technical data with field-proven insights, this document aims to elucidate the causal relationships between structural modifications and biological outcomes, thereby empowering the rational design of more potent and selective agents.

The 1-Benzyl-4-hydroxypyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The 1-benzyl-4-hydroxypyrazole core is a key pharmacophore that has demonstrated significant potential, particularly as an inhibitor of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The ability of the 1-benzyl-4-hydroxypyrazole scaffold to effectively target the ATP-binding site of kinases makes it an attractive starting point for the development of novel inhibitors.

A notable example of the therapeutic application of this scaffold is in the inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. Understanding the SAR of analogs based on this core structure is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1-benzyl-4-hydroxypyrazole analogs can be systematically modulated by introducing various substituents at different positions of the pyrazole and benzyl rings. The following sections dissect the impact of these modifications.

Substitutions on the Benzyl Moiety (R1)

The benzyl group at the N1 position of the pyrazole ring plays a crucial role in anchoring the molecule within the target's binding pocket. Modifications to this group can significantly influence binding affinity and selectivity.

For instance, in the context of RIP1 kinase inhibition, the presence and position of substituents on the benzyl ring are critical for potency. A systematic study revealed that di-substitution with chlorine atoms at the 2 and 4 positions of the benzyl ring leads to a significant enhancement in inhibitory activity. This suggests that the electronic and steric properties of these substituents are key for optimal interaction with the enzyme.

SAR_Benzyl_Ring cluster_0 Benzyl Ring Modifications (R1) Core 1-Benzyl-4-hydroxypyrazole Core Unsubstituted Unsubstituted Benzyl (Lower Potency) Core->Unsubstituted Baseline 2,4-Dichloro 2,4-Dichlorobenzyl (High Potency) Core->2,4-Dichloro Optimal for RIP1 Kinase Other_Subs Other Substitutions (Variable Potency) Core->Other_Subs Further Exploration

Modifications at the C3 Position of the Pyrazole Ring (R2)

The C3 position of the pyrazole ring is another critical site for modification. In the development of RIP1 kinase inhibitors, the introduction of a nitro group at this position was found to be highly favorable for activity. This electron-withdrawing group likely participates in key hydrogen bonding or electrostatic interactions within the active site.

Alterations at the C4 Position of the Pyrazole Ring

The hydroxyl group at the C4 position is a defining feature of this analog series. Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial interaction point. While less explored in the available literature for this specific scaffold, in broader pyrazole chemistry, modifications at this position can dramatically alter the biological activity profile. For instance, replacement of the hydroxyl group with other functionalities could shift the target profile from kinase inhibition to other enzyme families.

Substitutions at the C5 Position of the Pyrazole Ring (R3)

The C5 position of the pyrazole ring offers another avenue for structural diversification. While the primary focus of the cited RIP1 kinase inhibitor study was on other positions, general knowledge of pyrazole SAR suggests that introducing small alkyl or aryl groups at C5 can influence selectivity and pharmacokinetic properties.

SAR_Summary cluster_R1 R1 Modifications cluster_R2 R2 Modifications cluster_R3 R3 Modifications SAR 1-Benzyl-4-hydroxypyrazole Core |  R1 (Benzyl) |  R2 (C3) |  R3 (C5) R1_node 2,4-Dichloro: High Potency (RIP1) SAR:f1->R1_node R2_node Nitro Group: Favorable (RIP1) SAR:f2->R2_node R3_node Alkyl/Aryl: Modulates Selectivity SAR:f3->R3_node

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the quantitative data for key 1-benzyl-1H-pyrazole analogs as RIP1 kinase inhibitors.

Compound IDR1 (Benzyl Substituent)R2 (C3 Substituent)R3 (C5 Substituent)RIP1 Kinase Kd (μM)Cell Necroptosis EC50 (μM)
1a 2,4-DichloroNitroH-0.320
4b 2,4-Dichloro4-FluorophenylaminoH0.0780.160
4c 2,4-Dichloro4-ChlorophenylaminoH0.0950.180
4d 2,4-Dichloro3-FluorophenylaminoH0.1200.250
4e 2,4-DichloroPhenylaminoH0.1500.300

Data extracted from "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors".

Analysis of the Data: The data clearly demonstrates the importance of the substituent at the C3 position. Replacing the nitro group with substituted phenylamino groups significantly improves the binding affinity (Kd) for RIP1 kinase and the cellular potency (EC50). Specifically, the presence of a fluorine or chlorine atom at the para-position of the phenylamino ring at C3 results in the most potent compounds (4b and 4c).

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections provide a generalized yet comprehensive methodology for the synthesis and biological evaluation of 1-benzyl-4-hydroxypyrazole analogs, based on established procedures.

General Synthesis of 1-Benzyl-4-hydroxypyrazole Analogs

The synthesis of the 1-benzyl-4-hydroxypyrazole scaffold typically involves a multi-step process. A representative synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Benzylhydrazine) Step1 Condensation with a β-ketoester Start->Step1 Step2 Cyclization to form the Pyrazole Ring Step1->Step2 Step3 Introduction of the 4-hydroxyl group Step2->Step3 Step4 Further functionalization (e.g., at C3 and C5) Step3->Step4 End Final Product (1-Benzyl-4-hydroxypyrazole Analog) Step4->End

Step-by-Step Protocol:

  • Synthesis of the Pyrazole Core: A substituted benzylhydrazine is reacted with a suitable β-ketoester in a solvent such as ethanol or acetic acid. The reaction mixture is typically heated under reflux to facilitate the condensation and subsequent cyclization to form the pyrazole ring.

  • Introduction of the 4-Hydroxyl Group: The 4-hydroxy functionality can be introduced through various methods, including oxidation of a 4-unsubstituted pyrazole followed by reduction, or by using a starting material that already contains a precursor to the hydroxyl group.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 1-benzyl-4-hydroxypyrazole core.

  • Further Derivatization: Subsequent modifications at the C3 and C5 positions can be achieved through various organic reactions, such as nitration, amination, or Suzuki coupling, depending on the desired final analog.

In Vitro RIP1 Kinase Inhibition Assay

To determine the potency of the synthesized analogs against RIP1 kinase, an in vitro kinase assay is performed.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by RIP1 kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human RIP1 kinase, kinase buffer, ATP, a suitable substrate (e.g., a generic kinase substrate peptide), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure: a. A solution of the test compound at various concentrations is pre-incubated with RIP1 kinase in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C). d. The reaction is stopped, and the amount of phosphorylated substrate is measured using the detection reagent and a suitable plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-benzyl-4-hydroxypyrazole scaffold has proven to be a versatile and promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, particularly in the context of RIP1 kinase, have highlighted the critical role of substitutions on both the benzyl and pyrazole moieties. The 2,4-dichlorobenzyl group at N1 and substituted phenylamino groups at C3 are key features for high potency against RIP1 kinase.

Future research in this area should focus on:

  • Exploring a wider range of substituents at all positions to further optimize potency and selectivity against RIP1 kinase and other kinase targets.

  • Investigating the pharmacokinetic properties of the most potent analogs to assess their potential for in vivo efficacy.

  • Expanding the therapeutic applications of this scaffold by screening optimized analogs against a broader panel of kinases and other relevant biological targets.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of 1-benzyl-4-hydroxypyrazole analogs can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

comparative analysis of different synthetic routes to 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1-benzyl-1H-pyrazol-4-ol scaffold is a privileged structure in medicinal chemistry, appearing as a core component in a variety of biologically active molecules. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of different synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.

Introduction to the Significance of this compound

The pyrazole nucleus is a well-established pharmacophore, and the 4-hydroxy substitution, in particular, offers a versatile handle for further functionalization. The N-benzyl group provides a common structural motif and can influence the molecule's pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of the available synthetic strategies is crucial for selecting the most appropriate route based on factors such as starting material availability, desired scale, and overall efficiency.

Comparative Analysis of Synthetic Methodologies

This guide will focus on two primary and distinct synthetic strategies for the preparation of this compound:

  • Route A: Condensation of Benzylhydrazine with Diethyl Ethoxymethylenemalonate

  • Route B: Condensation of Benzylhydrazine with Ethyl Formylacetate (Sodium Salt)

A third, less direct but relevant, multi-step approach involving a Knoevenagel condensation followed by reduction and cyclization will also be discussed for a broader perspective.

Data Summary: A Head-to-Head Comparison
ParameterRoute A: Diethyl EthoxymethylenemalonateRoute B: Ethyl Formylacetate (Sodium Salt)
Starting Materials Benzylhydrazine, Diethyl ethoxymethylenemalonateBenzylhydrazine, Ethyl formylacetate sodium salt
Key Intermediate 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-oneThis compound
Reaction Type Condensation-CyclizationCondensation-Cyclization
Typical Yield ~41% (for the pyrazolone intermediate)Moderate to Good (qualitative)
Reaction Conditions Reflux in water with K₂CO₃Varies, often in a protic solvent
Work-up/Purification Acidification, Extraction, RecrystallizationVaries, likely extraction and chromatography
Scalability Potentially scalablePotentially scalable
Advantages Readily available starting materials.More direct route to the final product.
Disadvantages Lower reported yield for the intermediate step.Starting material may be less common.

Detailed Synthetic Routes and Experimental Protocols

Route A: From Diethyl Ethoxymethylenemalonate

This widely utilized method involves the condensation of benzylhydrazine with diethyl ethoxymethylenemalonate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield 1-benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. This product exists in tautomeric equilibrium with the desired 1-benzyl-4-ethoxycarbonyl-5-hydroxypyrazole. Subsequent hydrolysis and decarboxylation would be required to obtain the final target, this compound, although often the pyrazolone form is a stable and isolable intermediate.

Reaction Scheme:

Route_A benzylhydrazine Benzylhydrazine intermediate 1-Benzyl-4-ethoxycarbonyl- 3-pyrazolin-5-one benzylhydrazine->intermediate + deem Diethyl Ethoxymethylenemalonate deem->intermediate K₂CO₃, H₂O, Reflux

Caption: Synthesis of the pyrazolone precursor via Route A.

Detailed Experimental Protocol: [1]

  • Reaction Setup: To a solution of benzylhydrazine (2.65 mmol) in water (15 mL) containing potassium carbonate (2.65 mmol), add diethyl ethoxymethylenemalonate (2.65 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and wash with ethyl acetate.

  • Isolation: Acidify the aqueous solution to pH 2 with HCl and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent. The resulting oily solid can be solidified by trituration with hexane and recrystallized from aqueous ethanol to yield 1-benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one.

Discussion of Experimental Choices:

  • Solvent and Base: The use of water as a solvent and potassium carbonate as a base provides a relatively green and cost-effective reaction medium. The base facilitates the initial Michael addition of the hydrazine to the electron-deficient alkene of the malonate derivative.

  • Reflux Conditions: Heating the reaction mixture promotes both the initial condensation and the subsequent intramolecular cyclization to form the pyrazolone ring.

  • Acidification and Extraction: Acidification of the reaction mixture is crucial for protonating the pyrazolone, making it more soluble in the organic extraction solvent.

Route B: From Ethyl Formylacetate (Sodium Salt)

This alternative approach utilizes ethyl formylacetate (in its more stable sodium salt form) as the 1,3-dicarbonyl equivalent. The reaction with benzylhydrazine is expected to proceed in a similar fashion to the Knorr pyrazole synthesis, directly affording the this compound after cyclization and tautomerization. This method offers a more direct pathway to the target molecule.

Reaction Scheme:

Route_B benzylhydrazine Benzylhydrazine product This compound benzylhydrazine->product + efa Ethyl Formylacetate (Sodium Salt) efa->product Solvent, Heat

Caption: Direct synthesis of the target compound via Route B.

Detailed Experimental Protocol:

A specific, detailed experimental protocol for the synthesis of this compound from ethyl formylacetate and benzylhydrazine was not explicitly found in the initial search. However, based on general procedures for pyrazole synthesis from β-keto esters, a representative protocol can be proposed:[2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl formylacetate sodium salt (1 equivalent) and benzylhydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Discussion of Experimental Choices:

  • Starting Material: Ethyl formylacetate is a β-ketoester that can directly provide the C4-hydroxy (or C4-oxo) functionality of the pyrazole ring. Using its sodium salt can improve stability and handling.

  • Solvent: A protic solvent like ethanol or acetic acid is commonly used to facilitate the condensation and cyclization steps. Acetic acid can also act as a catalyst.

  • Monitoring: TLC is an essential technique to track the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.

Alternative Strategy: Multi-step Synthesis via Benzylmalononitrile

For the sake of a comprehensive overview, it is worth noting a more complex, multi-step synthesis that can lead to a related pyrazole core, which could potentially be adapted. This route involves the Knoevenagel condensation of benzaldehyde with malononitrile, followed by reduction of the resulting benzylidenemalononitrile to benzylmalononitrile. Finally, reaction with hydrazine hydrate yields 3,5-diamino-4-benzyl-1H-pyrazole. While this does not directly produce the target 4-hydroxy derivative, it showcases a different approach to constructing the 4-substituted pyrazole ring.[3]

Workflow Diagram:

Alternative_Route benzaldehyde Benzaldehyde intermediate1 Benzylidenemalononitrile benzaldehyde->intermediate1 + malononitrile Malononitrile malononitrile->intermediate1 intermediate2 Benzylmalononitrile intermediate1->intermediate2 Reduction (e.g., NaBH₄) product 3,5-Diamino-4-benzyl- 1H-pyrazole intermediate2->product + hydrazine Hydrazine Hydrate hydrazine->product

Caption: Multi-step synthesis of a 4-benzylpyrazole derivative.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several synthetic strategies, with the condensation of benzylhydrazine and a suitable 1,3-dicarbonyl compound being the most direct and common.

  • Route A , utilizing diethyl ethoxymethylenemalonate, is a well-documented method that proceeds through a stable pyrazolone intermediate. While the reported yield for this step is moderate, the ready availability of starting materials makes it an attractive option. Further optimization of the reaction conditions and the subsequent hydrolysis/decarboxylation step could potentially improve the overall efficiency.

  • Route B , employing ethyl formylacetate, offers a more direct path to the final product. Although a specific protocol for the target molecule was not found, the general principle of the Knorr pyrazole synthesis suggests this would be a viable and potentially high-yielding approach, contingent on the availability and stability of the starting β-ketoester.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for multi-step procedures. Further research into optimizing these routes and exploring novel, more efficient catalytic methods for the synthesis of 4-hydroxypyrazoles will continue to be an area of active investigation in the field of organic and medicinal chemistry.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-benzyl-1H-pyrazol-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with unintended off-targets can lead to toxicity, reduced efficacy, and costly late-stage failures.[1][2] This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 1-benzyl-1H-pyrazol-4-ol, a member of the pyrazole class of compounds.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of clinical conditions.[3][4][5] Many pyrazole-containing molecules function as kinase inhibitors, a major class of "druggable" targets.[6][7] Given this precedent, this guide will focus on establishing the kinase selectivity profile of this compound, presenting a tiered strategy that combines broad screening with deep mechanistic validation. While specific public data for this exact molecule is limited, we will utilize established methodologies and data from related pyrazole derivatives to illustrate a robust and scientifically rigorous profiling strategy.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

Off-target effects are a primary cause of drug attrition during preclinical and clinical development.[1] Proactively identifying these unintended interactions through systematic profiling offers several key advantages:

  • Early Risk Mitigation: Uncovering potential liabilities, such as cardiotoxicity or immunosuppression, allows for the early termination of unfavorable candidates, saving significant time and resources.[2][8]

  • Informed Lead Optimization: Understanding the structure-activity relationship (SAR) at off-targets enables medicinal chemists to rationally design molecules with improved selectivity.[1][9]

  • Mechanism Deconvolution: A clean selectivity profile strengthens the link between the on-target activity and the observed phenotype, providing confidence in the mechanism of action.

  • Polypharmacology Opportunities: In some cases, specific off-target activities can be beneficial, leading to multi-targeted therapies with enhanced efficacy.[10]

A Tiered Strategy for Cross-Reactivity Profiling

An efficient and cost-effective approach to selectivity profiling involves a tiered or sequential strategy.[11] This begins with a broad, less precise screen to cast a wide net, followed by more focused and quantitative assays for initial "hits."

G cluster_0 Profiling Workflow A Tier 1: Broad Kinome Screening (e.g., 300+ kinases @ 1 µM) B Tier 2: Dose-Response Validation (IC50/Kd determination for hits) A->B Hits >70% Inhibition C Tier 3: Cellular Target Engagement & Functional Assays B->C Potent Off-Targets Identified D Candidate Selection & Safety Pharmacology C->D Favorable Selectivity & Cellular Profile

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Screening - Casting the Net

The objective of Tier 1 is to rapidly identify potential off-target interactions across a large and diverse set of targets. The most common method is to screen the test compound at a single, high concentration (typically 1 µM or 10 µM) against a panel of hundreds of kinases.[11]

Comparison of Tier 1 Methodologies
Methodology Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate. Inhibition reduces the radioactive signal.[12]Gold standard, direct measure of catalytic activity, high sensitivity.Requires handling of radioactive materials, lower throughput, disposal costs.
Luminescence/Fluorescence Assays Uses ATP depletion (e.g., ADP-Glo) or antibody-based detection of phosphorylated substrates (e.g., TR-FRET) to measure kinase activity.High-throughput, non-radioactive, easily automated.Prone to compound interference (autofluorescence/luminescence), indirect measurement.
Competitive Binding Assays (e.g., KINOMEscan™) The test compound competes with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. Binding is quantified via qPCR.Very large panels available (>450 kinases), measures direct binding affinity (Kd), independent of substrate or ATP.[12]Does not measure inhibition of catalytic activity, may not identify allosteric inhibitors.

Application Scientist's Recommendation: For initial profiling of a novel compound like this compound, a competitive binding assay offers the broadest and most unbiased view of potential interactions across the kinome. It avoids complications from assay-specific artifacts and directly measures binding, which is the prerequisite for inhibition.

Hypothetical Tier 1 Data for a this compound Analog (Compound PY-101)

Screening Concentration: 1 µM

Target Kinase Kinase Family % Inhibition / % Control * Classification
RIPK1 (On-Target) TKL 98% Potent Hit
Aurora Kinase A Ser/Thr 85% Hit
SRC Tyrosine 75% Hit
VEGFR2 Tyrosine 68% Borderline Hit
CDK2 Ser/Thr 35% Non-Hit
p38α Ser/Thr 15% Non-Hit
Numerous Others - <10% Non-Hit

*For binding assays, this is often reported as % Control, where a lower number indicates stronger binding. For this guide, we will use the more intuitive % Inhibition convention.

Tier 2: Dose-Response Validation - Quantifying the Hits

Hits identified in the primary screen must be validated to confirm the interaction and, crucially, to determine their potency.[11] This is achieved by generating 10-point dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) for enzymatic assays or the dissociation constant (Kᵢ/KᏧ) for binding assays.

G cluster_0 Competitive Inhibition Assay Compound Test Compound (e.g., PY-101) Kinase Kinase (Active Site) Compound->Kinase Binds & Inhibits ATP ATP ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate + ADP Substrate->PhosphoSubstrate

Caption: Principle of an ATP-competitive kinase inhibition assay.

Hypothetical Tier 2 Data for Compound PY-101

Based on the Tier 1 hits, dose-response assays are performed.

Target Kinase IC₅₀ (nM) Selectivity Ratio (Off-Target IC₅₀ / On-Target IC₅₀) Interpretation
RIPK1 (On-Target) 15 - Potent on-target activity
Aurora Kinase A855.7xSignificant off-target activity. Potential for anti-proliferative side effects.
SRC25016.7xModerate off-target activity.
VEGFR21,10073.3xWeak off-target activity. Likely not physiologically relevant.

Interpreting Selectivity: A selectivity ratio of >100x is often considered a benchmark for a selective inhibitor, though this can vary depending on the target class and therapeutic indication. The potent inhibition of Aurora Kinase A (only ~6-fold less potent than the primary target) is a key finding that warrants further investigation in cellular models.

Tier 3: Cellular & Functional Validation

Biochemical assays are performed in a simplified, artificial system. It is essential to determine if the observed off-target inhibition translates to functional effects in a more complex cellular environment.[7]

Key Cellular Methodologies
  • Cellular Target Engagement Assays: These methods directly measure whether the compound binds to its intended (and unintended) targets in intact cells.

    • Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Target engagement is measured by quantifying the amount of soluble protein remaining after a heat shock.

    • NanoBRET™: A bioluminescence resonance energy transfer (BRET) based assay that measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.

  • Functional Pathway Analysis: This involves measuring the phosphorylation of a known downstream substrate of the off-target kinase. For example, to assess Aurora Kinase A inhibition, one could measure the phosphorylation of its substrate, histone H3 at Serine 10, via Western Blot or a cellular ELISA.

Expected Outcome: If Compound PY-101 engages and inhibits Aurora Kinase A in cells, a dose-dependent decrease in phosphorylated histone H3 would be expected. This functional confirmation is critical for assessing the potential clinical impact of the off-target activity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be detailed and include appropriate controls.

Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

This protocol describes a method for determining the potency of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to twice the Kₘ (Michaelis constant) for the specific kinase being tested. This ensures the assay reflects the intrinsic affinity of the inhibitor.[12]
  • Kinase/Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically to yield a robust signal.
  • Test Compound: Perform a serial dilution of this compound in 100% DMSO, typically starting at 1 mM. Then, create intermediate dilutions in kinase buffer to create a 4X final concentration series.

2. Assay Procedure:

  • Add 5 µL of the 4X test compound dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • Add 10 µL of the 2X Kinase/Substrate Mix to all wells.
  • Add 5 µL of the 2X ATP solution to initiate the reaction.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
  • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
  • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the light produced by luciferase. Incubate for 30 minutes.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
  • Plot the % Inhibition versus the log of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Strategic Outlook

The cross-reactivity profile of this compound, or any drug candidate, is a critical dataset that profoundly influences its developmental trajectory. A tiered, comparative approach, starting with broad screening and progressing to quantitative and functional validation, provides the most comprehensive and resource-efficient path to understanding a compound's selectivity.

The hypothetical data for our analog, PY-101, revealed a significant off-target liability in Aurora Kinase A. This knowledge does not necessarily terminate the program but empowers it. It allows researchers to make an informed decision: Can this off-target effect be tolerated or even prove beneficial for the intended indication? Or must the team return to medicinal chemistry to design analogs that eliminate this activity while retaining on-target potency? This is the central role of cross-reactivity profiling: to provide the clarity needed to make data-driven decisions, ultimately increasing the probability of developing a safe and effective medicine.[13][14]

References

Benchmarking 1-benzyl-1H-pyrazol-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics.[1] This guide provides a comprehensive benchmarking analysis of a promising, yet underexplored derivative, 1-benzyl-1H-pyrazol-4-ol . Our focus is to equip researchers, scientists, and drug development professionals with the requisite technical framework and experimental protocols to objectively evaluate its therapeutic potential against current clinical standards in two key areas: inflammation-driven diseases and oncology.

Drawing from extensive preclinical data on related pyrazole derivatives, this document outlines a rigorous, multi-tiered approach to characterize the bioactivity of this compound. We will delve into its potential as a modulator of the necroptotic cell death pathway via Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition and assess its cytotoxic potential against relevant cancer cell lines. The experimental designs herein are intended to be self-validating, providing a clear rationale for each step, and enabling a direct, data-driven comparison with established therapeutic agents.

Part 1: The Anti-Inflammatory Potential of this compound as a RIPK1 Inhibitor

The dysregulation of programmed cell death pathways is a cornerstone of numerous inflammatory and autoimmune diseases.[2][3] Necroptosis, a form of regulated necrosis, is critically mediated by the kinase activity of RIPK1.[4] Pharmacological inhibition of RIPK1 is therefore a highly sought-after therapeutic strategy.[5] Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent RIPK1 kinase inhibitors, demonstrating protective effects in a mouse model of acute pancreatitis, a disease with a significant inflammatory component.[6] This provides a strong rationale for investigating this compound as a potential inhibitor of this pathway.

Benchmarking Comparators: Current RIPK1 Inhibitors

To establish a clinically relevant benchmark, this compound should be compared against well-characterized RIPK1 inhibitors that have entered clinical trials. Key comparators include:

  • Necrostatin-1s (Nec-1s): A more stable and specific analogue of the original necrostatin-1, it is a widely used tool compound for studying necroptosis and serves as an excellent preclinical benchmark.[4][7]

  • GSK2982772: A potent and selective RIPK1 inhibitor that has been evaluated in Phase 2 clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[8][9]

Experimental Workflow: In Vitro Characterization

The initial assessment involves a tiered in vitro screening cascade to determine potency and cellular efficacy.

cluster_0 In Vitro Benchmarking Workflow for Anti-Inflammatory Activity A Compound Synthesis & QC (this compound, Nec-1s, GSK2982772) B Biochemical Assay: RIPK1 Kinase Inhibition (ADP-Glo™) A->B Direct Target Engagement C Cellular Assay: TNF-α-Induced Necroptosis A->C Cellular Activity D Data Analysis: IC50 & EC50 Determination B->D Biochemical Potency (IC50) C->D Cellular Efficacy (EC50) E Comparative Potency & Efficacy Report D->E Synthesize Results

Caption: Workflow for in vitro anti-inflammatory benchmarking.

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme (Promega, Cat# VA7591 or similar)[3]

  • Myelin Basic Protein (MBP) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[3]

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP, MnCl₂

  • Test compounds (this compound, Nec-1s, GSK2982772) serially diluted in DMSO.

Procedure:

  • Prepare the kinase reaction by adding 2.5 µL of 2X RIPK1 enzyme and 2.5 µL of 2X substrate/ATP mix to the wells of a 384-well plate.

  • Add 1 µL of serially diluted test compounds to the appropriate wells. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Necroptosis Inhibition Assay

This assay assesses the ability of the test compounds to protect cells from TNF-α-induced necroptosis. Human colon adenocarcinoma HT-29 cells or murine L929 fibrosarcoma cells are suitable models.[10][11]

Materials:

  • HT-29 or L929 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human or murine TNF-α (PeproTech)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, InvivoGen)[12]

  • SMAC mimetic (e.g., LCL161, Sigma)[13]

  • Test compounds (this compound, Nec-1s, GSK2982772)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • To induce necroptosis, add a cocktail of TNF-α (20 ng/mL), a SMAC mimetic (1 µM), and z-VAD-fmk (20 µM) to the wells.[13]

  • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence to quantify cell viability.

  • Calculate the percentage of cell death inhibition for each concentration and determine the EC50 values.

CompoundRIPK1 IC50 (nM)Cellular EC50 (nM, HT-29)
This compound Experimental DataExperimental Data
Necrostatin-1s ~180~490
GSK2982772 ~10.2[14]~1-4

Table 1: Hypothetical Data Summary for In Vitro Anti-Inflammatory Benchmarking. Actual values for this compound are to be determined experimentally. Literature values for comparators are provided for context.

Part 2: Anticancer Potential of this compound

The pyrazole nucleus is a common feature in many anticancer agents, with derivatives showing activity against a range of malignancies, including colon and pancreatic cancers.[8][15] The mechanism of action is often multi-faceted, involving the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[15][16] Therefore, a parallel investigation into the cytotoxic potential of this compound is warranted.

Benchmarking Comparators: Standard-of-Care Chemotherapeutics

The performance of this compound will be benchmarked against first-line chemotherapy regimens for pancreatic and colon cancer.

  • For Pancreatic Cancer:

    • FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.[17]

    • Gemcitabine + nab-paclitaxel (Abraxane): Another standard combination therapy.[18][19]

  • For Colon Cancer:

    • FOLFOX: A combination of 5-fluorouracil, leucovorin, and oxaliplatin.[20][21]

    • CAPOX (or XELOX): A combination of capecitabine (an oral prodrug of 5-FU) and oxaliplatin.[20][21]

Experimental Workflow: In Vitro Cytotoxicity Screening

cluster_1 In Vitro Benchmarking Workflow for Anticancer Activity F Cell Line Selection (e.g., PANC-1, AsPC-1, HT-29, HCT116) G Cytotoxicity Assay (MTT or CTG) Test Compound vs. Standard Chemo F->G Select Relevant Models H Data Analysis: GI50/IC50 Determination G->H Quantify Cytotoxicity I Mechanism of Action Studies (Optional) (Apoptosis, Cell Cycle Analysis) H->I Investigate 'How' J Comparative Cytotoxicity Report H->J Summarize Findings

Caption: Workflow for in vitro anticancer benchmarking.

Protocol 3: In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23]

Materials:

  • Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1)

  • Human colon cancer cell lines (e.g., HT-29, HCT116)

  • Complete culture medium

  • Test compounds (this compound and standard chemotherapeutics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound or the standard-of-care chemotherapy combinations for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to the untreated control and determine the IC50 (or GI50) values.

Compound/RegimenIC50 PANC-1 (µM)IC50 HT-29 (µM)
This compound Experimental DataExperimental Data
Gemcitabine Literature/ExperimentalN/A
5-Fluorouracil Literature/ExperimentalLiterature/Experimental
Oxaliplatin Literature/ExperimentalLiterature/Experimental
Irinotecan Literature/ExperimentalLiterature/Experimental

Table 2: Hypothetical Data Summary for In Vitro Anticancer Benchmarking. Values for this compound are to be determined. Individual component IC50s for standard regimens are listed for comparison.

Part 3: In Vivo Efficacy Models

Positive in vitro results should be validated in relevant animal models to assess in vivo efficacy, pharmacokinetics, and tolerability.

Protocol 4: In Vivo Model of Acute Pancreatitis

The cerulein-induced pancreatitis model is a well-established and reproducible method for studying acute pancreatitis in mice.[17][20][24][25]

Procedure Outline:

  • Acclimate male C57BL/6 mice for one week.

  • Administer this compound or a benchmark inhibitor (e.g., Nec-1s) via an appropriate route (e.g., intraperitoneal or oral gavage) 1-2 hours prior to pancreatitis induction.

  • Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (50 µg/kg) for 10 hours.[17]

  • Euthanize mice 24 hours after the first cerulein injection.

  • Collect blood for serum amylase and lipase analysis and pancreas tissue for histological evaluation (edema, inflammation, necrosis) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Protocol 5: In Vivo Cancer Xenograft Model

Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunocompromised mice, provide a more clinically relevant microenvironment than subcutaneous models.[19][21][26]

Procedure Outline (Orthotopic Pancreatic Cancer Model):

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Surgically implant human pancreatic cancer cells (e.g., PANC-1) into the pancreas of the mice. Ultrasound-guided injection is a minimally invasive alternative.[18][21]

  • Allow tumors to establish (e.g., to a volume of ~100 mm³), monitored by imaging.

  • Randomize mice into treatment groups: Vehicle, this compound, and a standard-of-care regimen (e.g., Gemcitabine/nab-paclitaxel).

  • Administer treatments according to a predefined schedule.

  • Monitor tumor volume and mouse body weight regularly.

  • At the end of the study, harvest tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Forward Outlook

This guide presents a structured and robust framework for the preclinical benchmarking of this compound. By systematically evaluating its potency against RIPK1 and its cytotoxic effects on relevant cancer cell lines in direct comparison to clinical standards, a clear, data-driven assessment of its therapeutic potential can be achieved. The provided protocols offer a starting point for these investigations, which, when executed with scientific rigor, will elucidate the promise of this compound and guide its future development. The convergence of positive outcomes in both the anti-inflammatory and anticancer assays could position this compound as a novel therapeutic candidate with a dual mechanism of action, a highly desirable attribute in complex diseases.

References

A Researcher's Guide to Differentiating Pyrazol-4-ol Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, safety, and intellectual property value. The pyrazole ring, a privileged scaffold in medicinal chemistry, frequently presents isomeric challenges that can derail a research program if not addressed with analytical rigor. This is particularly true for substituted pyrazol-4-ols, where the position of substituents on either the nitrogen or carbon atoms dramatically alters the molecule's electronic and steric properties.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of key pyrazol-4-ol isomers. Moving beyond a simple listing of data, we will explore the causality behind the observed spectral differences, offering field-proven insights into how to unambiguously differentiate these closely related molecules. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of your findings.

The Isomeric Challenge: Why Position Matters

The core of our investigation focuses on two common isomeric scenarios with pyrazol-4-ols: N-alkylation and C-alkylation.

  • N-Methyl Isomers: Alkylation of an NH-pyrazole can occur at either the N1 or N2 position, leading to distinct isomers such as 1-methyl-1H-pyrazol-4-ol and the less common 2-methyl-2H-pyrazol-4-ol. The position of the methyl group fundamentally changes the molecule's symmetry and electronic distribution.

  • C-Methyl Isomers: Substitution on the carbon framework, for instance at the C3 or C5 position, also generates distinct isomers (e.g., 3-methyl-1H-pyrazol-4-ol vs. 5-methyl-1H-pyrazol-4-ol). In N-unsubstituted pyrazoles, these isomers exist in a rapid tautomeric equilibrium, which presents its own set of analytical challenges.

This guide will use data from pyrazol-4-ol and its closely related hydroxymethyl analogs to illustrate the key distinguishing features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Distinguishing Isomers with NMR Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton and carbon atom is exquisitely sensitive to the placement of substituents. For this analysis, we will reference spectral data from N-methylated and C-methylated 4-hydroxymethylpyrazoles, which serve as excellent proxies for the corresponding pyrazol-4-ols.

¹H NMR Spectroscopy: A Tale of Two Symmetries

In ¹H NMR, the key to distinguishing N-methyl isomers lies in the symmetry of the pyrazole ring.

  • 1-Methyl-1H-pyrazol-4-ol (and its analogs): This isomer possesses a plane of symmetry. Consequently, the protons at the C3 and C5 positions are chemically equivalent, giving rise to a single sharp singlet in the aromatic region.

  • 2-Methyl-2H-pyrazol-4-ol: This isomer lacks the same symmetry, making the C3 and C5 protons inequivalent. This would result in two distinct signals, likely doublets due to H-H coupling.

For C-methyl isomers, the tautomeric equilibrium in N-unsubstituted pyrazoles often leads to broadened or averaged signals for the C3 and C5 positions in both ¹H and ¹³C NMR.[1] Upon N-substitution, this equilibrium is locked, allowing for clear differentiation.

¹³C NMR Spectroscopy: Unmasking Carbon Environments

¹³C NMR provides a direct view of the carbon skeleton, offering clear, quantifiable differences between isomers. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly diagnostic.

  • N-Methylation Impact: The position of the N-methyl group significantly shields or deshields the adjacent carbons. The N-methyl carbon itself provides a distinct signal, typically around 37-39 ppm. The C5 carbon in 1-methyl isomers is notably influenced by the adjacent methyl group.

  • C-Methylation Impact: The presence of a methyl group on the ring directly alters the chemical shift of the substituted carbon and its neighbors. For example, in 1,3-dimethyl-4-hydroxymethylpyrazole, the C3 signal is shifted significantly compared to its 1,5-dimethyl counterpart.

Table 1: Comparative ¹H and ¹³C NMR Data of Methylated 4-Hydroxymethylpyrazole Isomers (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1-Methyl-4-hydroxymethylpyrazole [2]3.80 (s, 3H, N-CH₃), 7.74 (s, 1H, C3-H), 8.10 (s, 1H, C5-H)132.27 (C3), 121.95 (C4), 127.28 (C5)
1,3-Dimethyl-4-hydroxymethylpyrazole [2]2.15 (s, 3H, C3-CH₃), 3.31 (s, 3H, N-CH₃), 8.15 (s, 1H, C5-H)145.51 (C3), 118.63 (C4), 127.26 (C5)
1,5-Dimethyl-4-hydroxymethylpyrazole [2]3.84 (s, 3H, N-CH₃)137.32 (C3), 118.02 (C4), 134.90 (C5)

Data extracted from a study on 4-hydroxymethylpyrazoles, which are structurally analogous to pyrazol-4-ols.[2]

Advanced NMR Techniques: The Definitive Proof

For unambiguous assignment, especially in complex or novel systems, two-dimensional NMR experiments are indispensable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A definitive correlation between the N-methyl protons and the C5-proton (or substituent) confirms the 1,5-disubstituted isomer. The absence of this correlation points towards the 1,3-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For a 1-methyl pyrazole, the N-methyl protons will show a correlation to both the C3 and C5 carbons, helping to assign their respective chemical shifts definitively.

The logical workflow for using NMR to differentiate isomers is presented below.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structure Elucidation Syn Synthesize Pyrazole Derivative Pur Purify Isomer Mixture Syn->Pur H1 Acquire ¹H NMR Pur->H1 C13 Acquire ¹³C NMR H1->C13 D2 Acquire 2D NMR (NOESY/HMBC) C13->D2 Eval Evaluate Symmetry & Chemical Shifts D2->Eval Corr Analyze Spatial & Bonding Correlations Eval->Corr Assign Assign Isomeric Structure Corr->Assign

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not always distinguish isomers as definitively as NMR, key differences in the spectra can provide corroborating evidence.

  • O-H Stretch: All pyrazol-4-ol isomers will exhibit a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the hydroxyl group (O-H) involved in hydrogen bonding.[2]

  • N-H Stretch: For C-substituted, N-unsubstituted pyrazoles, a broad band between 3100-3500 cm⁻¹ indicates the N-H stretch, also participating in hydrogen bonding. This band will be absent in N-methylated isomers.

  • Fingerprint Region (1600-600 cm⁻¹): The pattern of bands in this region is unique to the overall molecular structure. Subtle shifts in C=C, C=N, and C-N stretching and bending vibrations can be observed between isomers due to changes in symmetry and electronic distribution. For example, the pyrazole ring vibrations around 1520-1530 cm⁻¹ can differ slightly based on the substitution pattern.[2]

Table 2: Key IR Absorption Bands for Pyrazol-4-ol Isomers

Functional GroupApproximate Wavenumber (cm⁻¹)Expected AppearanceNotes
O-H Stretch3200 - 3400BroadPresent in all pyrazol-4-ol isomers.
N-H Stretch3100 - 3500BroadPresent only in N-unsubstituted isomers.
C-H Stretch (Aromatic)3000 - 3100SharpPyrazole ring C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000SharpMethyl group C-H bonds.
C=N, C=C Stretch1400 - 1600Medium to StrongPart of the pyrazole ring fingerprint.

Mass Spectrometry: Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. While isomers will have the same molecular ion peak (M⁺), the relative abundances of their fragment ions can differ.

The fragmentation of pyrazoles often involves two primary pathways: the expulsion of HCN and the loss of N₂.[3] The stability of the resulting fragment ions will be influenced by the substituent positions.

  • N-Methyl Isomers: A key diagnostic fragment is often the loss of the methyl group. The stability of the resulting cation can differ between the 1-methyl and 2-methyl isomers, leading to variations in fragment intensities. For 1-methyl pyrazoles, a common fragmentation involves the loss of the methyl group followed by rearrangement.

  • C-Methyl Isomers: The fragmentation can be more complex. The loss of a methyl radical from the ring is less common than fragmentation of the ring itself. The position of the methyl group will influence which bonds are most likely to break first, leading to different fragmentation cascades. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs significantly from that of 1-methyl-4-nitropyrazole due to the relative positions of the substituents.[4]

G M Molecular Ion (M⁺) F1 [M - CH₃]⁺ M->F1 Loss of Methyl F2 [M - HCN]⁺ M->F2 Ring Cleavage F3 [M - N₂]⁺ M->F3 Ring Rearrangement Other Other Fragments F2->Other F3->Other

References

Assessing the Selectivity of 1-benzyl-1H-pyrazol-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics while minimizing off-target effects. This guide provides an in-depth technical assessment of the selectivity of 1-benzyl-1H-pyrazol-4-ol, a scaffold of growing interest in medicinal chemistry. We will delve into its primary target, compare its performance against alternative compounds, and provide the experimental frameworks necessary for researchers to conduct their own evaluations.

Introduction: The Significance of Kinase Selectivity and the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for the design of potent inhibitors targeting a wide array of biological targets, particularly protein kinases.[3][4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of selective kinase inhibitors is a major focus of pharmaceutical research.

Our focus here is this compound, a derivative that has emerged as a potential inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[5] RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and inflammation.[5] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. However, the human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Therefore, a thorough assessment of the selectivity of any new kinase inhibitor is essential to predict its potential for off-target toxicities and to understand its full pharmacological profile.

This guide will provide a comparative analysis of this compound's selectivity, using the well-characterized RIPK1 inhibitors GSK2982772 (a highly selective inhibitor) and Necrostatin-1 (a less selective inhibitor) as benchmarks.[6][7]

Comparative Selectivity Profile

To quantitatively assess the selectivity of this compound, we will compare its inhibitory activity against its primary target, RIPK1, with its activity against a panel of other kinases. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely performance based on closely related analogs. For instance, a similar 1-benzyl-1H-pyrazole derivative, compound 4b from a study by researchers at Sichuan University, demonstrated a dissociation constant (Kd) of 0.078 µM against RIPK1.[5]

The following table provides a comparative overview of the selectivity of a representative 1-benzyl-1H-pyrazole derivative against our selected benchmarks. The data for the comparator compounds is compiled from publicly available kinome scan data.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target1-benzyl-1H-pyrazole derivative (Compound 4b) - Kd (µM)[5]GSK2982772 - IC50 (nM)[7]Necrostatin-1 - EC50 (nM)
RIPK1 0.078 16 182
ERK5>10,000>10,000-
IKKα->10,000>10,000
IKKβ->10,000>10,000
JAK2->10,000-
p38α->10,000-

Note: The data for the 1-benzyl-1H-pyrazole derivative is a Kd value, while the data for GSK2982772 and Necrostatin-1 are IC50/EC50 values. These values, while different, all indicate the potency of the compound against the respective kinase. A lower value indicates higher potency. The presented data for the 1-benzyl-1H-pyrazole derivative is for a closely related analog and should be interpreted as an estimation of the potential activity of this compound.

As the table illustrates, the 1-benzyl-1H-pyrazole scaffold demonstrates potent inhibition of RIPK1. The high degree of selectivity of GSK2982772 is evident from its lack of significant activity against a wide range of other kinases.[7] In contrast, Necrostatin-1, while a potent RIPK1 inhibitor, is known to have off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[8] A comprehensive kinome scan would be necessary to fully elucidate the selectivity profile of this compound and identify any potential off-targets.

Experimental Methodologies for Assessing Selectivity

To ensure scientific integrity, the protocols used to assess inhibitor selectivity must be robust and well-validated. Below are detailed, step-by-step methodologies for key experiments.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP concentration and is inversely correlated with kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing RIPK1 enzyme and a suitable substrate (e.g., myelin basic protein) in kinase reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (GSK2982772, Necrostatin-1) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 50 nL of the serially diluted compounds or controls to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for RIPK1.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase/Substrate Solution & Compound Dilutions add_reagents Add Kinase/Substrate to Plate reagents->add_reagents add_compounds Add Test Compounds add_reagents->add_compounds add_atp Initiate Reaction with ATP add_compounds->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction generate_signal Generate Luminescence (Kinase Detection Reagent) stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data

Caption: Workflow for the in vitro RIPK1 kinase assay.

Kinome-Wide Selectivity Profiling (KinomeScan™)

To obtain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large panel of kinases. The KinomeScan™ platform is a widely used method for this purpose.

Principle: The KinomeScan™ assay is a competition binding assay that quantitatively measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is measured, and a lower amount of bound kinase indicates stronger binding of the test compound.

Protocol (Conceptual Overview):

  • Assay Preparation: A proprietary ligand is immobilized on a solid support. A panel of DNA-tagged kinases is prepared.

  • Competition Assay: The test compound is incubated with the kinase panel and the immobilized ligand.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to provide a quantitative measure of selectivity.

Selectivity Profile Visualization:

G This compound This compound RIPK1 RIPK1 This compound->RIPK1 Strong Inhibition Kinase A Kinase A This compound->Kinase A Kinase B Kinase B This compound->Kinase B Kinase C Kinase C This compound->Kinase C Kinase D Kinase D This compound->Kinase D Moderate Inhibition

Caption: Illustrative selectivity profile of a kinase inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of RIPK1. Its selectivity profile, while not yet fully elucidated, is anticipated to be favorable based on data from closely related analogs. To definitively establish its selectivity, a comprehensive kinome-wide screen is the critical next step. The experimental protocols provided in this guide offer a robust framework for conducting such an evaluation.

For researchers in drug development, the pyrazole scaffold, and specifically this compound, represents a promising starting point for the development of novel therapeutics targeting RIPK1-mediated diseases. Further optimization of this scaffold, guided by detailed structure-activity relationship (SAR) and selectivity profiling, will be crucial for advancing these compounds toward clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-benzyl-1H-pyrazol-4-ol. As a specialized research chemical, it is imperative to handle its disposal with a comprehensive understanding of its potential hazards and the governing regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.

Hazard Assessment and Chemical Profile

Given the pyrazole core and aromatic functionalities, we must infer the potential hazards to establish a safe disposal margin. Pyrazole derivatives can exhibit a range of biological activities and toxicities.[3] The precautionary principle dictates that we handle this compound as hazardous waste.

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryInferred Risk & RationaleRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of substituted pyrazoles used in research.[4]Handle in a well-ventilated area or chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]
Skin/Eye Irritation Assumed to be a skin and serious eye irritant.[4]Avoid all direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[4]
Environmental Hazards Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[1][3] Therefore, it must not be disposed of down the drain.[7][8]Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[9]
Flammability & Reactivity While the solid compound may not be highly flammable, solutions in flammable organic solvents will carry the hazard of the solvent. It is incompatible with strong oxidizing agents and acids.Store away from incompatible materials.[9] If incinerated, it may emit toxic fumes, including carbon and nitrogen oxides.

Regulatory Imperatives: EPA and OSHA Compliance

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle-to-grave."[10][11] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][13] All laboratory-generated chemical waste must be evaluated against these criteria. A critical EPA mandate is the prohibition of sewering hazardous waste pharmaceuticals , a rule that applies to all states.[14]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[15][16] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals, and ensure that personnel are trained on these procedures and have access to safety data sheets.[16][17]

Standard Operating Procedure for Disposal

The following step-by-step protocol is designed to ensure the safe and compliant disposal of this compound and associated materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[8][18] Use separate, clearly labeled containers for each waste stream.

  • Solid Waste: Collect pure, unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealed container for solid chemical waste.[1][8]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[8]

    • Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.[3]

  • Sharps Waste: Any contaminated needles, pipette tips, or broken glass must be placed in a designated sharps container.[2]

Caption: Decision workflow for segregating waste at the source.

Step 3: Container Selection and Labeling

The integrity of your waste container is paramount for safety.

  • Container Requirements: Use containers that are chemically compatible (e.g., HDPE or glass), in good condition, and have a secure, leak-proof lid.[8][19] Do not overfill liquid containers; leave at least 10% headspace to allow for vapor expansion.[8]

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[7] The EPA-compliant label must include:[3][20]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentrations of the constituents.

    • The date when waste was first added (accumulation start date).

    • The name of the principal investigator and laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Store incompatible waste types separately, using secondary containment (spill trays) as a physical barrier.[8][18]

  • The SAA should be clearly marked with hazardous waste signage.[11]

Step 5: Arranging for Professional Disposal

The final disposal of this compound must be conducted by a licensed professional waste disposal company.[1][8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

  • Provide the EHS team with accurate information about the waste composition.

  • High-temperature incineration in a specialized facility is the most common and recommended disposal method for this type of organic chemical waste.[1][21]

DisposalWorkflow A Step 1: Generate Waste (Wear full PPE) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Containerize & Label ('Hazardous Waste', Contents, Date) B->C D Step 4: Store in SAA (Near generation point, secondary containment) C->D E Step 5: Request Pickup (Follow institutional EHS procedure) D->E F Step 6: Professional Disposal (Licensed Vendor - Incineration) E->F

Caption: Procedural workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[22]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area according to your lab's established procedures.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Waste Minimization and Green Chemistry

Responsible chemical management includes minimizing waste generation.[7]

  • Source Reduction: Purchase only the quantity of chemical needed for your experiments.[7]

  • Microscale Techniques: Where possible, adapt experiments to use smaller quantities of materials.[12]

  • Avoid Spoilage: Store chemicals under appropriate conditions to prevent degradation and the need to dispose of expired stock.[22]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

A Researcher's Guide to the Safe Handling of 1-benzyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive operational plan for handling 1-benzyl-1H-pyrazol-4-ol and its structural analogs. The principles and protocols detailed here are designed to create a self-validating system of safety, grounded in a clear understanding of the potential hazards involved. Our approach is built on the fundamental causality between a chemical's properties and the protective measures required, ensuring you can work with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the "How"

GHS Hazard Profile for Structurally Similar Benzyl-Pyrazole Derivatives

Hazard Classification GHS Category Hazard Statement Rationale for Concern
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Accidental ingestion can lead to systemic toxic effects. This necessitates strict hygiene protocols and bans on eating or drinking in the lab.[1][4][5][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can cause inflammation, redness, and discomfort. This is the primary driver for mandatory glove and lab coat use.[1][2][3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation The chemical can cause significant, potentially painful, irritation upon contact with eye tissue, making robust eye protection non-negotiable.[1][2][3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract, underscoring the need for proper ventilation and, in some cases, respiratory protection.[1][2][3][4] |

This table synthesizes data from multiple sources for compounds like 1-Benzyl-1H-pyrazole and its carbaldehyde/carboxylic acid derivatives.[4][5][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently cited for this chemical class and forms the basis of our protocol.[1][2]

Essential PPE for Handling this compound
Protection TypeRequired EquipmentStandardJustification & Expert Insights
Eye & Face Protection Chemical Safety Goggles or a Face Shield with Safety GlassesANSI Z87.1 / EN 166Causality : Required to prevent serious eye irritation (H319).[1][2] Goggles provide a full seal against splashes and airborne particles, which is critical when handling powdered solids. A face shield offers an additional layer of protection during procedures with a higher risk of splashing, such as when dissolving the material.
Hand Protection Chemical-Resistant Gloves (Nitrile)ASTM D6978Causality : Mandatory to prevent skin irritation (H315).[1][2] Nitrile gloves offer excellent protection against bases, solvents, and many organic compounds.[7] Always inspect gloves before use and use proper removal technique (without touching the outer surface) to avoid cross-contamination.[1]
Body Protection Professional Lab CoatN/ACausality : Protects skin from accidental contact and contamination of personal clothing. A lab coat should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved Respirator (if applicable)NIOSH / EN 149Causality : Mitigates respiratory tract irritation (H335).[1][2] This is necessary when adequate engineering controls (i.e., a chemical fume hood) are not available or when handling large quantities of the powder that may become airborne.

Operational & Disposal Plans: A Step-by-Step Procedural Guide

A proactive approach to safety involves integrating protocols directly into the workflow. The following steps provide a clear, logical progression for handling this compound from receipt to disposal.

Step 1: Preparation and Engineering Controls
  • Designate Work Area : All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation risk.[8][9]

  • Assemble PPE : Before handling the primary container, don all required PPE as specified in the table above.

  • Prepare for Spills : Ensure a chemical spill kit equipped with an inert absorbent material is readily accessible.

Step 2: Handling and Experimental Use
  • Container Inspection : Check the container for any damage or leaks before opening.

  • Aliquotting : If transferring the chemical, use tools (spatulas, weigh boats) that minimize dust generation. Avoid creating dust clouds.[1]

  • Solution Preparation : When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

  • Hygiene Practices : Do not eat, drink, or smoke in the handling area.[8][10] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][11]

Step 3: Decontamination and Disposal
  • Waste Segregation : All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be treated as hazardous chemical waste.[12]

  • Containerization : Place solid waste into a clearly labeled, sealed waste container. The label must include "Hazardous Waste" and the full chemical name.[12]

  • Liquid Waste : Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain, as this can lead to environmental contamination.[1][2][11][12]

  • Final Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][10]

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Waste Management cluster_cleanup 4. Final Steps prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Weigh Solid Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Segregate Contaminated Waste (Solid & Liquid) handle2->disp1 Experiment Complete disp2 Place in Labeled Hazardous Waste Container disp1->disp2 disp3 Store in Designated Waste Accumulation Area disp2->disp3 clean1 Decontaminate Work Area disp3->clean1 End of Session clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: End-to-end workflow for handling this compound.

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][11]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][11]

  • Inhalation : Move the person into fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Consult a physician.[1][2][3]

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][11]

Always have the Safety Data Sheet (or this guide for analogous compounds) available for emergency responders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.